6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Description
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Properties
IUPAC Name |
6,11-dihydrobenzo[c][1]benzothiepin-11-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPIITJTCSEBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500156 | |
| Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-53-5 | |
| Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Dibenzo[b,e]thiepine Scaffold
An In-Depth Technical Guide to the Chemical Properties of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
For Researchers, Scientists, and Drug Development Professionals
The tricyclic dibenzo[b,e]thiepine framework is a privileged scaffold in medicinal chemistry, forming the core of several pharmacologically active agents. Its unique three-dimensional structure, arising from the seven-membered thiepin ring, allows for precise spatial orientation of substituents, making it a valuable template for drug design. Compounds derived from this scaffold have demonstrated a wide range of biological activities, including neurotropic, psychotropic, antihistaminic, and antiallergenic properties.[1][2][3] The title compound, this compound, is a key intermediate and a primary amine derivative of this family. It serves as a crucial building block for the synthesis of more complex molecules, such as the tricyclic antidepressant Dosulepin (Dothiepin).[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering field-proven insights for professionals in drug development and chemical research.
PART 1: Synthesis and Elucidation
The synthesis of this compound is a multi-step process that hinges on the successful formation of its ketone precursor, 6,11-dihydrodibenzo[b,e]thiepin-11-one. Understanding the causality behind the chosen synthetic routes is paramount for achieving high yields and purity.
Synthesis of the Ketone Precursor: 6,11-Dihydrodibenzo[b,e]thiepin-11-one
The most established and efficient route to the ketone involves an intramolecular Friedel-Crafts-type cyclization of 2-[(phenylthio)methyl]benzoic acid.[4][5][6] This acid intermediate is typically prepared via the reaction of phthalide with the potassium or sodium salt of thiophenol.[5][6] The choice of polyphosphoric acid (PPA) as the cyclizing agent is critical; its viscous nature and strong dehydrating properties facilitate the electrophilic attack of the carboxylic acid-derived acylium ion onto the adjacent phenyl ring at elevated temperatures.
Experimental Protocol: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-one
-
Preparation of 2-[(phenylthio)methyl]benzoic acid: React phthalide with sodium thiophenolate. A reported method achieves a 65% yield.[5]
-
Cyclization Reaction: a. Pre-heat polyphosphoric acid (approx. 140 g) to 80°C in a suitable reaction vessel equipped with a mechanical stirrer. b. Slowly add 0.1 mol of 2-[(phenylthio)methyl]benzoic acid to the heated PPA while stirring. c. Increase the temperature of the reaction mixture to 100–115°C and maintain for 1-2.5 hours.[4][5] The reaction progress should be monitored by Thin Layer Chromatography (TLC). d. After completion, allow the mixture to cool partially to approximately 80°C. e. Carefully quench the reaction by adding crushed ice and water. This will precipitate the crude product. f. Extract the product into a suitable organic solvent, such as dichloromethane or toluene.[4] g. Wash the organic layer sequentially with water and a 5% sodium hydroxide solution to remove any unreacted starting acid and residual PPA. h. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. i. Recrystallize the resulting solid residue from a solvent like isopropanol to yield pure 6,11-dihydrodibenzo[b,e]thiepin-11-one.[4] A yield of 67% has been reported for this cyclization step.[5]
Caption: Synthesis pathway for the ketone precursor.
Conversion to this compound via the Leuckart Reaction
The transformation of the ketone to the primary amine is classically achieved via the Leuckart reaction. This reductive amination process uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[7][8] The reaction proceeds at high temperatures, typically between 120°C and 165°C.[7] The mechanism involves the initial formation of an iminium ion from the ketone and ammonia (derived from the decomposition of ammonium formate), which is then reduced by formate.[7][9] A key feature of this reaction is the potential formation of a formyl derivative of the amine, which must be hydrolyzed in a subsequent step to yield the final primary amine.[9][10]
Experimental Protocol: Leuckart Reaction for Amine Synthesis
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 6,11-dihydrodibenzo[b,e]thiepin-11-one with an excess of ammonium formate or formamide.
-
Heating: Heat the reaction mixture to 120-165°C. The optimal temperature and time must be determined experimentally, but several hours are typically required.[7]
-
Hydrolysis: After cooling, the intermediate formyl derivative is hydrolyzed. This is typically achieved by adding a strong acid, such as concentrated hydrochloric acid, and heating the mixture to reflux.
-
Workup: a. After hydrolysis, cool the reaction mixture and make it alkaline by the addition of a base (e.g., NaOH solution) to liberate the free amine. b. Extract the product into an organic solvent (e.g., ether or ethyl acetate). c. Wash the organic extract with water and brine, then dry over an anhydrous drying agent. d. Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude amine can be further purified by crystallization or column chromatography.
Caption: Conversion of the ketone to the target amine.
PART 2: Physicochemical and Structural Properties
The physical and structural characteristics of the dibenzo[b,e]thiepine core are fundamental to its chemical behavior and biological interactions.
Core Physical Properties
The following table summarizes the key physicochemical data for the title amine and its immediate precursor.
| Property | Value | Source(s) |
| Compound | This compound | |
| Molecular Formula | C₁₄H₁₃NS | [11] |
| Molecular Weight | 227.33 g/mol | [12] |
| CAS Number | 1745-53-5 | [11][12] |
| Precursor | 6,11-Dihydrodibenzo[b,e]thiepin-11-one | |
| Molecular Formula | C₁₄H₁₀OS | [13] |
| Molecular Weight | 226.29 g/mol | [13][14] |
| CAS Number | 1531-77-7 | [14] |
| Appearance | Solid | [13] |
| Melting Point | 86-88 °C | [14] |
Molecular Structure and Conformation
X-ray crystallography studies on the precursor, 6,11-dihydrodibenzo[b,e]thiepin-11-one, provide critical insights into the conformation of the tricyclic system. The central seven-membered thiepin ring is not planar; instead, it adopts a distorted boat conformation .[1][2] This puckering results in a significant dihedral angle between the mean planes of the two fused benzene rings, reported to be 56.5°.[1][2][3] This non-planar, V-shaped geometry is a defining feature of the scaffold, influencing how these molecules interact with biological targets. The amine at the 11-position will exist in either a pseudo-axial or pseudo-equatorial position relative to the thiepin ring, a factor that can be critical for receptor binding.
PART 3: Spectral and Analytical Data
Comprehensive spectral analysis is required to confirm the structure and purity of this compound.
-
¹H-NMR Spectroscopy : The proton NMR spectrum is expected to show a complex multiplet region for the 8 aromatic protons. The two protons of the methylene bridge (at C6) would likely appear as a singlet or a pair of doublets around 5.2 ppm, similar to related structures.[4] The methine proton at C11 (adjacent to the amine) and the amine (-NH₂) protons would also be present, with their chemical shifts dependent on the solvent and concentration.
-
¹³C-NMR Spectroscopy : The carbon spectrum will confirm the presence of 14 distinct carbon atoms. Signals for the aromatic carbons will appear in the typical downfield region (120-140 ppm). The methylene carbon (C6) and the key C11 carbon bearing the amine group will be found in the aliphatic region.
-
Infrared (IR) Spectroscopy : Key diagnostic peaks would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), aromatic and aliphatic C-H stretching (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), and C=C stretching bands for the aromatic rings (around 1450-1600 cm⁻¹).
-
Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 227.33).
PART 4: Chemical Reactivity and Derivative Synthesis
The reactivity of this compound is dominated by the primary amine and the sulfide bridge, providing two distinct handles for chemical modification.
Reactions of the Primary Amine
As a primary amine, the molecule is a Brønsted-Lowry base and a potent nucleophile.[15]
-
Salt Formation: It readily reacts with acids to form the corresponding ammonium salts, which often have improved water solubility and crystallinity, a desirable property for pharmaceutical formulations.
-
N-Alkylation and N-Acylation: The amine can be alkylated or acylated to produce secondary/tertiary amines and amides, respectively. This is the primary pathway for synthesizing pharmacologically active derivatives. For instance, reaction with 3-chloro-N,N-dimethylpropylamine is a key step in producing analogs like Dosulepin.[5]
-
Iminie Formation: Reaction with aldehydes or ketones can form imines (Schiff bases), which can be subsequently reduced to furnish secondary amines.
Reactions of the Sulfide Bridge
The sulfur atom in the thiepin ring is susceptible to oxidation.
-
Oxidation to Sulfoxide and Sulfone: The sulfide can be oxidized using reagents like hydrogen peroxide to form the corresponding this compound 5-oxide (sulfoxide) or 5,5-dioxide (sulfone).[6][16] This transformation significantly alters the electronics and steric profile of the molecule, often leading to a distinct pharmacological profile.[6][17] For example, dibenzo[b,e]thiepin-5,5-dioxide derivatives are known to possess antihistaminic and antiallergenic activities.[1][2][18]
Caption: Key reactivity pathways of the title compound.
Conclusion
This compound is a compound of significant chemical and pharmaceutical interest. Its synthesis, rooted in classic organic reactions, leads to a structurally unique tricyclic amine. The distorted boat conformation of the core ring system and the dual reactivity of the primary amine and sulfide bridge make it an exceptionally versatile platform for the development of new therapeutic agents. A thorough understanding of its synthesis, physicochemical properties, and reactivity is essential for any scientist or researcher working in the fields of medicinal chemistry and drug discovery.
References
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Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. PubMed Central. Available at: [Link]
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Jalander, L., Oksanen, L., & Tahtinen, P. (1989). SYNTHESIS OF DOTHIEPIN AND DOXEPIN. Synthetic Communications, 19(19), 3349-3352. Available at: [Link]
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An Improved Profess For Synthesis Of Dibenzo-[B,F][4][19]-Thiazepine-11-(10H)-One. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available at: [Link]
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Jasinski, J. P., Al-arique, Q. N. M. H., Butcher, R. J., Yathirajan, H. S., & Narayana, B. (2010). Dibenzo[b,e]thiepin-11(6H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(2), o350. Available at: [Link]
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This compound. Chemsrc. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide. ResearchGate. Available at: [Link]
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Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-ol. PrepChem.com. Available at: [Link]
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Harada, H., et al. (1992). Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives. Journal of Medicinal Chemistry, 35(17), 3195-3203. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. PubMed. Available at: [Link]
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11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol. National Institutes of Health. Available at: [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts. Available at: [Link]
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An In-Depth Technical Guide to the Molecular Structure and Significance of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
This guide provides a comprehensive technical overview of 6,11-dihydrodibenzo[b,e]thiepin-11-amine, a molecule of significant interest in medicinal chemistry. We will explore its molecular architecture, plausible synthetic routes, characterization methodologies, and its pharmacological potential, contextualized within the broader class of dibenzo[b,e]thiepin derivatives. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Dibenzo[b,e]thiepin Scaffold - A Privileged Tricyclic System
The 6,11-dihydrodibenzo[b,e]thiepin core is a tricyclic heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. Its rigid, yet conformationally distinct, three-dimensional structure makes it an excellent scaffold for the development of therapeutic agents targeting the central nervous system (CNS). Derivatives of this tricycle have been shown to possess a wide range of pharmacological activities, including antidepressant, antipsychotic, antihistaminic, and antiallergenic properties[1][2]. The introduction of an amine functionality at the 11-position, as in this compound, is a key structural modification that is anticipated to modulate its biological activity, making it a prime candidate for further investigation and drug design.
Molecular Structure and Conformation
The foundational structure of this compound consists of a central seven-membered thiepin ring flanked by two benzene rings. The key precursor, 6,11-dihydrodibenzo[b,e]thiepin-11-one, has been characterized by single-crystal X-ray diffraction, providing valuable insights into the geometry of the tricyclic system[3].
The seven-membered thiepin ring is not planar and typically adopts a distorted boat conformation[3]. This non-planar arrangement results in a dihedral angle between the two benzene rings. In the case of the precursor ketone, this angle is reported to be approximately 56.5 degrees[3]. The introduction of an amine group at the C11 position is expected to retain this fundamental boat-like conformation, with the amino group occupying either a pseudo-axial or pseudo-equatorial position. The precise orientation will influence the molecule's interaction with biological targets.
Below is a diagram illustrating the core molecular structure and the numbering system.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the parent ketone and the target amine is presented below. The properties for the amine are predicted based on its structure.
| Property | 6,11-Dihydrodibenzo[b,e]thiepin-11-one | This compound (Predicted) |
| Molecular Formula | C₁₄H₁₀OS | C₁₄H₁₃NS |
| Molecular Weight | 226.29 g/mol [4][5] | 227.33 g/mol |
| Appearance | White to yellow crystalline powder[4] | Likely a solid at room temperature |
| Melting Point | 86-88 °C[4] | Not available |
| CAS Number | 1531-77-7[4][5] | 1745-53-5[6] |
Synthesis of this compound
The synthesis of this compound is not widely documented in detail. However, a logical and established synthetic pathway involves the preparation of the corresponding ketone, 6,11-dihydrodibenzo[b,e]thiepin-11-one, followed by its conversion to the amine.
Synthesis of the Ketone Precursor
A common route to 6,11-dihydrodibenzo[b,e]thiepin-11-one starts from phthalide and thiophenol. The key steps are:
-
Ring Opening of Phthalide: Phthalide reacts with the potassium salt of thiophenol to yield 2-(phenylthiomethyl)benzoic acid[7].
-
Intramolecular Cyclization: The resulting carboxylic acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid, to form the tricyclic ketone[7].
The overall synthetic scheme is depicted below.
Caption: Synthetic pathway to the ketone precursor.
Conversion of the Ketone to the Amine
The conversion of the ketone to the primary amine can be achieved through several established methods of reductive amination. A highly plausible and historically significant method is the Leuckart reaction [8][9]. This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent[8].
Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 6,11-dihydrodibenzo[b,e]thiepin-11-one (1.0 equivalent) with an excess of ammonium formate (e.g., 5-10 equivalents).
-
Heating: Heat the reaction mixture to a high temperature, typically between 160-185°C, under a nitrogen atmosphere. The reaction is usually monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Hydrolysis: After cooling, the reaction mixture is hydrolyzed with a strong acid (e.g., hydrochloric acid) to hydrolyze the intermediate formamide and liberate the free amine. This step often requires heating under reflux.
-
Workup and Purification: The acidic solution is then basified (e.g., with NaOH) to deprotonate the amine. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.
An alternative to the Leuckart reaction is the formation of an oxime followed by its reduction.
-
Oxime Formation: The ketone can be reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form 11-hydroxyimino-6,11-dihydrodibenzo[b,e]thiepin[7].
-
Oxime Reduction: The resulting oxime can then be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., NaBH₃CN, LiAlH₄). Catalytic reduction is often preferred for its cleaner reaction profile[10].
Characterization and Spectroscopic Analysis
Due to the limited availability of published spectroscopic data for this compound, the following characterization data is based on expectations derived from closely related structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the eight protons of the two benzene rings. A singlet or a pair of doublets would be expected for the methylene protons at the 6-position (CH₂), likely in the range of 4.0-5.0 ppm. The methine proton at the 11-position (CH-NH₂) would likely appear as a singlet around 5.0-5.5 ppm. The protons of the amine group (NH₂) would give rise to a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would show multiple signals in the aromatic region (120-150 ppm). The methylene carbon at the 6-position is expected around 35-45 ppm, and the methine carbon at the 11-position bearing the amine group would likely be in the range of 55-65 ppm.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 227. Key fragmentation patterns would likely involve the loss of the amino group and rearrangements of the tricyclic core. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ for the primary amine. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Pharmacological Significance and Structure-Activity Relationships (SAR)
The dibenzo[b,e]thiepin scaffold is a key component of several clinically used drugs, most notably the tricyclic antidepressant Dosulepin[1]. The pharmacological activity of these compounds is often attributed to their ability to inhibit the reuptake of monoamine neurotransmitters such as norepinephrine and serotonin[1].
The introduction of an amine at the 11-position of the 6,11-dihydrodibenzo[b,e]thiepin ring system is a critical modification that is likely to confer significant biological activity. Structure-activity relationship (SAR) studies on related tricyclic compounds have shown that the nature and substitution of the amino group are crucial for both potency and selectivity towards different monoamine transporters[11][12].
It is hypothesized that this compound could act as a monoamine reuptake inhibitor, with potential applications as an antidepressant or anxiolytic agent. Further derivatization of the primary amine to secondary or tertiary amines, or its incorporation into more complex side chains, could lead to compounds with tailored pharmacological profiles, potentially targeting dopamine transporters or other CNS receptors. The development of dibenzothiazepine derivatives has also shown promise for the treatment of neuropathic pain, suggesting another potential therapeutic avenue for this class of compounds[13][14].
Conclusion
This compound is a molecule with a rich chemical architecture and significant potential for the development of novel CNS-active agents. Its synthesis, while not extensively detailed in the literature, can be reliably achieved through established methods such as the reductive amination of its ketone precursor. The unique three-dimensional structure of the dibenzo[b,e]thiepin scaffold provides a solid foundation for the design of new therapeutics. Further investigation into the pharmacological properties of this amine and its derivatives is warranted and could lead to the discovery of new treatments for a range of neurological and psychiatric disorders.
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An In-Depth Technical Guide to 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine, a tricyclic compound of significant interest in medicinal chemistry. The dibenzo[b,e]thiepin scaffold is a core structure in a variety of pharmacologically active molecules, and the introduction of an amine functionality at the 11-position opens avenues for the development of novel therapeutics. This document details the chemical identity, synthesis, analytical characterization, and pharmacological context of this compound, offering a foundational resource for researchers in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 1745-53-5 .[1]
Introduction: The Significance of the Dibenzo[b,e]thiepin Scaffold
The dibenzo[b,e]thiepin heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of several clinically important drugs. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity interactions with biological targets. Derivatives of this scaffold have been explored for a wide range of therapeutic applications, including as antidepressants, antihistamines, and antipsychotics.[2][3] The incorporation of an amine group at the 11-position, as seen in this compound, is a key structural motif for modulating the activity of monoamine transporters, making this compound a valuable subject of study for novel central nervous system (CNS) agents.[1][4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the construction of the tricyclic ketone precursor, followed by the introduction of the amine functionality via an oxime intermediate.
Synthesis of the Precursor: 6,11-Dihydrodibenzo[b,e]thiepin-11-one
The foundational step in the synthesis is the preparation of 6,11-Dihydrodibenzo[b,e]thiepin-11-one (CAS No: 1531-77-7).[5] A common and effective method involves the reaction of phthalide with a thiophenol derivative, followed by an intramolecular cyclization.
Experimental Protocol:
-
Formation of 2-[(phenylthio)methyl]benzoic acid: Phthalide is reacted with the potassium salt of thiophenol. This reaction opens the lactone ring of phthalide and forms the corresponding carboxylic acid.
-
Intramolecular Friedel-Crafts Acylation: The resulting 2-[(phenylthio)methyl]benzoic acid is then cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA). The acid promotes an intramolecular electrophilic aromatic substitution reaction, where the carboxylic acid acylates one of the benzene rings to form the seven-membered thiepin ring and the desired ketone, 6,11-Dihydrodibenzo[b,e]thiepin-11-one.[6]
Caption: Synthesis of the ketone precursor.
Oximation of the Ketone
The introduction of the nitrogen atom at the 11-position is achieved through the formation of an oxime. This is a standard reaction in organic chemistry where a ketone reacts with hydroxylamine.
Experimental Protocol:
-
A mixture of 6,11-Dihydrodibenzo[b,e]thiepin-11-one and hydroxylamine hydrochloride is refluxed in a suitable solvent, typically pyridine.
-
Pyridine acts as a base to neutralize the HCl released during the reaction, driving the equilibrium towards the formation of the oxime.
-
The product, 6,11-dihydrodibenzo[b,e]thiepin-11-one oxime, can be isolated by removing the solvent and purifying the residue.[6]
Reduction of the Oxime to the Primary Amine
The final step in the synthesis is the reduction of the oxime to the target primary amine. This transformation requires a strong reducing agent capable of reducing the C=N double bond and cleaving the N-O bond.
Experimental Protocol (General Methods):
Two primary methods are effective for this reduction:
-
Catalytic Hydrogenation: The oxime is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to hydrogenation in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[7] The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The catalyst facilitates the addition of hydrogen across the C=N bond and the hydrogenolysis of the N-O bond.[7][8]
-
Metal Hydride Reduction: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH4) is used.[9][10][11] The oxime is dissolved in an anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) and treated with a solution of LiAlH4. The hydride attacks the carbon of the C=N bond, and subsequent workup with water and base leads to the formation of the primary amine.[9][10][11]
Caption: Overall synthesis of the target amine.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the thiepin ring, and the methine proton at the 11-position. The amine protons will likely appear as a broad singlet. Online prediction tools suggest characteristic shifts for the aromatic protons between 7.0 and 8.0 ppm, and the aliphatic protons in the 3.0-5.0 ppm range. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methylene carbon, and the methine carbon bearing the amine group. The chemical shifts of the aromatic carbons are predicted to be in the range of 120-140 ppm, while the aliphatic carbons will appear at higher field. |
| Mass Spectrometry | Electron Impact (EI) mass spectrometry of tricyclic amines often shows a characteristic fragmentation pattern, with a peak corresponding to the tricyclic nucleus. For this compound, a prominent molecular ion peak (M+) is expected, along with fragments resulting from the loss of the amine group and cleavage of the thiepin ring. |
| High-Performance Liquid Chromatography (HPLC) | HPLC is a valuable technique for assessing the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is typically used for the analysis of tricyclic compounds. |
Pharmacological Context and Potential Applications
The structural similarity of this compound to known tricyclic antidepressants (TCAs) suggests that its primary mechanism of action is likely the inhibition of monoamine reuptake.
Mechanism of Action: Monoamine Transporter Inhibition
Many tricyclic compounds exert their therapeutic effects by binding to and blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1][4] This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission in pathways that are often dysregulated in mood and anxiety disorders.[12] It is also possible that the compound interacts with the dopamine transporter (DAT), although TCAs typically have a lower affinity for DAT compared to SERT and NET.[1][4]
Caption: Postulated mechanism of action.
Potential Therapeutic Indications
Given its predicted mechanism of action, this compound and its derivatives are promising candidates for the development of drugs for a variety of CNS disorders, including:
-
Major Depressive Disorder: By elevating serotonin and norepinephrine levels, the compound could alleviate the symptoms of depression.
-
Anxiety Disorders: The modulation of serotonergic and noradrenergic systems is a well-established strategy for the treatment of anxiety.
-
Neuropathic Pain: Many TCAs are effective in the management of chronic pain, a therapeutic area where this compound could also show utility.
Further research into the specific binding affinities for SERT, NET, and DAT, as well as off-target effects on other receptors (e.g., histamine and muscarinic receptors), will be essential to fully elucidate the pharmacological profile and therapeutic potential of this compound.
Conclusion
This compound represents a valuable chemical entity for researchers in the field of drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The analytical techniques outlined in this guide provide a framework for the characterization and quality control of this compound. The pharmacological rationale for its potential as a CNS agent is strong, rooted in the extensive history of tricyclic compounds in psychiatry. This guide serves as a foundational resource to stimulate and support further investigation into the therapeutic applications of this promising molecule.
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An In-Depth Technical Guide to the Mechanism of Action of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the anticipated mechanism of action of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine, a tricyclic compound structurally related to known antidepressant agents. Drawing from established principles of tricyclic pharmacology and outlining key experimental methodologies, this document serves as an in-depth resource for researchers investigating this and similar molecules.
Introduction and Structural Context
This compound belongs to the dibenzothiepine class of compounds. Its core structure is closely related to that of dosulepin (formerly dothiepin), a tricyclic antidepressant (TCA). The shared tricyclic scaffold is a key determinant of the pharmacological profile of these molecules, suggesting a multi-target mechanism of action primarily centered on the modulation of monoaminergic neurotransmission.
The molecular structure of this compound features a central seven-membered thiepine ring fused to two benzene rings, with an amine group at the 11-position. This amine is a critical functional group for its interaction with biological targets.
Figure 1: Molecular structure of this compound.
Primary Mechanism of Action: Monoamine Reuptake Inhibition
The principal mechanism of action for TCAs is the inhibition of the reuptake of the monoamine neurotransmitters serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[1][2][3] This is achieved through competitive binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET). By blocking these transporters, this compound is expected to increase the concentration and prolong the residence time of serotonin and norepinephrine in the synapse, thereby enhancing neurotransmission.
The relative affinity for SERT and NET can vary among different TCAs, influencing their therapeutic and side-effect profiles.[4] For instance, clomipramine has a higher affinity for SERT, while desipramine is more selective for NET.[4] The specific binding affinities of this compound for SERT and NET would need to be experimentally determined to fully characterize its profile as a potential serotonin-norepinephrine reuptake inhibitor (SNRI).
Figure 2: Proposed primary mechanism of action at the synapse.
Secondary Pharmacological Targets
In addition to their primary effects on monoamine transporters, TCAs are known to interact with a variety of other receptors, which contributes to both their therapeutic effects and their side-effect profile.[1][5] It is highly probable that this compound shares this polypharmacology.
Antagonism of:
-
Histamine H1 Receptors: This action is responsible for the sedative effects commonly observed with TCAs.[2][6]
-
Muscarinic Acetylcholine Receptors (M1): Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[2][6]
-
α1-Adrenergic Receptors: Antagonism at these receptors can cause orthostatic hypotension and dizziness.[1]
-
5-HT2A Receptors: This interaction may contribute to the anxiolytic and sleep-improving properties of some TCAs.[1][6]
The affinity of this compound for these secondary targets would require experimental validation through receptor binding assays.
Experimental Validation of the Mechanism of Action
A thorough investigation of the mechanism of action of this compound necessitates a combination of in vitro assays to determine its binding affinity and functional activity at various targets.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[7] These assays involve competing the unlabeled test compound (this compound) with a radiolabeled ligand that has a known high affinity for the target of interest.
Experimental Protocol: Competitive Radioligand Binding Assay for SERT and NET
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing either human SERT or NET.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[8]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A range of concentrations of this compound.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET).
-
For determining non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM citalopram for SERT, 10 µM desipramine for NET).[8]
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[8]
-
-
Detection and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
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A Technical Guide to the Biological Activity of Dibenzothiepine Compounds
This guide provides a comprehensive technical overview of the diverse biological activities exhibited by dibenzothiepine and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying mechanisms, structure-activity relationships (SAR), and the critical experimental methodologies used to validate these compounds. We will delve into the causality behind experimental design, ensuring that the described protocols are robust and self-validating systems for generating reliable data in the exploration of this versatile chemical scaffold.
The Dibenzothiepine Scaffold: A Privileged Structure in Medicinal Chemistry
The dibenzothiepine core is a tricyclic heterocyclic system consisting of a seven-membered thiepine ring fused to two benzene rings. This structure imparts a unique three-dimensional conformation that has proven highly amenable to chemical modification, allowing for the fine-tuning of its interaction with a wide array of biological targets. Historically significant for its role in the development of antipsychotic agents, the dibenzothiepine scaffold is now recognized for its broad therapeutic potential, spanning oncology, infectious diseases, and beyond.
Spectrum of Biological Activities & Therapeutic Frontiers
Dibenzothiepine derivatives have demonstrated a remarkable range of pharmacological effects. The primary areas of intense investigation include their roles as antipsychotic, anticancer, and antimicrobial agents.
Antipsychotic & Neuroleptic Activity
The most clinically significant application of this scaffold is in the treatment of schizophrenia and bipolar disorder.[1][2] Compounds based on the closely related dibenzothiazepine and dibenzodiazepine structures, such as Quetiapine and Clothiapine, function as "atypical" antipsychotics.[3][4] Their efficacy stems from a multi-receptor antagonist profile.
Mechanism of Action: These compounds exhibit a potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[5] The simultaneous modulation of both dopaminergic and serotonergic systems is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced incidence of extrapyramidal side effects compared to "typical" antipsychotics.[1][5] The ratio of 5-HT2A to D2 receptor affinity is a critical determinant of this atypical profile.[5]
Caption: Antipsychotic mechanism via dual receptor antagonism.
Anticancer Activity
A compelling area of modern research is the application of dibenzo[b,f]azepine and related tricyclic derivatives as potent anticancer agents.[6] These compounds have shown particular promise in overcoming multidrug resistance, a major hurdle in cancer therapy.[7]
Primary Mechanism: Tubulin Polymerization Inhibition Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division, making them a prime target for anticancer drugs.[8][9] Several series of benzo[b]thiophene derivatives, structurally related to dibenzothiepines, have been identified as potent inhibitors of tubulin polymerization.[10]
This inhibition disrupts microtubule dynamics, leading to a cascade of events:
-
Cell Cycle Arrest: The inability to form a functional mitotic spindle causes cells to arrest in the G2/M phase of the cell cycle.[10][11]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6][12]
Some derivatives have also been found to inhibit key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC).[13][14] This dual-action potential makes the scaffold particularly attractive for developing novel cancer therapeutics.
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Antimicrobial and Antifungal Activity
Emerging research has highlighted the potential of dibenzothiepines in combating infectious diseases, including strains resistant to conventional antibiotics.[15] Various synthesized series have demonstrated activity against a spectrum of pathogens.
-
Gram-Positive Bacteria: Many derivatives show moderate to strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[15][16]
-
Gram-Negative Bacteria: Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is generally more moderate.[15][16]
-
Antifungal Activity: Significant activity has been observed against fungal strains, including Candida albicans and Aspergillus niger.[15][17] Certain derivatives efficiently inhibit the formation of Candida hyphae, a critical step in its pathogenicity.[17]
The mechanism is not as clearly defined as in other areas but is thought to involve disruption of cell membrane integrity or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR) Insights
The biological activity of dibenzothiepine derivatives is highly dependent on the nature and position of substituents on the tricyclic core.
-
For Anticancer Activity: Studies on related scaffolds show that substituents at the C2 and N10 positions can be critical for activity against EGFR-mutated cancer cells.[13] For tubulin inhibitors, specific methoxy group placements on the benzoyl moiety attached to a benzo[b]thiophene skeleton were found to yield the best activities.[10]
-
For Antifungal Activity: The position of a phenyl ring substituent was found to be essential for anti-Candida activity, while the electronic effects of further substitutions on that ring did not have a significant influence.[17]
-
For Antipsychotic Activity: Modifications to the side chain attached to the heterocyclic nitrogen atom profoundly impact receptor affinity and selectivity, defining the compound's profile as "typical" or "atypical".[5][18]
Core Experimental Protocols: A Guide to Validation
The trustworthiness of any claim regarding biological activity rests on the quality and design of the experiments performed. The following protocols are presented as self-validating systems, incorporating necessary controls and explaining the causality behind each step.
Workflow for Initial Screening and Validation
Caption: General workflow for screening and validating bioactive compounds.
Protocol 1: In Vitro Antiproliferative (MTT) Assay
-
Objective: To determine the concentration at which a compound inhibits cancer cell proliferation by 50% (IC50).
-
Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, H460) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the dibenzothiepine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Causality: A serial dilution series is essential for generating a dose-response curve to accurately calculate the IC50.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. Causality: This duration is typically sufficient for antiproliferative effects and cell cycle progression to manifest.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Causality: Only viable cells with active mitochondrial reductases can convert MTT to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Objective: To directly measure the effect of a compound on the polymerization of purified tubulin.
-
Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) over time. Inhibitors will prevent this increase.
-
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice. Causality: Purity is critical to avoid artifacts. PIPES buffer maintains the optimal pH for polymerization.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., Colchicine for inhibition, Paclitaxel for enhancement).
-
Initiation of Polymerization: Add the tubulin solution and GTP (1 mM final concentration) to each well. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Causality: Polymerization is a temperature and GTP-dependent process. The reaction must be initiated by warming to 37°C.
-
Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance change over time. Compare the polymerization rate and the maximum absorbance (Vmax) of compound-treated samples to the controls. A reduction in the rate and Vmax indicates inhibition.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: A standardized inoculum of bacteria or fungi is challenged with serial dilutions of the test compound in a liquid broth medium.
-
Step-by-Step Methodology:
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, C. albicans) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Causality: A standardized inoculum is the most critical variable for inter-assay reproducibility.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the dibenzothiepine compound in the broth medium.
-
Inoculation: Add an equal volume of the standardized inoculum to each well. This halves the compound concentration and brings the final inoculum to the target density.
-
Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density at 600 nm.
-
Quantitative Data Summary
The following tables summarize representative biological activity data for dibenzothiepine and related heterocyclic derivatives, compiled from multiple studies.
Table 1: Anticancer Activity of Selected Derivatives
| Compound Class | Target Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Dibenzo[b,f]azepine deriv. | LM8G7 (Murine Osteosarcoma) | IC50 (Proliferation) | 15 µM | [6] |
| Dibenzo[b,f]azepine deriv. | OVSAHO (Human Ovarian) | IC50 (Proliferation) | 24 µM | [6] |
| Dibenzodiazepinone deriv. | H1975™ (NSCLC, EGFR mutant) | IC50 (Proliferation) | 2.7 µM | [13] |
| Tricyclic Thiazepine deriv. | H460 (NSCLC) | EC50 (Inhibition) | < 0.5 µM | [7] |
| 1,4-Benzothiazepine deriv. | HeLa (Cervical Cancer) | IC50 (Inhibition) | 1.48 µM |[19] |
Table 2: Antimicrobial & Antifungal Activity of Selected Derivatives
| Compound Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| O-acyloximino-dibenzo[b,e]thiepin | S. aureus | MIC | 15.6 - 500 | [15] |
| O-acyloximino-dibenzo[b,e]thiepin | E. coli | MIC | 125 - 1000 | [15] |
| Benzothiepino[3,2-c]pyridine | C. albicans | MIC | 15.6 | [17] |
| O-acyloximino-dibenzo[b,e]thiepin sulfone | C. albicans | MIC | 31.25 - 1000 |[15] |
Future Directions and Conclusion
The dibenzothiepine scaffold and its heterocyclic analogues represent a highly versatile and privileged structure in drug discovery. While their role in treating psychosis is well-established, the most exciting future applications lie in oncology and infectious diseases. The demonstrated ability of certain derivatives to inhibit tubulin polymerization and overcome drug resistance in cancer cells provides a strong rationale for further lead optimization.[7] Similarly, their broad-spectrum antimicrobial and antifungal activities offer a potential starting point for developing new agents to combat resistant pathogens.[15][17]
Future research should focus on synthesizing novel analogues to refine structure-activity relationships, employing computational modeling to predict target interactions, and conducting in-depth mechanistic studies to fully elucidate their modes of action. The robust experimental frameworks outlined in this guide provide the necessary tools to validate these future discoveries with high scientific integrity.
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The Genesis of a Tricyclic Scaffold: A Technical History of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Rise of the Tricyclics and the Search for Novel Antidepressants
The mid-20th century marked a revolutionary period in psychopharmacology, largely initiated by the serendipitous discovery of the antidepressant properties of imipramine in the 1950s. This discovery laid the foundation for the development of a whole class of drugs known as tricyclic antidepressants (TCAs).[1] The core structure of these molecules, a three-ringed system, became a fertile ground for medicinal chemists. The therapeutic success of TCAs spurred extensive research into modifying this tricyclic core, with the aim of improving efficacy and reducing the often-problematic side effects.[2] It was within this scientific milieu that researchers began to explore variations of the central seven-membered ring, leading to the investigation of dibenzothiepine scaffolds. The 6,11-dihydrodibenzo[b,e]thiepin core, in particular, emerged as a promising template for novel psychoactive agents. This guide provides a detailed technical account of the discovery and history of a key intermediate in this lineage: 6,11-Dihydrodibenzo[b,e]thiepin-11-amine.
The Synthetic Cornerstone: 6,11-Dihydrodibenzo[b,e]thiepin-11-one
The journey to this compound begins with the synthesis of its direct precursor, the ketone 6,11-Dihydrodibenzo[b,e]thiepin-11-one. This tricyclic ketone is a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[3] Its synthesis has been approached through several methods, with the most common involving an intramolecular Friedel-Crafts-type cyclization.
One established pathway commences with the reaction of phthalide with the potassium salt of thiophenol.[3] This reaction yields 2-(phenylthiomethyl)benzoic acid. The subsequent and crucial step is the acid-catalyzed cyclization of this benzoic acid derivative. Polyphosphoric acid (PPA) has been traditionally used for this purpose, facilitating the intramolecular acylation to form the desired tricyclic ketone.[3] More recent process improvements have explored the use of catalytic amounts of ferric chloride (FeCl3) for the cyclization of the corresponding acid chloride, offering a potentially more efficient and less viscous reaction medium than PPA.
Experimental Protocol: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-one
The following is a representative protocol for the synthesis of the ketone intermediate:
Step 1: Synthesis of 2-(phenylthiomethyl)benzoic acid
-
To a solution of potassium hydroxide in a suitable solvent such as ethanol, add thiophenol to form the potassium thiophenolate salt in situ.
-
To this solution, add phthalide and reflux the mixture.
-
After cooling, the reaction mixture is acidified to precipitate the 2-(phenylthiomethyl)benzoic acid.
-
The crude product is then filtered, washed, and can be recrystallized to improve purity.
Step 2: Cyclization to 6,11-Dihydrodibenzo[b,e]thiepin-11-one
-
2-(phenylthiomethyl)benzoic acid is heated in an excess of polyphosphoric acid with stirring.
-
The reaction is typically conducted at elevated temperatures to ensure complete cyclization.
-
Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude ketone.
-
The solid is collected by filtration, washed, and purified, often by recrystallization from a suitable solvent like isopropanol.[4]
Installation of the Amine: The Leuckart-Wallach Reaction
With the ketone in hand, the next critical step is the introduction of the primary amine at the 11-position. A classic and robust method for the reductive amination of ketones is the Leuckart-Wallach reaction.[5] This reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically at high temperatures.[6] While specific literature detailing the Leuckart reaction on 6,11-Dihydrodibenzo[b,e]thiepin-11-one is scarce, the general applicability of this reaction to a wide range of ketones makes it a highly probable synthetic route employed in the early development of this class of compounds.
The reaction proceeds through the initial formation of an imine or a related intermediate, which is then reduced in situ by formic acid (or formate). The final product, after hydrolysis of the intermediate formamide, is the primary amine.
Hypothetical Experimental Protocol: Synthesis of this compound via the Leuckart Reaction
-
A mixture of 6,11-Dihydrodibenzo[b,e]thiepin-11-one and an excess of ammonium formate is heated, with or without a high-boiling solvent.
-
The temperature is gradually increased and maintained at a point sufficient to drive the reaction, often in the range of 160-190°C.
-
During the reaction, water and carbon dioxide are evolved.
-
After cooling, the reaction mixture is treated with hydrochloric acid to hydrolyze the intermediate N-formyl derivative.
-
The mixture is then made basic to liberate the free amine.
-
The product, this compound, can be extracted with an organic solvent and purified by crystallization or chromatography.
Historical Context and the Quest for Improved Antidepressants
The development of compounds based on the 6,11-dihydrodibenzo[b,e]thiepin scaffold was a direct extension of the broader research into tricyclic antidepressants. The primary goal of this research was to identify molecules with a more favorable side-effect profile than the first-generation TCAs. The dibenzothiepin core offered a unique conformational flexibility compared to the dibenzazepine or dibenzocycloheptadiene cores of imipramine and amitriptyline, respectively. This difference in three-dimensional shape was hypothesized to influence receptor binding and, consequently, the pharmacological profile.
A notable example of a marketed drug from this family is Dosulepin (also known as Dothiepin), a derivative of the 6,11-dihydrodibenzo[b,e]thiepin scaffold.[7] Developed in the 1960s, Dosulepin is a serotonin-norepinephrine reuptake inhibitor that also possesses antihistamine and anticholinergic properties.[7] The clinical use of Dosulepin provided a proof-of-concept for the therapeutic potential of this tricyclic system.
While there is a lack of specific historical records detailing the discovery and initial investigation of this compound as a standalone agent, its existence as a key synthetic intermediate is evident. It is highly probable that this primary amine was synthesized as part of structure-activity relationship (SAR) studies aimed at understanding the impact of different substituents at the 11-position on pharmacological activity.
Pharmacological Profile: Inferences from its Derivatives
The primary amine functionality of this compound would likely confer some affinity for monoamine transporters and receptors. However, the addition of longer side chains, as seen in many active TCAs, is often crucial for potent activity. For instance, the N,N-dimethylaminopropyl side chain in Dosulepin is a common feature in many TCAs and is known to be important for their interaction with serotonin and norepinephrine transporters.
The development of tianeptine, another well-known derivative, highlights a different direction in the pharmacological exploration of this scaffold. Tianeptine possesses a unique mechanism of action, primarily acting as a mu-opioid receptor agonist and also modulating glutamate pathways. The attachment of a 7-aminoheptanoic acid side chain to the core amine dramatically alters its pharmacological profile, moving it away from the classical monoamine reuptake inhibition of earlier TCAs.
The table below summarizes the key pharmacological properties of prominent derivatives, providing a context for the potential, and likely un-optimized, activity of the parent amine.
| Compound | Key Structural Feature | Primary Mechanism(s) of Action |
| Dosulepin | N,N-dimethylaminopropylidene side chain | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), Antihistamine, Anticholinergic[7] |
| Tianeptine | 7-aminoheptanoic acid side chain | Mu-opioid receptor agonist, Glutamate modulator |
Conclusion: A Foundational Scaffold in Medicinal Chemistry
While this compound may not have a storied history as a clinical agent itself, its importance lies in its role as a foundational building block. Its synthesis from readily available starting materials and its strategic position as a precursor to a range of pharmacologically active molecules underscore its significance in the annals of drug discovery. The exploration of its derivatives, from the classical TCA-like activity of Dosulepin to the unique profile of Tianeptine, showcases the chemical versatility of the dibenzothiepin core. For contemporary researchers, this technical guide serves not only as a historical account but also as a reminder of the enduring value of core scaffolds in the ongoing quest for novel therapeutics for neurological and psychiatric disorders.
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STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Accessed January 17, 2026. [Link]
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A Technical Guide to the Solubility and Stability of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Introduction
6,11-Dihydrodibenzo[b,e]thiepin-11-amine is a tricyclic compound featuring a dibenzothiepin core structure. This class of molecules is of significant interest in medicinal chemistry, often serving as a scaffold for developing therapeutic agents targeting the central nervous system.[1] The amine functional group at the 11-position introduces a basic center, which is pivotal to the molecule's physicochemical properties, including its solubility and stability. Understanding these characteristics is a critical prerequisite for its development as a potential drug candidate or as an intermediate in pharmaceutical synthesis.
This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing research and development.
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[2] For a compound like this compound, which possesses a large hydrophobic scaffold and a basic, ionizable amine group, aqueous solubility is expected to be highly pH-dependent.
Theoretical Considerations
The structure of this compound suggests that it is a weak base. The amine group can be protonated to form a more soluble salt in acidic conditions. Conversely, in neutral or basic media, the free base is likely to be poorly soluble in water. The large, non-polar dibenzothiepin ring system contributes to the molecule's hydrophobicity, further decreasing its intrinsic aqueous solubility.
Experimental Determination of Solubility
Two key types of solubility measurements are pertinent in early drug development: kinetic and thermodynamic solubility.[3]
1. Kinetic Solubility Assessment
Kinetic solubility is a high-throughput method used in early discovery to assess the solubility of compounds prepared as DMSO stock solutions when diluted into an aqueous buffer.[3][4] This measurement is crucial for avoiding false positives or negatives in biological assays that can be caused by compound precipitation.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Dilution: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[4]
Causality Behind Experimental Choices:
-
DMSO: Used as a standard organic solvent to dissolve a wide range of compounds for high-throughput screening.
-
Nephelometry: Provides a rapid and sensitive detection of precipitate formation.[4]
2. Thermodynamic Solubility Assessment
Thermodynamic solubility, often determined by the shake-flask method, represents the true equilibrium solubility of a compound and is the gold standard for lead optimization and formulation development.[3]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Extended Incubation: Ensures that the system has reached a true thermodynamic equilibrium.
-
Multiple pH Buffers: Crucial for understanding the pH-solubility profile of an ionizable compound.
-
HPLC Quantification: Provides accurate and specific measurement of the dissolved compound.
Solubility Data Summary
| Parameter | Method | Conditions | Expected Outcome |
| Kinetic Solubility | Nephelometry | pH 7.4, 2 hours | Provides a rapid assessment of solubility from a DMSO stock, useful for in vitro screening. |
| Thermodynamic Solubility | Shake-Flask/HPLC | pH 2.0, 24-48h | Higher solubility due to protonation of the amine. |
| Thermodynamic Solubility | Shake-Flask/HPLC | pH 7.4, 24-48h | Lower solubility as the compound will be predominantly in its free base form. |
Part 2: Stability Assessment and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are a regulatory requirement and a critical component of drug development, helping to identify potential degradation products and establish the intrinsic stability of a molecule.[6][7][8]
Forced Degradation (Stress Testing) Protocols
The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are capable of detecting and resolving the degradants.[6]
1. Hydrolytic Stability
Hydrolysis is a common degradation pathway.[5] Testing is performed across a range of pH values.
-
Acidic Conditions:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Withdraw samples at various time points, neutralize, and analyze by a stability-indicating HPLC method.
-
-
Basic Conditions:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acidic conditions.
-
-
Neutral Conditions:
-
Prepare a solution of the compound in water.
-
Follow the same incubation and analysis procedure.
-
2. Oxidative Stability
-
Protocol:
-
Prepare a solution of the compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw samples and analyze by HPLC.
-
Causality Behind Experimental Choices:
-
The thioether linkage in the dibenzothiepin ring is susceptible to oxidation, potentially forming a sulfoxide or sulfone. The amine group can also be a site for oxidation.
3. Photostability
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
4. Thermal Stability
-
Protocol:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Analyze the samples at various time points by HPLC.
-
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation and analysis.
Part 3: Analytical Methodologies
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[9][10] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose.[9][11]
Development of a Stability-Indicating RP-HPLC Method
1. Column and Mobile Phase Selection:
-
Column: A C18 column is a good starting point due to the hydrophobic nature of the dibenzothiepin core.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar degradation products. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape of the basic amine analyte.
2. Detection:
-
UV/Vis Detection: this compound is expected to have a strong UV chromophore due to its aromatic rings. A photodiode array (PDA) detector is highly recommended as it can assess peak purity, which is crucial for a stability-indicating method.[10]
3. Method Validation:
-
The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.
Protocol for HPLC Analysis
Caption: General protocol for HPLC analysis.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By employing these methodologies, researchers can generate the critical data needed to understand the compound's physicochemical properties, predict its behavior in biological systems, and develop stable formulations. The emphasis on causality and self-validating protocols ensures the integrity of the data, providing a solid foundation for subsequent stages of drug discovery and development.
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This compound | CAS#:1745-53-5 | Chemsrc. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide - ResearchGate. Available at: [Link]
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Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impur - Chula Digital Collections. Available at: [Link]
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A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC - PubMed Central. Available at: [Link]
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11-oxo-6,11-dihydrodibenzi[b,e]tiepin-5,5-dioxide compounds - ResearchGate. Available at: [Link]
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A Technical Guide to the Therapeutic Targets of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine (Tianeptine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,11-Dihydrodibenzo[b,e]thiepin-11-amine, commonly known as Tianeptine, is an atypical tricyclic antidepressant with a complex pharmacological profile that diverges significantly from classical antidepressants. Initially thought to be a selective serotonin reuptake enhancer, contemporary research has revealed a multi-targeted mechanism of action. This technical guide provides an in-depth exploration of the established and potential therapeutic targets of Tianeptine. The primary focus is on its role as a full agonist of the μ-opioid receptor (MOR) and its significant modulatory effects on the glutamatergic system. Furthermore, this document details the downstream consequences on neuroplasticity, including the regulation of Brain-Derived Neurotrophic Factor (BDNF). For drug discovery and development professionals, this guide presents comprehensive, field-proven workflows for the identification and validation of novel protein targets. Detailed protocols for affinity chromatography-mass spectrometry (AC-MS) for target discovery, followed by radioligand binding and Bioluminescence Resonance Energy Transfer (BRET) assays for functional validation, are provided to equip researchers with the methodologies required to further elucidate the polypharmacology of this compound and others like it.
Part 1: Pharmacological Profile of Tianeptine
Tianeptine was developed in the 1960s and is approved for the treatment of major depressive disorder in many European, Asian, and Latin American countries.[1][2] Its tricyclic structure is similar to traditional antidepressants, yet it lacks many of their hallmark side effects, such as sedative and anticholinergic properties.[1] This favorable tolerability profile is a direct result of its unique mechanism of action, which is not primarily dependent on monoamine transporter inhibition. The bioavailability of tianeptine is approximately 99%, and it has a plasma protein binding of about 95%.[1]
| Pharmacokinetic Parameter | Value | Source |
| Bioavailability | ~99% | [1] |
| Plasma Protein Binding | ~95% | [1] |
| Elimination Half-Life | 2.5 - 3 hours | [1] |
| Active Metabolite (MC5) Half-Life | ~7.6 hours | [1] |
| Metabolism | Hepatic (β-oxidation), CYP-independent | [1] |
Part 2: Established and Potential Therapeutic Targets
The therapeutic efficacy of Tianeptine is now understood to be a result of its concerted action on opioid signaling and glutamate neurotransmission, which converge to promote neuroplasticity and cellular resilience.
Primary Target: μ-Opioid Receptor (MOR) Agonism
A pivotal discovery in understanding Tianeptine's pharmacology was its identification as a full agonist at the μ-opioid receptor (MOR).[3][4] It also displays much lower potency as an agonist at the δ-opioid receptor (DOR).[1][4] This MOR agonism is fundamental to its antidepressant and anxiolytic effects, a mechanism demonstrated in preclinical models where the antidepressant-like effects were absent in mice lacking the MOR.[5][6]
Unlike typical opioids, Tianeptine's action at the MOR does not appear to lead to significant tolerance or withdrawal symptoms at therapeutic doses, suggesting it may engage downstream signaling cascades in a novel way.[5] Its primary metabolite, MC5, also acts as a MOR agonist and has a significantly longer half-life, contributing to the overall therapeutic effect.[1][5] This unique opioid-related profile presents the MOR and its signaling pathways as viable targets for developing new antidepressants with improved safety profiles.[5]
Key Modulator: The Glutamatergic System
Beyond its direct opioid effects, Tianeptine is a critical modulator of the glutamatergic system, which is strongly implicated in the pathophysiology of depression.[2][7][8] Chronic stress is known to cause an overactivity of glutamatergic signaling, leading to dendritic atrophy in the hippocampus and hypertrophy in the amygdala. Tianeptine appears to reverse these effects by normalizing glutamate levels.[7][9]
Specifically, Tianeptine stabilizes glutamatergic signaling by exerting opposing effects on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][10][11] This modulation prevents the deleterious effects of stress on synaptic plasticity and neuronal structure, thereby protecting the brain's capacity for learning and memory, which is often impaired in depression.[7][9]
Convergent Pathway: Neuroplasticity and Cellular Resilience
The actions of Tianeptine at both the MOR and glutamatergic synapses converge on a common downstream pathway: the promotion of neuroplasticity.[3][12][13] Mood disorders are increasingly understood as conditions involving impaired neural plasticity.[7] Tianeptine counters this by increasing the expression of key neurotrophic factors.
One of the most critical molecules in this pathway is Brain-Derived Neurotrophic Factor (BDNF) .[7][10] Stress is known to decrease BDNF expression, particularly in the hippocampus. Tianeptine administration has been shown to normalize BDNF levels, which in turn activates signaling cascades involving transcription factors like cAMP response element-binding protein (CREB) .[1][7] The activation of CREB leads to the transcription of genes that support neuronal survival, growth, and synaptic strengthening, effectively reversing the neuroanatomical damage caused by chronic stress.
Caption: Tianeptine's primary signaling cascade.
Part 3: Workflow for Novel Therapeutic Target Identification
To fully understand Tianeptine's polypharmacology and identify potential off-targets or novel mechanisms, a systematic target identification workflow is essential. Affinity chromatography coupled with mass spectrometry (AC-MS) is a robust, direct biochemical method for isolating binding partners from a complex cellular lysate.[10][14][15]
Caption: Experimental workflow for target identification.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines the key steps for identifying direct binding targets of a small molecule like Tianeptine.[6][10][15]
1. Synthesis of the Affinity Probe:
- Causality: The first critical step is to synthesize a derivative of Tianeptine that contains a linker arm at a position non-essential for its primary biological activity. This linker will be used to covalently attach the molecule to a solid support.[10] A terminal biotin tag can also be added to the linker for purification with streptavidin beads.
- Procedure:
- Perform a Structure-Activity Relationship (SAR) study to identify a suitable position for linker attachment on the Tianeptine molecule.
- Synthesize the Tianeptine derivative with a linker (e.g., a polyethylene glycol (PEG) chain) ending in a reactive functional group (e.g., an N-hydroxysuccinimide ester or an amine).
- Confirm that the modified compound retains its primary biological activity (e.g., MOR agonism) to ensure the probe is still relevant.
2. Immobilization on Solid Support:
- Causality: Covalently attaching the probe to a solid matrix allows for the physical separation of the probe and its binding partners from the rest of the cellular proteome.
- Procedure:
- Activate agarose or magnetic beads (e.g., NHS-activated Sepharose or Dynabeads M-270 Amine).
- Incubate the synthesized Tianeptine probe with the activated beads according to the manufacturer's protocol to achieve covalent coupling.
- Wash the beads extensively to remove any non-covalently bound probe. Block any remaining active sites on the beads with a suitable blocking agent (e.g., ethanolamine).
3. Protein Extraction:
- Causality: A native protein lysate is required to ensure proteins are correctly folded and capable of interacting with the small molecule probe.
- Procedure:
- Select a relevant cell line or tissue (e.g., human neuroblastoma SH-SY5Y cells or rat brain tissue).
- Lyse the cells or tissue in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40) supplemented with a protease inhibitor cocktail.
- Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome. Determine the total protein concentration using a BCA or Bradford assay.
4. Affinity Pulldown:
- Causality: This step enriches for proteins that specifically bind to the immobilized Tianeptine. A crucial control is performed in parallel to distinguish true binders from proteins that non-specifically adhere to the beads or linker.
- Procedure:
- Incubate the Tianeptine-coupled beads with the protein lysate (e.g., 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
- Control: In a parallel tube, incubate lysate with beads that have been coupled to the linker alone or a structurally similar but inactive analog of Tianeptine.
- Pellet the beads and discard the supernatant.
- Wash the beads 3-5 times with wash buffer (lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
5. Elution and Sample Preparation for Mass Spectrometry:
- Causality: The bound proteins must be eluted from the beads and prepared for analysis by mass spectrometry.
- Procedure:
- Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
- Separate the eluted proteins via 1D SDS-PAGE.
- Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
- Excise protein bands that are present in the Tianeptine-probe lane but absent or significantly reduced in the control lane.
- Perform in-gel digestion of the excised protein bands using trypsin.
- Extract the resulting peptides for LC-MS/MS analysis.
6. Mass Spectrometry and Data Analysis:
- Causality: LC-MS/MS identifies the proteins based on the mass-to-charge ratio of their constituent peptides.
- Procedure:
- Analyze the extracted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
- Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest to identify the proteins.
- Compile a "hit list" of proteins that were specifically enriched in the experimental sample compared to the control.
Part 4: Workflow for Target Validation and Characterization
Identifying a protein via AC-MS is the first step; validation is required to confirm a direct and functionally relevant interaction.
Protocol 1: Radioligand Binding Assay (Target Engagement)
This assay confirms direct binding of the compound to a newly identified receptor target and determines its binding affinity (Kᵢ).[1][2][12]
-
Materials: Membranes from cells overexpressing the target receptor, radioligand with known affinity for the target (e.g., [³H]-DAMGO for MOR), unlabeled Tianeptine, binding buffer, glass fiber filters.
-
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Add cell membranes and a fixed concentration of the radioligand.
-
Non-specific Binding: Add membranes, radioligand, and a saturating concentration of a known unlabeled ligand.
-
Competition: Add membranes, radioligand, and serial dilutions of Tianeptine.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the plate contents through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash filters with ice-cold buffer to remove unbound radioactivity.
-
Counting: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Analysis: Calculate the specific binding by subtracting non-specific from total binding. Plot the specific binding against the concentration of Tianeptine to generate a competition curve and calculate the IC₅₀, from which the Kᵢ can be derived.
-
Protocol 2: BRET Assay (Functional Activity)
If the identified target is a G-protein coupled receptor (GPCR), a BRET assay can determine if Tianeptine acts as an agonist or antagonist by measuring G-protein activation.[3][5][7]
-
Principle: This assay measures resonance energy transfer between a luciferase (e.g., Renilla Luciferase, RLuc) fused to one signaling partner (e.g., a Gα subunit) and a fluorescent protein (e.g., Venus) fused to another (e.g., a Gγ subunit).[5] Ligand-induced conformational changes alter the distance/orientation between the donor and acceptor, changing the BRET signal.
-
Procedure:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding:
-
The newly identified GPCR target.
-
RLuc-fused Gα subunit.
-
Venus-fused Gγ subunit and an untagged Gβ subunit.
-
-
Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.
-
Ligand Addition: Add serial dilutions of Tianeptine to the wells.
-
Substrate Addition: Immediately before reading, add the luciferase substrate (e.g., Coelenterazine H).
-
BRET Measurement: Read the plate using a BRET-capable plate reader that simultaneously measures the emission signals from both the luciferase (~480 nm) and the fluorescent protein (~530 nm).
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the ligand concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ, indicating potency and efficacy.
-
Protocol 3: ELISA (Downstream Effects)
To confirm that target engagement leads to a relevant downstream cellular response, an ELISA can be used to measure changes in key biomarkers like BDNF.[9][16]
-
Materials: Commercially available BDNF sandwich ELISA kit, cell culture supernatant or serum samples from Tianeptine-treated animals/cells.
-
Procedure:
-
Sample Collection: Collect samples (e.g., serum) from control and Tianeptine-treated subjects.
-
Assay Protocol: Follow the manufacturer's protocol for the ELISA kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a BDNF capture antibody.
-
Incubating to allow BDNF to bind.
-
Washing the plate, then adding a biotinylated detection antibody.
-
Incubating and washing again.
-
Adding a streptavidin-HRP conjugate, followed by a final incubation and wash.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction with a stop solution.
-
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the standards and use it to calculate the concentration of BDNF in the unknown samples. Compare the BDNF levels between control and treated groups.
-
Conclusion
This compound (Tianeptine) represents a departure from the monoaminergic hypothesis of depression, showcasing a complex interplay between opioid agonism and glutamatergic modulation. Its primary targets—the μ-opioid receptor and the glutamate system—converge to enhance neuroplasticity, providing a robust mechanism for its therapeutic effects. The technical workflows detailed in this guide, from affinity-based target discovery to functional validation, offer a comprehensive framework for researchers to further dissect the molecular interactions of Tianeptine and to apply these powerful techniques in the broader field of drug discovery. A thorough understanding of such multi-target compounds is paramount for developing the next generation of therapeutics with improved efficacy and safety.
References
- Title: The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor Source: Vertex AI Search URL
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Title: Tianeptine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Classics in Chemical Neuroscience: Tianeptine Source: ACS Publications URL: [https://pubs.acs.org/doi/10.1021/acschemneuro.8b0062 classics]([Link] classics)
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Title: The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation Source: PMC - PubMed Central URL: [Link]
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Title: TIANEPTINE - DEA Diversion Control Division Source: DEA Diversion Control Division URL: [Link]
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Title: The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist Source: PMC - PubMed Central URL: [Link]
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Title: Tianeptine: Potential Influences on Neuroplasticity and Novel Pharmacological Effects Source: PubMed URL: [Link]
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Title: Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum Source: Frontiers in Molecular Neuroscience URL: [Link]
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Title: Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity Source: PMC - PubMed Central URL: [Link]
-
Title: Opioid Receptors: A New Target for Antidepressants? Source: Columbia University Irving Medical Center URL: [Link]
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Title: The neurobiological properties of tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation Source: PubMed URL: [Link]
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Title: What is the mechanism of Tianeptine Sodium? Source: Patsnap Synapse URL: [Link]
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Title: Small molecule target identification using photo-affinity chromatography Source: PMC - NIH URL: [Link]
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Title: Tianeptine modulates ACTH release by interference with glutamatergic system Source: PubMed URL: [Link]
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Title: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution Source: PubMed URL: [Link]
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Title: Affinity Chromatography - Creative Biolabs Source: Creative Biolabs URL: [Link]
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Title: Development and validation of brain-derived neurotrophic factor measurement in human urine samples as a non-invasive effect biomarker Source: PMC - NIH URL: [Link]
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Title: Identification of Direct Protein Targets of Small Molecules Source: PMC - PubMed Central URL: [Link]
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Title: Beneficial Effects of Tianeptine on Hippocampus-Dependent Long-Term Memory and Stress-Induced Alterations of Brain Structure and Function Source: PubMed Central URL: [Link]
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Title: Small-molecule Target and Pathway Identification Source: Broad Institute URL: [Link]
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Title: Neuroplasticity - Tianeptine.com Source: Tianeptine.com URL: [Link]
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Title: Tianeptine: An atypical antidepressant with multimodal pharmacology Source: University of Bath's research portal URL: [Link]
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Title: What is tianeptine, and are there recommendations for managing tianeptine misuse/withdrawal in the medical setting? Source: Drug Information Group | University of Illinois Chicago URL: [Link]
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Review of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine literature
An In-Depth Technical Guide to 6,11-Dihydrodibenzo[b,e]thiepin-11-amine and its Derivatives
Executive Summary
The 6,11-dihydrodibenzo[b,e]thiepin scaffold represents a privileged tricyclic system in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. This guide provides a comprehensive technical review of this compound and its synthetic precursors, with a focus on synthesis, characterization, and pharmacological context. We will explore the causal logic behind key synthetic transformations, detail self-validating experimental protocols, and synthesize the current understanding of the structure-activity relationships that govern the therapeutic potential of this compound class. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.
The Dibenzo[b,e]thiepin Core: A Scaffold of Therapeutic Importance
The dibenzo[b,e]thiepin ring system is a tricyclic structure featuring two benzene rings fused to a central seven-membered thiepine ring. This non-planar, conformationally flexible core has proven to be an exceptional template for designing molecules that interact with various biological targets. Derivatives have been investigated for a wide array of therapeutic applications, including antidepressant, antipsychotic, anti-inflammatory, and antimicrobial activities[1]. The introduction of an amine functionality at the 11-position creates this compound, a key building block and a compound of significant interest for its potential applications in neuropharmacology[2]. This guide will systematically deconstruct the synthesis and properties of this core amine, starting from its foundational ketone precursor.
Synthesis of the Key Intermediate: 6,11-Dihydrodibenzo[b,e]thiepin-11-one
The most common and efficient pathway to the dibenzo[b,e]thiepin scaffold begins with the synthesis of the ketone at the 11-position, 6,11-dihydrodibenzo[b,e]thiepin-11-one. This ketone is not merely an intermediate but a crucial node from which a multitude of derivatives, including the target amine, can be accessed[2].
Synthetic Strategy: From Phthalide to Tricyclic Ketone
The synthesis hinges on two primary transformations: an initial nucleophilic substitution followed by an intramolecular Friedel-Crafts-type cyclization. The choice of a strong acid catalyst for the cyclization is critical for achieving high yields.
-
Step 1: Synthesis of 2-(phenylthiomethyl)benzoic acid. This step involves the ring-opening of phthalide by a thiophenolate nucleophile. The reaction of phthalide with potassium thiophenolate yields the key benzoic acid derivative[3]. This approach is robust and provides the linear precursor necessary for cyclization.
-
Step 2: Polyphosphoric Acid (PPA) Mediated Cyclization. The 2-(phenylthiomethyl)benzoic acid is then subjected to cyclization using polyphosphoric acid (PPA)[1][3]. PPA serves as both a solvent and a strong dehydrating acid catalyst, promoting the intramolecular electrophilic acylation that forms the central seven-membered ring to yield 6,11-dihydrodibenzo[b,e]thiepin-11-one[1][3].
Caption: Synthetic workflow for the core ketone.
Detailed Experimental Protocol: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-one (4g)[1]
-
Rationale: This protocol, adapted from the literature, provides a reliable method for producing the key ketone intermediate. The use of PPA requires careful temperature control to prevent side reactions and ensure efficient cyclization.
-
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, heat 140 g of polyphosphoric acid to 80°C.
-
Reactant Addition: Slowly add 0.1 mol of 2-[(phenylthio)methyl]benzoic acid to the pre-heated PPA under continuous stirring.
-
Reaction: Increase the temperature and heat the mixture for one hour at 100–110°C. The viscosity of the mixture will increase as the reaction proceeds.
-
Quenching: After one hour, partially cool the reaction mixture to approximately 80°C. Carefully and slowly add crushed ice and water to the flask. This is an exothermic process and should be done in a fume hood with appropriate personal protective equipment (PPE).
-
Extraction: Once the mixture has cooled to room temperature, transfer it to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL) and a 5% sodium hydroxide solution (100 mL) to remove any unreacted starting material and acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid residue from isopropanol to yield pure 6,11-dihydrodibenzo[b,e]thiepin-11-one.
-
-
Self-Validation: The purity of the product should be confirmed by measuring its melting point (literature: 86-88 °C) and by thin-layer chromatography (TLC) against the starting material. Further structural confirmation is achieved via spectroscopic methods as outlined in Section 4.0.
Synthesis of this compound
With the ketone in hand, the target amine can be synthesized. A common and effective method proceeds through an oxime intermediate, which is then reduced to the primary amine.
Strategy: Oximation followed by Reduction
This two-step process is a classic method for converting a ketone to an amine.
-
Oxime Formation: The ketone is reacted with hydroxylamine hydrochloride in a basic solvent like pyridine to form the corresponding 11-hydroxyimino-6,11-dihydrodibenzo[b,e]thiepin (oxime)[1][3].
-
Reduction: The C=N bond of the oxime is then reduced to a C-N single bond to form the amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst.
Caption: Synthesis of the target amine from the ketone.
Detailed Experimental Protocol: Synthesis of Dibenzo[b,e]thiepin-11(6H)-one oxime (5g)[1]
-
Rationale: This protocol details the formation of the oxime, a stable and crystallizable intermediate. Pyridine acts as both a solvent and an acid scavenger. The extended reflux time ensures complete conversion of the ketone.
-
Step-by-Step Methodology:
-
Setup: In a round-bottom flask fitted with a reflux condenser, combine 0.05 mol of 6,11-dihydrodibenzo[b,e]thiepin-11-one and 0.15 mol of hydroxylamine hydrochloride in 100 mL of pyridine.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.
-
Workup: After cooling, remove the pyridine under reduced pressure.
-
Isolation: Triturate the residue with water. The solid product will precipitate.
-
Purification: Filter the solid, dry it, and recrystallize from isopropanol to obtain the pure oxime.
-
-
Note on Reduction to Amine: A general subsequent reduction step would involve dissolving the oxime in a suitable solvent (e.g., ethanol or THF) and subjecting it to a reducing agent. For catalytic hydrogenation, the oxime would be stirred under an atmosphere of hydrogen gas with a catalyst like palladium on carbon. The reaction progress would be monitored by TLC until the starting material is consumed. Workup typically involves filtering the catalyst and concentrating the filtrate to obtain the crude amine, which can then be purified by column chromatography or crystallization, often as a hydrochloride salt to improve stability and handling.
Physicochemical Characterization and Analytical Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques forms a self-validating analytical workflow.
Caption: Analytical workflow for compound validation.
Key Spectroscopic Data
The following table summarizes expected analytical data based on the structures and literature precedents.[3]
| Compound | Technique | Expected Key Signals |
| 6,11-Dihydrodibenzo[b,e]thiepin-11-one | IR (cm⁻¹) | ~1680-1700 (C=O stretch), ~3060 (Aromatic C-H) |
| ¹H-NMR (δ, ppm) | 7.2-8.1 (multiplets, 8H, aromatic protons), ~4.2 (singlet, 2H, -S-CH₂-) | |
| ¹³C-NMR (δ, ppm) | ~190 (C=O), 125-140 (aromatic carbons), ~35 (-S-CH₂-) | |
| MS (m/z) | 226 [M]⁺ | |
| This compound | IR (cm⁻¹) | 3300-3400 (N-H stretch), ~1600 (N-H bend), No C=O peak |
| ¹H-NMR (δ, ppm) | 7.0-7.8 (multiplets, 8H, aromatic), ~5.0 (singlet, 1H, -CH-NH₂), 3.5-4.5 (AB quartet or multiplet, 2H, -S-CH₂-), ~2.0 (broad singlet, 2H, -NH₂) | |
| MS (m/z) | 227 [M]⁺ |
Pharmacological Profile and Potential Mechanisms of Action
While this compound itself is primarily a synthetic building block, its structural relatives and derivatives have shown significant biological activity, particularly in the central nervous system (CNS).
Antidepressant and Neuromodulatory Activity
The tricyclic core of the dibenzo[b,e]thiepin system is structurally related to classic tricyclic antidepressants (TCAs). The mechanism of action for many TCAs involves the inhibition of neurotransmitter reuptake, specifically serotonin (SERT) and norepinephrine (NET)[4].
Recent studies on related dibenzothiazepine derivatives have confirmed this hypothesis. By modifying the side chain attached to the core, researchers have developed multifunctional compounds that inhibit SERT, NET, and dopamine (DAT) transporters, while also showing activity at opioid receptors[5][6][7]. This suggests that the 6,11-dihydrodibenzo[b,e]thiepin scaffold is a valid platform for developing agents to treat complex neurological conditions like neuropathic pain and depression[5][6].
Caption: Proposed mechanism: Blockade of neurotransmitter reuptake.
Other Potential Applications
-
Antimicrobial Activity: Oxidation of the sulfur atom to a sulfone (5,5-dioxide) dramatically alters the electronic properties and shape of the molecule. Derivatives of 6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide have demonstrated significant antibacterial and antifungal activity, with MIC values as low as 15.6 μg/mL against certain fungal strains[3].
-
Antiallergic Activity: The closely related dibenz[b,e]oxepin scaffold (where the sulfur is replaced by an oxygen) has been used to develop potent antihistamine agents. This indicates that the tricyclic framework can effectively interact with histamine H1 receptors[8].
Structure-Activity Relationships (SAR)
The available literature allows for the deduction of several key SAR trends for the dibenzo[b,e]thiepin scaffold:
-
The 11-Position Side Chain: This is the most critical position for modulating pharmacological activity. The nature of the substituent dictates the primary target. An aminoalkyl chain is often optimal for CNS targets, with the length of the chain influencing potency and selectivity for different neurotransmitter transporters[5][8].
-
Oxidation State of Sulfur: The sulfide (S) and sulfone (SO₂) forms have distinct biological profiles. The sulfone group acts as a strong hydrogen bond acceptor and imparts polarity, favoring antimicrobial activity, while the sulfide is more common in CNS-active agents[3].
-
Ring Substitution: Substitution on the aromatic rings can be used to fine-tune properties like lipophilicity, metabolic stability, and receptor binding affinity.
Future Directions and Conclusion
This compound is a versatile and highly valuable chemical entity. The synthetic routes to this compound and its core ketone are well-established, robust, and scalable. Its derivatives have demonstrated a remarkable breadth of pharmacological activity, from CNS modulation to antimicrobial effects.
Future research should focus on:
-
Combinatorial Expansion: Leveraging the known synthetic routes to create libraries of derivatives with diverse substitutions at the 11-position and on the aromatic rings to explore new therapeutic areas.
-
Multitarget Drug Design: Building on recent successes, designing single molecules that modulate multiple targets (e.g., SERT/NET and opioid receptors) could lead to more effective treatments for multifactorial diseases like chronic pain and depression[7].
-
Elucidation of Novel Mechanisms: Investigating the biological activity of this scaffold beyond its traditional targets may uncover novel mechanisms and therapeutic applications.
References
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Năstasă, C., et al. (2009). Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [ b, e ] thiepin 5, 5-dioxide. ResearchGate. [Link]
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Kim, J., et al. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. MDPI. [Link]
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PrepChem. (n.d.). Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-ol. PrepChem.com. [Link]
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Kim, J., et al. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. ResearchGate. [Link]
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Tahara, T., et al. (1992). Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). Dibenzepin. PubChem. [Link]
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Kim, J., et al. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. UTMB Research Experts. [Link]
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Bîcu, E., et al. (2012). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. PubMed Central. [Link]
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Methodological & Application
Application Note: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
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Abstract
This application note provides a detailed, reliable protocol for the synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine, a key intermediate in the development of pharmaceutical compounds, notably the tricyclic antidepressant Dosulepin. The synthesis is achieved through a one-pot reductive amination of the precursor ketone, 6,11-Dihydrodibenzo[b,e]thiepin-11-one. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The featured method utilizes sodium cyanoborohydride as a selective reducing agent, ensuring high efficiency and yield.
Introduction
This compound is a tricyclic primary amine of significant interest in medicinal chemistry. Its structural scaffold is a core component of various biologically active molecules. The conversion from its corresponding ketone, 6,11-Dihydrodibenzo[b,e]thiepin-11-one, is a critical synthetic step. Reductive amination stands out as the most direct and efficient method for this transformation.[1][2]
This process involves the reaction of a carbonyl compound (the ketone) with an amine source (ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[3] Several methods exist for reductive amination, including the Leuckart reaction, which uses formamide or ammonium formate at high temperatures[4][5][6], and catalytic hydrogenation, which employs molecular hydrogen and a metal catalyst.[1][7]
This protocol focuses on the use of sodium cyanoborohydride (NaBH₃CN) as the reducing agent. NaBH₃CN is particularly well-suited for one-pot reductive aminations because it is a mild and selective reducing agent.[8][9] Its rate of reduction for iminium ions is significantly faster than for ketones, allowing the reaction to proceed with high fidelity in a single reaction vessel.[8][10] This selectivity minimizes the formation of the corresponding alcohol byproduct, which can be a challenge with stronger reducing agents like sodium borohydride (NaBH₄).[3]
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6,11-Dihydrodibenzo[b,e]thiepin-11-one | 226.29 | 5.00 g | 22.1 | 1.0 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 17.0 g | 221 | 10.0 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 1.66 g | 26.5 | 1.2 |
| Methanol (MeOH), Anhydrous | 32.04 | 100 mL | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - | - |
| Brine (Saturated NaCl soln.) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6,11-Dihydrodibenzo[b,e]thiepin-11-one (5.00 g, 22.1 mmol) and ammonium acetate (17.0 g, 221 mmol).[11]
-
Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Cool the solution to 0°C using an ice-water bath.
-
Slowly add sodium cyanoborohydride (1.66 g, 26.5 mmol) to the stirred solution in small portions over 15-20 minutes. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids.[10] Although the reaction is buffered by ammonium acetate, portion-wise addition is a critical safety measure.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 DCM:MeOH). The starting ketone should show a higher Rf value than the more polar amine product.
-
Work-up: Once the reaction is complete (disappearance of the starting ketone by TLC), carefully quench the reaction by adding deionized water (50 mL).
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Transfer the resulting aqueous slurry to a separatory funnel. Add dichloromethane (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL) to neutralize any remaining acid and facilitate phase separation.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100% DCM to 95:5 DCM:MeOH) to afford the pure this compound.
Mechanism of Reaction
The reductive amination proceeds via a two-step sequence within a single pot.[3]
-
Imine/Iminium Ion Formation: The ketone carbonyl is first attacked by ammonia (generated in situ from ammonium acetate) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. Under the slightly acidic conditions provided by the ammonium acetate buffer, the imine is protonated to form a highly electrophilic iminium ion.[3]
-
Hydride Reduction: The sodium cyanoborohydride then selectively reduces the iminium ion. The electron-withdrawing cyano group attenuates the reducing power of the borohydride, making it unreactive towards the ketone but highly effective for reducing the more reactive iminium ion.[9] The hydride (H⁻) attacks the electrophilic carbon of the C=N double bond, yielding the final primary amine.
Caption: Mechanism of reductive amination.
Safety and Handling
-
6,11-Dihydrodibenzo[b,e]thiepin-11-one: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. It is a potential source of cyanide and can release highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[9] Handle with extreme care in a fume hood. Avoid acidic conditions during handling and quenching. Waste containing NaBH₃CN must be quenched carefully with a bleach solution before disposal according to institutional guidelines.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: A potential carcinogen. Always handle in a well-ventilated fume hood.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure. The appearance of a new signal corresponding to the C-H at position 11 and the disappearance of the ketone carbonyl signal in the ¹³C NMR are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the N-H stretching vibrations of the primary amine (typically in the 3300-3500 cm⁻¹ region) and the disappearance of the C=O stretch of the ketone (around 1680 cm⁻¹).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion / Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (up to 48 hours). Gentle warming (to 40°C) can also be attempted, but monitor for side reactions. |
| Inactive reducing agent. | Use a fresh bottle of NaBH₃CN. The reagent can degrade upon prolonged exposure to moisture. | |
| Formation of Alcohol Byproduct | pH of the reaction is too low, leading to ketone reduction. | Ensure an adequate excess of ammonium acetate is used to buffer the reaction. |
| Use of a non-selective reducing agent. | Sodium cyanoborohydride is preferred; if using NaBH₄, the imine must be pre-formed and isolated before reduction.[3] | |
| Difficult Purification | Co-elution of product and starting material. | Optimize the eluent system for column chromatography. A small amount of triethylamine (0.1-0.5%) can be added to the eluent to reduce tailing of the amine product on the silica gel. |
References
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Organic Chemistry Portal. Sodium cyanoborohydride. [Link]
-
The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Common Organic Chemistry. Sodium Cyanoborohydride. [Link]
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Quora. What happens to sodium cyanoborohydride after it reacts in a reductive amination?. [Link]
-
PrepChem. Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-ol. [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
PubMed Central. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. [Link]
-
Royal Society of Chemistry. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]
-
National Institutes of Health. Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. [Link]
-
ResearchGate. 11-oxo-6,11-dihydrodibenzi[b,e]tiepin-5,5-dioxide compounds. [Link]
-
MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
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Semantic Scholar. STUDIES ON THE LEUCKART REACTION. [Link]
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National Institutes of Health. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
KAUST Repository. Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. [Link]
-
PrepChem. Synthesis of 3-{(dibenzo[b,e]thiepin-11(6H)-yliden)-amino}-propyl tosylate. [Link]
-
ResearchGate. Novel application of Leuckart-Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library. [Link]
-
PubMed Central. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. [Link]
-
Organic Chemistry Portal. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. [Link]
Sources
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Application Notes and Protocols: Reductive Amination of 6,11-Dihydrodibenzo[b,e]thiepin-11-one
Introduction
The tricyclic scaffold of 6,11-dihydrodibenzo[b,e]thiepin-11-one is a cornerstone in the synthesis of a class of neurologically active compounds, most notably the tricyclic antidepressant Dosulepin (also known as Dothiepin).[1][2] The introduction of an amine-containing side chain at the 11-position is a critical transformation that imparts the desired pharmacological activity. Reductive amination stands out as a powerful and widely employed method for forging this crucial carbon-nitrogen bond, offering a more controlled alternative to direct alkylation of amines which can suffer from overalkylation.[3][4]
This guide provides a comprehensive overview of the reductive amination of 6,11-dihydrodibenzo[b,e]thiepin-11-one, detailing the underlying mechanistic principles, offering field-proven protocols, and discussing the critical parameters that ensure a successful and reproducible synthesis. The content herein is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzothiepine-based compounds and other related heterocyclic systems.[5][6]
Mechanistic Overview: The Logic of Reductive Amination
Reductive amination is a two-part process that first involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[7][8] This one-pot procedure is highly efficient and is favored for its selectivity.[9]
The reaction is typically initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of 6,11-dihydrodibenzo[b,e]thiepin-11-one. This is followed by the dehydration of the resulting carbinolamine intermediate to yield an iminium ion.[10] The choice of a suitable reducing agent is paramount; it must be capable of selectively reducing the iminium ion in the presence of the starting ketone.[11]
Visualization of the Reductive Amination Pathway
Caption: Generalized workflow of the reductive amination process.
Key Reagents and Their Rationale
The success of a reductive amination hinges on the judicious selection of the reducing agent. While several hydridic reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most commonly utilized for this transformation due to their mild nature and selectivity.[3][12]
Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is often the reagent of choice for reductive aminations.[13] Its reduced reactivity, a consequence of the electron-withdrawing effects of the acetoxy groups, allows for the selective reduction of the iminium ion intermediate over the starting ketone.[14][15] This selectivity enables a one-pot procedure where the ketone, amine, and reducing agent are all present in the reaction mixture from the outset.[16]
Sodium Cyanoborohydride
Sodium cyanoborohydride is another effective reagent for reductive amination.[17] Similar to STAB, it is a mild reducing agent that is stable under weakly acidic conditions, which are often optimal for imine formation.[18] However, a significant drawback of NaBH₃CN is its high toxicity and the potential to generate hydrogen cyanide gas, particularly under acidic conditions, necessitating careful handling and disposal.[19]
Comparative Overview of Reducing Agents
| Reagent | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, non-toxic byproducts, can be used in a one-pot procedure.[13][16] | Moisture sensitive, not compatible with methanol.[12][14] | Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective, compatible with protic solvents like methanol.[17] | Highly toxic, potential for cyanide gas evolution.[17][19] | Methanol, Ethanol |
| Sodium Borohydride (NaBH₄) | Less expensive. | Can reduce the starting ketone, requires careful control of reaction conditions (e.g., pre-formation of the imine).[12] | Methanol, Ethanol |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reductive amination of 6,11-dihydrodibenzo[b,e]thiepin-11-one. These are intended as a starting point and may require optimization based on the specific amine used and the desired scale of the reaction.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally preferred due to the use of a less toxic reducing agent.
Materials:
-
6,11-Dihydrodibenzo[b,e]thiepin-11-one
-
Amine (e.g., dimethylamine, as a solution in THF or as a salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 6,11-dihydrodibenzo[b,e]thiepin-11-one (1.0 eq) in anhydrous DCE or DCM, add the desired amine (1.1 - 1.5 eq).
-
If the amine is used as a salt (e.g., dimethylamine hydrochloride), add a non-nucleophilic base like triethylamine (1.1 - 1.5 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 - 2.0 eq) in anhydrous DCE or DCM.
-
Slowly add the STAB suspension to the reaction mixture containing the ketone and amine.
-
The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
Caution: This reaction should be performed in a well-ventilated fume hood due to the toxicity of sodium cyanoborohydride.
Materials:
-
6,11-Dihydrodibenzo[b,e]thiepin-11-one
-
Amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 6,11-dihydrodibenzo[b,e]thiepin-11-one (1.0 eq) and the amine (1.1 - 1.5 eq) in anhydrous methanol.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.
-
Add sodium cyanoborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product as described in Protocol 1.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for reductive amination.
Applications in Drug Development
The reductive amination of 6,11-dihydrodibenzo[b,e]thiepin-11-one is a key step in the synthesis of Dosulepin, a tricyclic antidepressant.[20][21] This transformation is also applicable to the synthesis of a wide range of other dibenzothiepine derivatives with potential therapeutic applications, including antipsychotic and neuroleptic agents.[6][22] The versatility of this reaction allows for the introduction of diverse amine functionalities, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.[23][24]
Conclusion
The reductive amination of 6,11-dihydrodibenzo[b,e]thiepin-11-one is a robust and highly efficient method for the synthesis of key intermediates in the development of neurologically active compounds. The choice of reducing agent, particularly the preference for the less toxic sodium triacetoxyborohydride, is a critical consideration for a safe and effective synthesis. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this important transformation in their synthetic endeavors.
References
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Jalander, L., Oksanen, L., & ähtinen, J. (1989). Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene. Synthetic Communications, 19(19), 3349-3352.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. Reductive Amination - Common Conditions.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride.
-
Organic Chemistry Portal. Sodium Cyanoborohydride.
-
Wikipedia. Sodium triacetoxyborohydride.
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.
-
Jalander, L., Oksanen, L., & Tahtinen, J. (1989). SYNTHESIS OF DOTHIEPIN AND DOXEPIN BY GRIGNARD REACTIONS IN TOLUENE. Synthetic Communications, 19(19), 3349-3352.
-
Organic Chemistry Portal. Sodium cyanoborohydride.
-
Chemistry Steps. Reductive Amination.
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Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115.
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
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Wikipedia. Reductive amination.
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Semantic Scholar. (1989). Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene.
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The Merck Index. Dothiepin.
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ResearchGate. (n.d.). Synthesis of 2-(2-(4-(dibenzo[12][20]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethan-1-ol (quetiapine).
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MDPI. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain.
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Wikipedia. Dosulepin.
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National Institutes of Health. (n.d.). 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol.
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ResearchGate. (n.d.). Synthesis and antibacterial activities of new dibenzothiazepine derivatives.
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Sigma-Aldrich. (n.d.). 6,11-Dihydrodibenzo[b,e]thiepin-11-one 98%.
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National Institutes of Health. (2018). Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives.
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CymitQuimica. (n.d.). 6,11-Dihydrodibenzo[b,e]thiepin-11-one.
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ResearchGate. (n.d.). 11-oxo-6,11-dihydrodibenzi[b,e]tiepin-5,5-dioxide compounds.
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National Institutes of Health. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure.
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Organic Chemistry Portal. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions.
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Application Notes and Protocols: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Introduction
6,11-Dihydrodibenzo[b,e]thiepin-11-amine is a tricyclic organic molecule of significant interest in medicinal chemistry and drug development. Its core structure, the dibenzo[b,e]thiepin ring system, is a key scaffold in a variety of pharmacologically active compounds. Notably, it is structurally related to the tricyclic antidepressant Dosulepin (also known as Dothiepin), which underscores the potential of its derivatives as therapeutic agents.[1][2][3] The synthesis of this primary amine is a crucial step in the development of new chemical entities for neurological and other disorders.
This document provides a comprehensive, two-stage experimental protocol for the synthesis of this compound. The synthesis commences with the preparation of the ketone intermediate, 6,11-dihydrodibenzo[b,e]thiepin-11-one, followed by a reductive amination via the Leuckart reaction to yield the target primary amine. This guide is intended for researchers and scientists in the fields of organic synthesis and drug discovery, offering a detailed methodology grounded in established chemical principles.
Synthetic Strategy Overview
The overall synthetic pathway is a two-step process:
-
Step 1: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-one. This involves the intramolecular Friedel-Crafts acylation of 2-(phenylthiomethyl)benzoic acid. The cyclization is efficiently achieved using polyphosphoric acid (PPA) as both a catalyst and a solvent.[4][5][6]
-
Step 2: Synthesis of this compound. The ketone synthesized in the first step is converted to the primary amine through a reductive amination process known as the Leuckart reaction.[7][8][9] This classic reaction utilizes ammonium formate as both the amine source and the reducing agent.[8]
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-one
This initial step involves the cyclization of 2-(phenylthiomethyl)benzoic acid to form the tricyclic ketone. Polyphosphoric acid serves as an excellent dehydrating agent and a medium for this intramolecular electrophilic substitution.[1][10]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-(Phenylthiomethyl)benzoic acid | 244.31 | 24.43 g | 0.1 | Starting material |
| Polyphosphoric acid (PPA) | - | 140 g | - | Reagent and solvent |
| Dichloromethane | 84.93 | As needed | - | Extraction solvent |
| 5% Sodium Hydroxide Solution | 40.00 (for NaOH) | As needed | - | For washing |
| Isopropanol | 60.10 | As needed | - | Recrystallization solvent |
| Water | 18.02 | As needed | - | For workup |
| Ice | - | As needed | - | For workup |
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully heat 140 g of polyphosphoric acid to 80°C with stirring.
-
Addition of Starting Material: Once the PPA has reached 80°C, slowly add 24.43 g (0.1 mol) of 2-(phenylthiomethyl)benzoic acid in portions to control the initial reaction.
-
Cyclization Reaction: After the addition is complete, raise the temperature of the reaction mixture to 100-110°C and maintain it for 1 hour with continuous stirring.[4][5]
-
Reaction Quenching: After 1 hour, allow the reaction mixture to partially cool to approximately 80°C. Carefully and slowly pour the viscous mixture onto a slurry of ice and water with vigorous stirring to decompose the PPA and precipitate the product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic extracts and wash successively with water (100 mL) and a 5% sodium hydroxide solution (100 mL) to remove any unreacted starting material and acidic impurities. Follow with a final wash with water (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from isopropanol to yield pure 6,11-dihydrodibenzo[b,e]thiepin-11-one.[4][5]
Expected Results and Characterization
-
Appearance: White to off-white crystalline solid.
-
Yield: Typically high, in the range of 90-95%.
-
Melting Point: 86-88 °C.[11]
-
Molecular Formula: C₁₄H₁₀OS.[11]
-
Molecular Weight: 226.29 g/mol .[11]
Part 2: Synthesis of this compound
This second stage employs the Leuckart reaction, a classic method for the reductive amination of ketones.[7][8][9] The ketone is heated with ammonium formate, which acts as both the nitrogen donor and the reducing agent, to form an N-formyl intermediate. This intermediate is then hydrolyzed to the desired primary amine.[12][13]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 6,11-Dihydrodibenzo[b,e]thiepin-11-one | 226.29 | 11.31 g | 0.05 | Starting material |
| Ammonium Formate | 63.06 | 25.22 g | 0.4 | Reagent |
| Concentrated Hydrochloric Acid (37%) | 36.46 | As needed | - | For hydrolysis |
| 10% Sodium Hydroxide Solution | 40.00 (for NaOH) | As needed | - | For neutralization |
| Diethyl Ether or Dichloromethane | 74.12 or 84.93 | As needed | - | Extraction solvent |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 11.31 g (0.05 mol) of 6,11-dihydrodibenzo[b,e]thiepin-11-one and 25.22 g (0.4 mol) of ammonium formate.
-
Leuckart Reaction: Heat the mixture to 160-180°C and maintain this temperature for 4-6 hours. The reaction mixture will become molten.
-
Hydrolysis of the N-Formyl Intermediate: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of concentrated hydrochloric acid and reflux the mixture for 1-2 hours to hydrolyze the N-formyl intermediate.[12]
-
Workup and Neutralization: After cooling, carefully neutralize the acidic solution with a 10% aqueous solution of sodium hydroxide until the pH is approximately 9-10. This will precipitate the free amine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.
Expected Results and Characterization
-
CAS Number: 1745-53-5.
-
Appearance: Expected to be a solid at room temperature.
-
Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its structure and purity.
Mechanism Spotlight: The Leuckart Reaction
The Leuckart reaction proceeds in two main stages:
-
Formation of the N-formyl derivative: Ammonium formate, upon heating, can be in equilibrium with formamide and water, or formic acid and ammonia.[8][9] The ammonia reacts with the ketone to form an iminium ion. The formate ion then acts as a hydride donor to reduce the iminium ion, yielding the N-formyl derivative of the amine.
-
Hydrolysis: The N-formyl intermediate is stable under the reaction conditions. Acid-catalyzed hydrolysis is required to cleave the formyl group and liberate the free primary amine.[12]
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Application Notes & Protocols: The Utility of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine (Tianeptine) in Preclinical Models of Neurological Disorders
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine, commonly known as Tianeptine, in various neurological disorder models. This document delves into the compound's unique mechanism of action and offers detailed protocols for its application in preclinical research.
Introduction to Tianeptine: Beyond the Monoamine Hypothesis
Tianeptine is an atypical antidepressant with a pharmacological profile that distinguishes it from traditional tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs).[1] Initially, its mechanism was thought to paradoxically enhance serotonin reuptake.[2][3] However, extensive research has revealed a more complex and multifaceted mechanism of action, making it a valuable tool for investigating the pathophysiology of various neurological disorders beyond depression.[4][5]
The primary mechanisms of Tianeptine's action are now understood to be:
-
Glutamatergic Modulation: Tianeptine normalizes glutamatergic neurotransmission, which is often dysregulated in stress and depressive states.[4][5][6][7][8] It modulates the activity of AMPA and NMDA receptors, protecting neurons from excitotoxicity and restoring synaptic plasticity.[4][6] This action is crucial for its neuroprotective and cognitive-enhancing effects.[4][7]
-
Mu-Opioid Receptor (MOR) Agonism: Tianeptine is a full agonist at the µ-opioid receptor and, to a lesser extent, the delta-opioid receptor.[9] This activity is implicated in its antidepressant and analgesic properties.[10]
-
Promotion of Neuroplasticity: Tianeptine has been shown to prevent and reverse stress-induced dendritic atrophy in the hippocampus and amygdala.[4][11] It also enhances the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and neuronal survival.[6][7]
This unique combination of actions positions Tianeptine as a compound of interest for a range of neurological conditions characterized by neuronal stress, impaired plasticity, and glutamatergic dysfunction.
Core Applications in Neurological Disorder Models
Tianeptine's neuroprotective and plasticity-promoting properties make it a versatile agent for studying a variety of neurological disorders.
Depressive and Anxiety Disorders
The most extensive research on Tianeptine has been in the context of stress-induced depression and anxiety. Chronic stress models in rodents lead to behavioral deficits and morphological changes in the brain, such as dendritic retraction in the hippocampus, which are reversed by chronic Tianeptine administration.[4][11][12]
Alzheimer's Disease and Cognitive Dysfunction
Depression is a common comorbidity in Alzheimer's disease (AD), and the underlying pathology of AD involves neuronal loss and synaptic dysfunction. Tianeptine's ability to modulate glutamatergic pathways and promote neuroplasticity suggests its potential to not only alleviate depressive symptoms but also to confer cognitive benefits in AD.[9] Preclinical studies have shown that Tianeptine can improve learning and memory in animal models.[13][14] A retrospective clinical study found that AD patients treated with Tianeptine showed improvements in cognitive measures compared to those on other antidepressants.[9][15]
Epilepsy and Seizure Disorders
Contrary to some traditional antidepressants that can be proconvulsant, Tianeptine has demonstrated anticonvulsant properties in several preclinical models.[16][17][18] It has been shown to protect against pentylenetetrazole (PTZ)-induced seizures and to increase the electroconvulsive threshold in mice.[16][17][18][19] This makes Tianeptine a potentially safer option for treating depression in patients with epilepsy and a tool to explore the interplay between depression and seizure activity.[20]
Parkinson's Disease
While research is less extensive in this area, Tianeptine has been studied for the treatment of depression in Parkinson's disease patients.[10][21] Its neuroprotective effects could theoretically be beneficial in mitigating the progressive loss of dopaminergic neurons, though further preclinical investigation is warranted.
Experimental Protocols
The following protocols are provided as a guide for researchers. Doses and treatment schedules may require optimization depending on the specific animal strain, age, and experimental design.
Drug Preparation
Tianeptine sodium salt is soluble in water and saline. For in vivo studies, it is typically dissolved in sterile 0.9% saline. For in vitro applications, it can be dissolved in sterile water or DMSO. It is recommended to prepare fresh solutions for each experiment.
In Vivo Models
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
CMS Procedure: Expose animals to a variable sequence of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, social isolation) for 4-6 weeks to induce anhedonia, a core symptom of depression.
-
Tianeptine Administration: Administer Tianeptine (10-20 mg/kg, intraperitoneally, i.p.) or vehicle (saline) daily during the last 2-3 weeks of the CMS protocol.
-
Behavioral Assessment:
-
Sucrose Preference Test: To measure anhedonia. A reduction in sucrose preference in the CMS group is expected, with Tianeptine treatment reversing this effect.
-
Forced Swim Test: To assess behavioral despair. Increased immobility time in the CMS group is expected, which should be reduced by Tianeptine.
-
-
Post-mortem Analysis: Following behavioral testing, brain tissue (hippocampus, prefrontal cortex) can be collected for analysis of dendritic morphology (Golgi staining), BDNF levels (ELISA or Western blot), or gene expression (qPCR).
-
Animal Model: Male Sprague-Dawley rats.
-
Tianeptine Administration: Administer Tianeptine (20, 40, or 80 mg/kg, i.p.) or vehicle 30 minutes prior to PTZ injection.[16][22]
-
Seizure Induction: Inject PTZ (60 mg/kg, i.p.) and immediately observe the animals for seizure activity.[16]
-
Seizure Scoring: Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. The severity of seizures can be scored using a standardized scale (e.g., Racine scale). Tianeptine is expected to increase the latency to seizure onset and reduce seizure severity in a dose-dependent manner.[16]
-
Cognitive Assessment (Optional): To assess the impact on seizure-induced cognitive impairment, animals can be tested in the Morris water maze or passive avoidance task following the seizure induction. Tianeptine has been shown to mitigate cognitive deficits in this model.[16]
-
Animal Model: Aged mice or a transgenic mouse model of Alzheimer's disease.
-
Tianeptine Administration: Administer Tianeptine (e.g., 10 mg/kg, i.p.) or vehicle for a specified period (e.g., 14-28 days) prior to testing.
-
NOR Procedure:
-
Habituation: Allow mice to freely explore an open field arena for 5-10 minutes.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.
-
Testing Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore again for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object. A discrimination index (time with novel object - time with familiar object) / (total exploration time) is calculated. Cognitive impairment is indicated by a low discrimination index, which may be improved by Tianeptine treatment.[23]
In Vitro Models
-
Cell Culture: Culture primary cortical neurons from embryonic day 15-17 mouse or rat embryos.
-
Tianeptine Pre-treatment: After 7-10 days in culture, pre-treat neurons with Tianeptine (e.g., 0.1-10 µM) for 24 hours.
-
Induction of Neuronal Injury: Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 50-100 µM) or by oxygen-glucose deprivation (OGD) to model ischemic injury.[24]
-
Assessment of Cell Viability: 24 hours after the insult, assess cell viability using assays such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium. Tianeptine pre-treatment is expected to increase cell viability and reduce LDH release.
-
Mechanistic Studies (Optional): Investigate the underlying mechanisms by measuring changes in intracellular calcium levels, mitochondrial membrane potential, or the expression of apoptotic markers (e.g., cleaved caspase-3).
Data and Protocol Summaries
| Parameter | In Vivo (Rodent Models) | In Vitro (Neuronal Cultures) |
| Compound | Tianeptine Sodium Salt | Tianeptine Sodium Salt |
| Vehicle | 0.9% Sterile Saline | Sterile Water or DMSO |
| Typical Dosage/Concentration | 10-80 mg/kg | 0.1-10 µM |
| Administration Route | Intraperitoneal (i.p.) | Added to culture medium |
| Treatment Duration | Acute (single dose) to Chronic (weeks) | 24 hours pre-treatment |
| Relevant Models | Chronic Mild Stress, PTZ-induced seizures, NOR | Glutamate excitotoxicity, Oxygen-Glucose Deprivation |
| Key Readouts | Behavioral tests, neurochemical analysis, histology | Cell viability, LDH release, mechanistic assays |
Visualizations
Caption: Tianeptine's multifaceted mechanism of action.
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Application Notes and Protocols: In Vitro Profiling of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Introduction: Unveiling the Pharmacological Profile of a Tricyclic Scaffold
6,11-Dihydrodibenzo[b,e]thiepin-11-amine is a tricyclic compound sharing a core structural motif with established therapeutic agents, notably tricyclic antidepressants (TCAs).[1] The dibenzothiepine nucleus is a key pharmacophore that has been explored for various central nervous system (CNS) activities.[2] Structurally analogous to well-characterized drugs, this molecule is a prime candidate for investigation as a modulator of monoamine neurotransmitter systems.
This guide provides a comprehensive framework for the in vitro characterization of this compound, with a focus on its anticipated interaction with the monoamine transporters for norepinephrine (NET), serotonin (SERT), and dopamine (DAT). These transporters are critical regulators of synaptic neurotransmission, and their inhibition is a primary mechanism for many antidepressant and psychostimulant drugs.[3][4]
The protocols detailed herein are designed to establish a comprehensive pharmacological profile, determining not only the binding affinity of the compound to these transporters but also its functional effect on their neurotransmitter uptake activity. These assays are foundational in preclinical drug discovery and provide the essential data needed to ascertain potency, selectivity, and mechanism of action.
Pillar 1: The Scientific Rationale - Targeting Monoamine Transporters
The therapeutic and psychoactive effects of many CNS-acting drugs stem from their ability to modulate the concentration of monoamine neurotransmitters—norepinephrine, serotonin, and dopamine—in the synaptic cleft.[4] This is primarily achieved by inhibiting the reuptake of these neurotransmitters from the synapse back into the presynaptic neuron via their respective transporters: NET, SERT, and DAT.[5] By blocking this reuptake process, the concentration of the neurotransmitter in the synapse increases, leading to enhanced and prolonged signaling at postsynaptic receptors.
Given the structural similarity of this compound to TCAs, it is hypothesized to function as a monoamine reuptake inhibitor.[1][6] The primary objective of the in vitro assays described is to test this hypothesis by quantifying the compound's interaction with NET, SERT, and DAT.
The following diagram illustrates the principal mechanism of action for a monoamine reuptake inhibitor at a synapse.
Caption: In Vitro Characterization Workflow.
Pillar 3: Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the in vitro characterization of this compound. It is recommended to use human embryonic kidney 293 (HEK293) cells stably expressing the human isoforms of NET, SERT, and DAT for these assays. [7][8]
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compound for NET, SERT, and DAT by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing hNET, hSERT, or hDAT.
-
Radioligands:
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
For hDAT: [³H]WIN 35,428 (β-CFT)
-
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well Plates
-
Glass Fiber Filters
-
Scintillation Fluid and Counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in assay buffer to a final concentration approximately equal to its Kd value.
-
Dilute the cell membranes in assay buffer to achieve a suitable protein concentration (typically 5-20 µg per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [9]
Protocol 2: Neurotransmitter Uptake Inhibition Assay
This protocol measures the functional inhibitory potency (IC50) of the test compound on the uptake of radiolabeled neurotransmitters into cells expressing the target transporters.
Materials:
-
Cells: HEK293 cells stably expressing hNET, hSERT, or hDAT, plated in 96-well plates.
-
Radiolabeled Neurotransmitters:
-
For hNET: [³H]Norepinephrine
-
For hSERT: [³H]Serotonin (5-HT)
-
For hDAT: [³H]Dopamine
-
-
Test Compound: this compound, prepared as serial dilutions.
-
Non-specific Uptake Control: A known inhibitor for each transporter (as in the binding assay).
-
Uptake Buffer: e.g., Krebs-HEPES buffer (KHB).
-
Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Fluid and Counter
Procedure:
-
Cell Plating:
-
Seed the cells into 96-well plates and allow them to form a confluent monolayer.
-
-
Pre-incubation:
-
Wash the cells with uptake buffer.
-
Add the test compound dilutions or the non-specific uptake control to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.
-
-
Uptake Initiation:
-
Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. The final concentration should be close to the Km value for the respective transporter.
-
-
Incubation:
-
Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake.
-
-
Termination and Washing:
-
Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to terminate the reaction and remove extracellular radiolabel.
-
-
Cell Lysis and Quantification:
-
Add lysis buffer to each well to solubilize the cells and release the intracellular radioactivity.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the CPM.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake CPM from the total uptake CPM.
-
Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
The results from these assays should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity across the different monoamine transporters.
Illustrative Pharmacological Data:
As specific experimental data for this compound is not publicly available, the following table presents representative data for the well-characterized tricyclic antidepressant, Desipramine , to illustrate how the results would be presented.
| Target Transporter | Radioligand Binding Assay (Ki, nM) | Neurotransmitter Uptake Assay (IC50, nM) |
| hNET | 0.4 - 1.5 | 1 - 4 |
| hSERT | 20 - 50 | 30 - 100 |
| hDAT | > 1000 | > 1000 |
Interpretation of Illustrative Data:
The illustrative data for Desipramine shows a high affinity and potent inhibition of the norepinephrine transporter (NET), with significantly lower potency at the serotonin transporter (SERT) and negligible activity at the dopamine transporter (DAT). This pharmacological profile characterizes Desipramine as a selective norepinephrine reuptake inhibitor (NRI). A similar analysis of the experimental data obtained for this compound would allow for its classification as, for example, a selective NET inhibitor, a selective SERT inhibitor (SSRI), a dual NET/SERT inhibitor (SNRI), or a triple reuptake inhibitor, thereby defining its primary mechanism of action.
Conclusion
The in vitro assays detailed in this application note provide a robust and validated framework for the initial pharmacological characterization of this compound. By systematically determining its binding affinities and functional potencies at the key monoamine transporters, researchers can elucidate its mechanism of action, potency, and selectivity. This foundational data is indispensable for guiding further preclinical development and for understanding the therapeutic potential of this and other novel tricyclic compounds.
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Schicker, K., Lazzarin, E., F-Mayer, P., Ecker, G. F., & Sitte, H. H. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(7), e2212399120. Retrieved from [Link]
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Martin, R. S., Henningsen, R. A., Suen, A., Apparsundaram, S., Leung, B., Jia, Z., Kondru, R. K., & Milla, M. E. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of pharmacology and experimental therapeutics, 327(3), 853–863. Retrieved from [Link]
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Wang, S., Zhang, Y., Kumar, M., & Wen, H. (2022). Structure of the human dopamine transporter and mechanisms of inhibition. Nature, 608(7923), 629–635. Retrieved from [Link]
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Nagai, H., Takeda, H., Kadohira, M., Nakagawa, Y., Tanaka, Y., & Miyake, H. (1992). Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives. Journal of medicinal chemistry, 35(11), 2056–2063. Retrieved from [Link]
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Aradska, J., Lie-Jensen, A., F-Mayer, P., Sitte, H. H., & Ecker, G. F. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4930. Retrieved from [Link]
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Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. Retrieved from [Link]
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Giros, B., El Mestikawy, S., Godinot, N., Zheng, K., Han, H., Yang-Feng, T., & Caron, M. G. (2001). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. The Journal of biological chemistry, 276(11), 8196–8203. Retrieved from [Link]
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Lee, H. S., Kang, Y. J., Lee, J. Y., & Park, J. Y. (2000). Syntheses and binding affinities of 6-nitroquipazine analogues for serotonin transporter. Part 1. Bioorganic & medicinal chemistry letters, 10(14), 1559–1562. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. PubChem Compound Summary for CID 132820275. Retrieved from [Link]
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Cheng, M. H., Block, E. R., Hu, F., & Bahar, I. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in neurology, 6, 134. Retrieved from [Link]
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K-Stadnicka, A., & P-Mayer, F. (2020). Structure Modeling of the Norepinephrine Transporter. International journal of molecular sciences, 21(1), 324. Retrieved from [Link]
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Schou, M., & Sitte, H. H. (2018). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. Nature communications, 9(1), 1-13. Retrieved from [Link]
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Tiwari, S., & Sankaran, S. (2021). Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. International journal of molecular sciences, 22(16), 8847. Retrieved from [Link]
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Zhu, F., Li, Y., & Chen, Y. Z. (2018). What Contributes to Serotonin-Norepinephrine Reuptake Inhibitors' Dual-Targeting Mechanism? The Key Role of Transmembrane Domain 6 in Human Serotonin and Norepinephrine Transporters Revealed by Molecular Dynamics Simulation. ACS chemical neuroscience, 9(2), 349–359. Retrieved from [Link]
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Cannon, D. M., Ichise, M., Rollis, D., Klaver, J. M., Gandhi, S. K., Charney, D. S., Manji, H. K., & Drevets, W. C. (2007). Elevated serotonin transporter binding in major depressive disorder assessed using positron emission tomography and [11C]DASB: comparison with bipolar disorder. Biological psychiatry, 62(8), 870–877. Retrieved from [Link]
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Application Notes & Protocols for the Development of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine Derivatives
Introduction: The Therapeutic Potential of the Dibenzo[b,e]thiepin Scaffold
The 6,11-dihydrodibenzo[b,e]thiepin is a privileged tricyclic scaffold in medicinal chemistry. Its rigid, bent structure provides a three-dimensional framework that can effectively interact with a variety of biological targets. The most notable example is Dosulepin (Prothiaden), an antidepressant that functions as a norepinephrine and serotonin reuptake inhibitor, which is based on this core structure[1]. The inherent bioactivity of this scaffold, combined with the synthetic tractability of the 11-position, makes the 6,11-dihydrodibenzo[b,e]thiepin-11-amine moiety a compelling starting point for drug discovery campaigns targeting a range of pathologies.
Derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[2][3][4]. More recently, research has focused on developing multifunctional compounds for complex conditions like neuropathic pain by hybridizing the dibenzothiepine core with other pharmacophores to simultaneously modulate multiple targets, such as neurotransmitter transporters and opioid receptors[5][6][7].
This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound derivatives, offering detailed protocols and expert insights to facilitate their exploration in drug discovery.
Synthetic Strategy: From Core Scaffold to Diversified Library
The overall strategy involves a multi-step synthesis to build the core amine scaffold, followed by parallel synthesis to generate a library of derivatives for biological screening.
Figure 1: General synthetic workflow for creating a library of this compound derivatives.
Protocol 1: Synthesis of the Key Intermediate: 6,11-Dihydrodibenzo[b,e]thiepin-11(6H)-one
This protocol describes the foundational synthesis of the tricyclic ketone, which is the precursor to the entire amine series. The method is adapted from established literature procedures[3][8].
Step 1: Synthesis of 2-[(Phenylthio)methyl]benzoic Acid
-
To a stirred solution of thiophenol (1.0 eq) in a suitable solvent like ethanol, add potassium hydroxide (1.1 eq) and stir until a clear solution of the potassium thiophenolate salt is formed.
-
Add phthalide (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with a dilute mineral acid (e.g., 2N HCl) to a pH of ~2.
-
The precipitated solid, 2-[(phenylthio)methyl]benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Polyphosphoric Acid (PPA) Mediated Cyclization
-
Heat polyphosphoric acid (PPA) (approx. 10x weight of the acid from Step 1) to 80-90°C in a round-bottom flask equipped with a mechanical stirrer.
-
Slowly add the 2-[(phenylthio)methyl]benzoic acid (1.0 eq) in portions to the hot PPA.
-
Increase the temperature to 100-110°C and stir vigorously for 1-2 hours[3]. The reaction is typically accompanied by a noticeable color change.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to approximately 80°C and then carefully pour it onto crushed ice with vigorous stirring.
-
The crude product precipitates out. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from a solvent such as isopropanol to yield pure 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one[3][9].
Scientist's Note: PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular Friedel-Crafts acylation to form the seven-membered thiepine ring. Careful temperature control is crucial; temperatures that are too high can lead to charring and side products.
Protocol 2: Synthesis of the Core Scaffold: this compound
The conversion of the ketone to the primary amine is most reliably achieved via a two-step oximation and subsequent reduction.
Step 1: Oximation of the Ketone
-
Dissolve the 6,11-dihydrodibenzo[b,e]thiepin-11(6H)-one (1.0 eq) in pyridine.
-
Add hydroxylamine hydrochloride (2.0-3.0 eq) to the solution[3].
-
Reflux the mixture for 12-24 hours. The reaction progress can be monitored by TLC.
-
After completion, remove the pyridine under vacuum.
-
Triturate the residue with water. The oxime product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallization from isopropanol can be performed for further purification[3].
Step 2: Reduction of the Oxime to the Primary Amine
-
Suspend the oxime (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Add a reducing agent. A common and effective choice is zinc dust in the presence of acetic acid or catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst or excess zinc.
-
Neutralize the filtrate with a base (e.g., aqueous NaOH or NH₄OH) until basic.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound[10][11]. Purification can be achieved via column chromatography or salt formation.
Scientist's Note: The oxime reduction is a critical step. While direct reductive amination of the ketone is possible, it can sometimes lead to the formation of secondary amine byproducts. The oximation-reduction sequence provides a cleaner route to the desired primary amine, which is a more versatile handle for subsequent diversification.
Biological Evaluation: A Multifunctional Approach
The dibenzothiepine scaffold is well-suited for a multi-target drug discovery approach, particularly for complex diseases like neuropathic pain where modulating several pathways can be beneficial[7]. A typical screening cascade involves primary in vitro assays to determine activity at key molecular targets, followed by cell-based and in vivo models.
Figure 2: A typical biological screening cascade for identifying multifunctional drug candidates for neuropathic pain.
Protocol 3: In Vitro Neurotransmitter Transporter Uptake Assay
This protocol is designed to quantify the inhibitory activity of test compounds on the reuptake of serotonin, norepinephrine, and dopamine. It is based on methods used for evaluating multifunctional analgesics[5].
Objective: To determine the IC₅₀ values of test compounds at human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters.
Materials:
-
HEK293 cell lines stably expressing either hSERT, hNET, or hDAT.
-
Neurotransmitter Transporter Uptake Assay Kit (commercially available, typically uses a fluorescent substrate).
-
Test compounds dissolved in DMSO.
-
Reference inhibitors: Fluoxetine (for hSERT), Nisoxetine (for hNET), GBR12909 (for hDAT)[5].
-
96-well black, clear-bottom microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Cell Plating: Seed the HEK-hSERT, HEK-hNET, or HEK-hDAT cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cellular toxicity.
-
Assay Initiation:
-
Remove the culture medium from the wells.
-
Wash the cells gently with assay buffer.
-
Add the test compounds/reference inhibitors at various concentrations to the wells. Include "vehicle control" (buffer + DMSO) and "maximum inhibition" wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.
-
-
Substrate Addition: Add the fluorescent neurotransmitter substrate to all wells and incubate for a specified period (e.g., 20-30 minutes) at 37°C.
-
Signal Detection: Stop the uptake reaction by washing the cells with ice-cold buffer. Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells).
-
Normalize the data: Set the average fluorescence of the vehicle control wells as 0% inhibition and the average fluorescence of the maximum inhibition control (e.g., a high concentration of a potent inhibitor) as 100% inhibition.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core this compound structure allows for the exploration of the chemical space and the development of a structure-activity relationship (SAR).
| Modification Site | Observation | Potential Indication | Reference |
| Thiepine Sulfur Oxidation | Oxidation of the sulfur atom to a sulfone (SO₂) can significantly alter activity. In one study, it comparatively failed to exhibit high antimicrobial activity. | Antimicrobial | [3] |
| Amine Substitution | Hybridizing the amine with pharmacophores from other drugs (e.g., serotonin, pregabalin) can introduce new functionalities. | Neuropathic Pain | [5][6] |
| Side Chain Length | Increasing the carbon chain length of an aliphatic acid linked to the amine can increase inhibitory activity at hSERT while not affecting hDAT or hNET. | Neuropathic Pain, Depression | [12] |
| Heteroatom in Tricyclic Core | Replacing the sulfur atom with oxygen (dibenzo[b,e]oxepine) can modulate activity. Sulfur was found to be superior for antimicrobial effects. | Antimicrobial, CNS Disorders | [3] |
Table 1: Summary of key Structure-Activity Relationship (SAR) findings for dibenzo[b,e]thiepin and related derivatives.
One study investigating multifunctional compounds for neuropathic pain found that a lead compound exhibited potent inhibition at multiple neurotransmitter transporters.[7]
| Compound | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (μM) | μ-Opioid Receptor Agonism | Reference |
| Compound 17 | 70 | 154 | 2.01 | Partial Agonist (EC₅₀ = 384 nM) | [7] |
Table 2: Example of quantitative biological data for a multifunctional dibenzothiazepine derivative developed for neuropathic pain.[7]
Conclusion and Future Directions
The this compound framework is a versatile and clinically validated starting point for the discovery of new therapeutic agents. The synthetic protocols outlined here provide a robust pathway to the core scaffold and its subsequent diversification. The true potential of this scaffold in modern drug discovery may lie in the rational design of multifunctional ligands that can address complex diseases with polypharmacological profiles. Future work should focus on leveraging structural biology and computational modeling to guide the design of derivatives with optimized potency, selectivity, and pharmacokinetic properties, thereby unlocking the full therapeutic potential of this remarkable tricyclic system.
References
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Limban, C., et al. (2009). Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide. Revue de Chimie, 60(2), 139-144. [Link]
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Kang, S., et al. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. Pharmaceuticals, 15(4), 407. [Link]
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Kang, S., et al. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. Pharmaceuticals (Basel), 15(4), 407. [Link]
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Luo, Y., et al. (2007). Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][8][13]diazepin-11-one-based potent and selective Chk-1 inhibitors. Journal of Medicinal Chemistry, 50(19), 4667-4676. [Link]
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Kamal, A., et al. (2016). Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][8][13]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 108, 674-686. [Link]
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Kang, S., et al. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. ResearchGate. [Link]
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Uchida, M., et al. (1995). Synthesis and biological activity of 11-[4-(cinnamyl)-1-piperazinyl]-6,11-dihydrodibenz[b,e]oxepin derivatives, potential agents for the treatment of cerebrovascular disorders. Chemical & Pharmaceutical Bulletin, 43(10), 1715-1725. [Link]
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Kang, S., et al. (2022). Development of Dibenzothiazepine Derivatives as Multifunctional Compounds for Neuropathic Pain. PubMed. [Link]
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Chimirri, A., et al. (2001). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Archiv der Pharmazie, 334(8-9), 279-283. [Link]
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PrepChem. (n.d.). Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-ol. PrepChem.com. [Link]
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Ackrell, J., et al. (1978). Synthesis and Antiinflammatory Activity of 6,11-dihydro-11-oxodibenzo[b,e]thiepinalkanoic Acids and Related Compounds. Journal of Medicinal Chemistry, 21(11), 1035-1044. [Link]
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Funke, C. W., et al. (2010). 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol. Acta Crystallographica Section E, 66(Pt 8), o1916. [Link]
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Zieliński, M., Janiec, W., & Herman, Z. S. (1973). Central action of 11-(3-dimethylaminopropylidene)-6,11-dihydro-dibenzo-(b,e)oxepine hydrocholoride (doxepine). Polish journal of pharmacology and pharmacy, 25(1), 17–22. [Link]
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Application Notes & Protocols: Safe Handling and Storage of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
These guidelines provide a detailed framework for the safe handling and storage of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine (CAS RN: 1745-53-5). This document is intended for researchers, scientists, and drug development professionals. Given the absence of a specific, publicly available Safety Data Sheet (SDS), these protocols are synthesized from established best practices for handling aromatic amines and other sensitive chemical compounds. A thorough, substance-specific risk assessment is mandatory before commencing any work.
Scientific Context and Inherent Risks
This compound belongs to the dibenzothiepine class of compounds, which are structurally related to some tricyclic antidepressants and other neuropharmacologically active agents. The presence of an aromatic amine functional group is a key structural feature that necessitates cautious handling. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2][3] Therefore, minimizing exposure is the primary objective of these protocols.
Due to its chemical structure, this compound should be presumed to be sensitive to atmospheric conditions and light. Aromatic amines can be susceptible to oxidation, which can be accelerated by light and heat.[4] Such degradation can not only affect the purity and integrity of the compound but may also lead to the formation of more hazardous byproducts.
Hazard Identification and Personal Protective Equipment (PPE)
Given the toxicological profile of related aromatic amines, this compound should be treated as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. | Aromatic amines can be readily absorbed through the skin.[3] Double gloving provides an extra layer of protection against potential tears or permeation. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A lab coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the solid outside of a certified chemical fume hood. | Minimizes the risk of inhaling fine particles or vapors. |
Handling Protocols
Engineering Controls
All handling of this compound, both in solid and solution form, should be conducted in a well-ventilated area.
-
Chemical Fume Hood: All weighing and solution preparation activities must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation exposure.
-
Glove Box: For operations requiring an inert atmosphere to prevent degradation, a glove box backfilled with an inert gas such as argon or nitrogen is ideal.[4]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. The designated work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: If weighing the solid compound, do so on a tared weigh boat inside the fume hood. Handle the container with care to avoid creating dust.
-
Solution Preparation: Add the solvent to the solid in a closed container (e.g., a flask with a septum) to minimize exposure. If the compound is air-sensitive, use degassed solvents and perform the transfer under an inert atmosphere.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution. All contaminated materials, including gloves and weigh boats, should be disposed of as hazardous waste. Wash hands thoroughly with soap and water.[5]
Storage Guidelines
Proper storage is crucial to maintain the stability and purity of this compound. The following conditions are recommended based on the general properties of air- and light-sensitive compounds.[4][6][7]
| Storage Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes oxidation from atmospheric oxygen.[4] |
| Light | In an amber vial or a container wrapped in aluminum foil. | Protects the compound from photodegradation.[6][7] |
| Container | Tightly sealed container. | Prevents the ingress of moisture and air. |
Long-term Storage Workflow:
Caption: Workflow for long-term storage of this compound.
Spill and Emergency Procedures
Small Spills
-
Evacuate: If safe to do so, restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, gently cover with an absorbent material to avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
The handling and storage of this compound require a cautious and well-documented approach. By adhering to these guidelines, which are rooted in the established principles of handling aromatic amines and other sensitive chemicals, researchers can minimize risks to themselves and maintain the integrity of the compound for their experiments. A substance-specific risk assessment should always precede any new experimental protocol involving this compound.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).
- Air Sensitive Compounds. (n.d.). Ossila.
- Different Drug Storage Conditions. (2024).
- Stability Storage Conditions In Pharma Industry. (n.d.). GMP Insiders.
- Toxicity of Primary Aromatic Amines. (2023).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Welcome to the technical support center for the synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The following information is curated from established literature and practical laboratory experience to ensure scientific integrity and operational success.
I. Introduction to the Synthesis
The synthesis of this compound is a critical step in the preparation of several pharmaceutically active compounds, most notably the tricyclic antidepressant Dosulepin (also known as Dothiepin).[1][2] The core of this process often involves the reductive amination of the corresponding ketone, 6,11-Dihydrodibenzo[b,e]thiepin-11-one. A common and historically significant method for this transformation is the Leuckart reaction.[3][4]
This guide will focus on optimizing the Leuckart reaction and addressing potential pitfalls to maximize the yield and purity of the desired amine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound via the Leuckart reaction and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Amine
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The Leuckart reaction requires high temperatures, typically between 120-165°C, to proceed to completion.[3] Insufficient heating can lead to a stalled reaction. | Ensure the reaction temperature is maintained within the optimal range for the chosen reagent (ammonium formate or formamide). Use a high-boiling point solvent or neat conditions to achieve the necessary temperature. |
| Sub-optimal Reagent Choice | While both ammonium formate and formamide can be used, ammonium formate generally produces better yields.[3] A mixture of formamide and formic acid has also been reported to give good results, particularly when water is removed.[5] | For initial attempts, prioritize the use of ammonium formate. If using formamide, consider the addition of formic acid and a means of removing water as the reaction progresses (e.g., a Dean-Stark apparatus). |
| Presence of Excess Water | While a small amount of water is necessary for the hydrolysis of formamide to the reactive species, excess water can hinder the formation of the N-formyl intermediate.[6] | If using formamide, control the water content. It is not advisable to completely remove water, as it is required for a later hydrolysis step.[6] When using ammonium formate, the effect of water is less pronounced. |
| Degradation of Starting Material | The starting ketone, 6,11-Dihydrodibenzo[b,e]thiepin-11-one, can be susceptible to degradation under harsh acidic or thermal conditions. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times at high temperatures. Consider a staged temperature profile, starting lower and gradually increasing to the target temperature. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Formation of N-formylated Byproduct | The Leuckart reaction proceeds through an N-formyl derivative which is then hydrolyzed to the free amine. Incomplete hydrolysis will result in the N-formylated compound as a major byproduct.[7] | After the initial reaction, ensure a thorough acidic hydrolysis step. This is typically achieved by heating the reaction mixture with a strong acid like hydrochloric acid. |
| Over-oxidation to Sulfone | The sulfur atom in the thiepin ring can be susceptible to oxidation, especially if oxidizing agents are inadvertently present or if the reaction is exposed to air at high temperatures for extended periods. This can lead to the formation of the corresponding sulfoxide or sulfone.[8] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. |
| Formation of Secondary or Tertiary Amines | While the Leuckart reaction primarily yields primary amines from ketones, under certain conditions, further alkylation can occur, leading to secondary or tertiary amine byproducts.[7] | Use a sufficient excess of the ammonia source (ammonium formate or formamide) to favor the formation of the primary amine.[7] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Co-elution of Product and Byproducts | The desired amine and the N-formylated byproduct may have similar polarities, making separation by column chromatography challenging. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary. Alternatively, convert the crude product mixture entirely to the free amine through a robust hydrolysis step before purification. |
| Product is an Oil or Difficult to Crystallize | The free amine may be an oil or may not crystallize easily, making isolation difficult. | Convert the amine to a salt (e.g., hydrochloride salt) by treating the purified free base with a solution of HCl in an appropriate solvent (e.g., ether or isopropanol). Salts are typically crystalline and easier to handle. |
| Residual Formic Acid or Formamide | High-boiling reagents like formamide can be difficult to remove from the final product. | After the reaction, perform an aqueous workup with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to neutralize and remove residual formic acid. Formamide can be removed by washing with water. |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Leuckart reaction in this synthesis?
A1: The Leuckart reaction converts the 6,11-Dihydrodibenzo[b,e]thiepin-11-one to the corresponding amine via reductive amination.[3] When using ammonium formate, ammonia (generated in situ) attacks the carbonyl carbon to form an iminium ion. The formate ion then acts as a hydride donor, reducing the iminium ion to the amine and releasing carbon dioxide.[3][7] If formamide is used, it first attacks the carbonyl group to form an N-formyl derivative, which is then reduced and subsequently hydrolyzed to the final amine.[4]
Q2: Can I use other reductive amination methods?
A2: Yes, other methods like the Eschweiler-Clarke reaction can be used for the methylation of primary or secondary amines to tertiary amines using formaldehyde and formic acid.[9][10] However, for the initial conversion of the ketone to the primary amine, the Leuckart reaction is a classic and effective choice. Alternative modern methods might include catalytic hydrogenation in the presence of ammonia or using reducing agents like sodium cyanoborohydride.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting ketone from the product amine. The ketone will be less polar than the amine. Staining with potassium permanganate or iodine can help visualize the spots.
Q4: What are the key safety precautions for this synthesis?
A4: The Leuckart reaction involves high temperatures and the evolution of gases like ammonia and carbon dioxide. It is crucial to perform the reaction in a well-ventilated fume hood. Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The use of strong acids for hydrolysis also requires caution.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via the Leuckart Reaction
This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
6,11-Dihydrodibenzo[b,e]thiepin-11-one
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 6,11-Dihydrodibenzo[b,e]thiepin-11-one (1 equivalent) and ammonium formate (3-5 equivalents).
-
Heating: Heat the mixture to 160-165°C and maintain this temperature for 4-6 hours. The reaction mixture will become a melt.
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly and cautiously add concentrated hydrochloric acid (e.g., 5-10 mL per gram of starting ketone). Heat the mixture to reflux for 4-8 hours to ensure complete hydrolysis of the N-formyl intermediate.
-
Workup: Cool the mixture and make it basic by the slow addition of a sodium hydroxide solution until the pH is >10.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization of its salt form (e.g., hydrochloride).
V. Visualizations
Diagram 1: Leuckart Reaction Workflow
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
VI. References
-
Leuckart reaction - Wikipedia. Available from: [Link]
-
Leuckart reaction - Grokipedia. Available from: [Link]
-
Preparation of Aliphatic Amines by the Leuckart Reaction. Available from: [Link]
-
Leuckart Reaction Mechanism | PDF - Scribd. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [ b, e ] thiepin 5, 5-dioxide - ResearchGate. Available from: [Link]
-
Eschweiler–Clarke reaction - Wikipedia. Available from: [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. Available from: [Link]
-
Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. Available from: [Link]
-
Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-ol - PrepChem.com. Available from: [Link]
-
Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives - PubMed. Available from: [Link]
-
Dosulepin - Wikipedia. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PubMed Central. Available from: [Link]
-
EP0005055A3 - 6,11-dihydrodibenzo-thiepin-11-ones and their s-oxides, methods for their preparation and pharmaceutical compositions containing them - Google Patents. Available from:
-
A concise and efficient concurrent synthesis of 6,11-dihydrodibenzo[b,e]azepines and 5,6,11,12-tetrahydrodibenzo[b,f]azocines and their conversion to 4-oxo-8,13-dihydro-4H-benzo[5][11]azepino[3,2,1-ij]quinoline-5-carboxylates and N-acetyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines: synthetic sequence, spectroscopic characterization and the structures of two products - PubMed. Available from: [Link]
-
11-oxo-6,11-dihydrodibenzi[b,e]tiepin-5,5-dioxide compounds - ResearchGate. Available from: [Link]
-
Synthesis and chemistry of enantiomerically pure 10,11-dihydrodibenzo[b,f]thiepines. Available from: [Link]
-
Theoretical Studies of the Vibrational Spectra and Molecular Structures of Dosulepin and Doxepin - Regular Article. Available from: [Link]
-
Dosulepin | C19H21NS | CID 5284550 - PubChem - NIH. Available from: [Link]
-
Synthesis optimization of 2-(4-N-[11C]methylaminophenyl)-6-hydroxybenzothiazole ([11C]PIB), β-amyloid PET imaging tracer for Alzheimer's disease diagnosis - PubMed. Available from: [Link]
-
(PDF) Dibenzo[b,e]thiepin-11(6H)-one - ResearchGate. Available from: [Link]
-
Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene | Semantic Scholar. Available from: [Link]
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- 2. physchemres.org [physchemres.org]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
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- 5. scribd.com [scribd.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Introduction: Navigating the Synthesis of a Key Tricyclic Amine
Welcome to the technical support guide for the synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine. This molecule represents a core scaffold in medicinal chemistry, and its successful synthesis is critical for many research and development programs. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the mechanistic rationale behind common side reactions and provide validated protocols to enhance yield, purity, and reproducibility. Our focus is on the prevalent synthetic route proceeding via the key intermediate, 6,11-dihydrodibenzo[b,e]thiepin-11-one.
Section 1: Synthesis of the Ketone Intermediate & Common Pitfalls
The most common entry point to the target amine is through the formation and subsequent functionalization of 6,11-dihydrodibenzo[b,e]thiepin-11-one. Success in this initial stage is paramount.
FAQ 1.1: My intramolecular cyclization to form the ketone intermediate is low-yielding. What are the likely causes?
Answer: A low yield in the Friedel-Crafts type cyclization of 2-(phenylthiomethyl)benzoic acid is a frequent challenge. The primary causes are typically related to the acid catalyst, reaction conditions, or the purity of the starting material.
-
Purity of Starting Acid: Ensure the 2-(phenylthiomethyl)benzoic acid is completely dry. Water can quench the polyphosphoric acid (PPA) or other Lewis acid catalysts, reducing their efficacy.
-
Catalyst Activity & Amount: Polyphosphoric acid (PPA) is a popular choice for this cyclization as it acts as both catalyst and solvent.[1] However, its viscosity at room temperature can be an issue. Ensure the PPA is adequately heated (typically 80-120°C) to allow for proper mixing and that a sufficient excess is used to drive the reaction to completion.
-
Suboptimal Temperature: Temperature control is critical. If the temperature is too low, the reaction will be sluggish. If it's too high, you risk charring and the formation of sulfonated side products, especially with strong acids like PPA or Eaton's reagent. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[2]
Workflow 1: Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-one
Caption: Workflow for the synthesis of the ketone intermediate.
Section 2: The Amination Step - Troubleshooting Reductive Amination
Reductive amination is a robust and widely used method to convert ketones into amines.[3] This process involves the initial formation of an imine intermediate from the ketone and an ammonia source, followed by in-situ reduction to the desired primary amine.
FAQ 2.1: My reductive amination is producing significant amounts of the alcohol byproduct, 6,11-dihydrodibenzo[b,e]thiepin-11-ol. How can I prevent this?
Answer: The formation of the corresponding alcohol is a classic competitive side reaction in reductive amination.[4] It occurs when the reducing agent directly attacks the ketone carbonyl before it can form the imine intermediate with ammonia.
To favor amine formation, you must promote the formation of the imine:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) is the classic choice for this reason, as its reactivity is significantly higher towards the protonated iminium ion than the neutral ketone carbonyl.[5] Sodium triacetoxyborohydride (STAB) is another excellent, less toxic alternative.
-
Control of pH: Imine formation is typically acid-catalyzed and is optimal in a pH range of 4-6. Operating in this window maximizes the rate of imine formation relative to ketone reduction. You can use a buffer or add a controlled amount of an acid like acetic acid.
-
Ammonia Concentration: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) to push the equilibrium towards the imine intermediate, in accordance with Le Châtelier's principle.
Protocol 2.1: Optimized Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 6,11-dihydrodibenzo[b,e]thiepin-11-one (1.0 eq) in a suitable solvent (e.g., methanol, ethanol).
-
Ammonia Source: Add a significant excess of ammonium acetate (e.g., 10 eq).
-
pH Adjustment: Add glacial acetic acid to adjust the pH to approximately 5. Stir for 30-60 minutes at room temperature to allow for imine formation.
-
Reduction: Cool the mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Monitoring: Monitor the reaction by TLC until the starting ketone is consumed.[6]
-
Work-up: Quench the reaction carefully with water. Basify the solution with aqueous NaOH to pH > 10 to deprotonate the amine salt.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed, dried, and concentrated to yield the crude amine.
FAQ 2.2: My final product is showing signs of over-oxidation. I see impurities corresponding to the sulfoxide or sulfone. Why is this happening?
Answer: The thioether linkage in the dibenzothiepin core is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone impurities.[][8] This is a common issue if the reaction is exposed to oxidizing agents or even atmospheric oxygen under harsh conditions over prolonged periods.
-
Reagent Purity: Ensure that your reagents and solvents are free from peroxide contaminants.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially if the reaction requires long heating times.
-
Work-up Conditions: Avoid using oxidative conditions during work-up. For example, using hydrogen peroxide for quenching is not advisable.
Section 3: Common Impurities and Purification Strategy
A successful synthesis is defined by the purity of the final compound. Knowing the potential impurities is the first step toward effective purification.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure | Common Cause | Detection Method |
| Unreacted Ketone | 6,11-Dihydrodibenzo[b,e]thiepin-11-one | Incomplete reaction; insufficient reducing agent. | TLC (typically less polar than the amine), HPLC, GC-MS. |
| Alcohol Byproduct | 6,11-Dihydrodibenzo[b,e]thiepin-11-ol[9] | Direct reduction of the ketone. | TLC (polarity similar to the amine), HPLC, LC-MS. |
| Sulfoxide Derivative | (E/Z)-Dosulepin EP Impurity A (analog)[10] | Over-oxidation of the thioether sulfur. | HPLC, LC-MS (M+16). |
| Sulfone Derivative | Dosulepin Sulfone (analog)[][8] | Aggressive over-oxidation of the thioether. | HPLC, LC-MS (M+32). |
Diagram: Key Synthetic Pathways and Side Reactions
Caption: Desired reaction pathway via the imine and common side reactions.
FAQ 3.1: I am struggling to separate my target amine from the alcohol byproduct using column chromatography. What can I do?
Answer: The target primary amine and the alcohol byproduct often have very similar polarities, making their separation by standard silica gel chromatography challenging.[2]
-
Solvent System Optimization: Experiment with different solvent systems for your column. Adding a small amount of a basic modifier like triethylamine or ammonia in methanol (0.5-2%) to your eluent can help reduce tailing of the amine on the silica gel and may improve separation.
-
Acid-Base Extraction: Leverage the basicity of your target amine. Dissolve the crude mixture in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). Your amine will move into the aqueous layer as the hydrochloride salt, while the neutral alcohol byproduct remains in the organic layer. You can then separate the layers, basify the aqueous layer with NaOH, and re-extract your pure amine back into an organic solvent.
-
Crystallization: If the amine is a solid, crystallization or recrystallization can be a highly effective purification method to remove small amounts of impurities.
References
-
Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide. (2009). ResearchGate. [Link]
-
Dosulepin Hydrochloride-impurities. Pharmaffiliates. [Link]
-
Dosulepin EP Impurity A. SynZeal. [Link]
-
Dosulepin EP Impurity C. SynZeal. [Link]
-
Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-ol. PrepChem.com. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2020). ResearchGate. [Link]
-
22.3 Synthesis of Amines. (2021). Chad's Prep on YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Dosulepin EP Impurity C | 1531-85-7 | SynZeal [synzeal.com]
- 10. Dosulepin EP Impurity A | 42046-35-5 | SynZeal [synzeal.com]
Technical Support Center: Purification of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Welcome to the dedicated technical support guide for the purification of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this tricyclic amine. The following question-and-answer-style guide provides in-depth, field-tested advice to help you overcome common challenges and achieve high purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
TLC Analysis Issues
Question 1: My TLC plate shows significant streaking or tailing for my amine product. What's causing this and how can I fix it?
Answer: This is a classic issue when analyzing basic compounds like amines on standard silica gel plates. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine can interact strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the baseline and streak up the plate rather than eluting as a clean, compact spot.[1][2]
Causality: The strong, non-specific binding to the stationary phase leads to a poor partitioning equilibrium as the mobile phase moves up the plate, resulting in the characteristic tailing.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1]
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). The TEA is a stronger base than your product and will preferentially bind to the acidic silanol sites, effectively "masking" them and allowing your compound to elute symmetrically.[1][2]
-
Ammonia: A solution of 1-2% ammonia in methanol can also be used as a polar component in your mobile phase to achieve the same effect.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase for your TLC.
-
Alumina (basic or neutral): Alumina plates are a good alternative as they lack the acidic silanol groups responsible for the strong interaction.
-
Reversed-Phase (C18): For highly polar amines, reversed-phase TLC might provide better results.
-
Question 2: I'm having trouble visualizing my amine on the TLC plate. What stain should I use?
Answer: While many aromatic compounds can be visualized under UV light (254 nm), specific stains are often more sensitive and can help distinguish between different components of your reaction mixture.
Recommended Stains:
-
Ninhydrin: This is an excellent stain for primary and secondary amines.[1] It reacts with the amine to produce a characteristic purple or pink spot (Ruhemann's purple), often upon gentle heating.[3]
-
Potassium Permanganate (KMnO₄): This is a general-purpose oxidizing stain that works well for many functional groups, including amines and alcohols. It will appear as a yellow-brown spot on a purple background.[2]
-
Iodine: An iodine chamber is a simple and often effective method for visualizing a wide range of organic compounds, which will typically appear as brown spots.[1]
Pro-Tip: If you suspect your starting material, 6,11-dihydrodibenzo[b,e]thiepin-11-one, is still present, a 2,4-dinitrophenylhydrazine (DNP) stain can be used. This stain specifically reacts with aldehydes and ketones to give a yellow-to-orange spot.[1]
Column Chromatography Purification
Question 3: My column chromatography separation is poor, with broad peaks and low recovery of my amine.
Answer: The same principles that cause tailing on TLC plates apply to column chromatography. The interaction of your basic amine with the acidic silica gel stationary phase is likely the primary cause of poor separation and recovery.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Amine Column Chromatography.
Detailed Explanation:
-
Incorporate a Basic Modifier: Just as with TLC, adding triethylamine (typically 0.5-1% by volume) to your column eluent is crucial. This will deactivate the silica and lead to sharper peaks and better recovery.
-
Sample Loading: Overloading the column is a common mistake that leads to broad, overlapping peaks. A general rule is to load an amount of crude material that is 1-5% of the total mass of the silica gel.
-
Dry Loading: If your crude product has poor solubility in the initial, less polar eluent, it can precipitate at the top of the column, leading to streaking. To avoid this, use a "dry loading" technique. Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Recrystallization and Impurity Removal
Question 4: I am trying to recrystallize my this compound, but it keeps oiling out. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of crystals. This is often due to the solution being too supersaturated or cooling too quickly. The presence of impurities can also inhibit crystal formation.
Strategies to Induce Crystallization:
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling often leads to precipitation rather than crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure, solid material, add a tiny crystal to the cooled, saturated solution. This "seed" will act as a template for further crystal growth.
-
Solvent System Optimization: You may need to experiment with different solvent systems. A good recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] For amines, which can be tricky to crystallize, consider solvent pairs like ethanol/water, isopropanol/hexane, or ethyl acetate/hexane.
Question 5: How can I remove the unreacted starting material, 6,11-dihydrodibenzo[b,e]thiepin-11-one, from my final amine product?
Answer: The ketone starting material is less polar than your amine product. This difference in polarity and chemical reactivity can be exploited for purification.
Purification Methods:
| Method | Principle | Advantages | Disadvantages |
| Column Chromatography | The more polar amine will have a lower Rf and elute later from a silica gel column than the less polar ketone. | Can provide very high purity. | Can be time-consuming and require large solvent volumes. Amine may streak without a basic modifier. |
| Acid-Base Extraction | The basic amine can be protonated with acid to form a water-soluble salt, while the neutral ketone remains in the organic layer. | Simple, fast, and effective for bulk removal of the ketone. | Requires an acid-stable product and subsequent basification and extraction to recover the free amine. |
| Recrystallization | If a suitable solvent is found, the desired amine may crystallize out, leaving the ketone impurity in the mother liquor (or vice-versa). | Can be very efficient for final polishing to high purity. | Finding an effective solvent system may require significant experimentation. |
Protocol: Acid-Base Extraction to Remove Ketone Impurity
-
Dissolve the crude product mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a 1M solution of hydrochloric acid (HCl). The amine will react to form its hydrochloride salt and move into the aqueous layer. The ketone will remain in the organic layer.
-
Separate the layers. The organic layer containing the ketone can be discarded.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) until the solution is basic (pH > 10). The free amine will precipitate out or can be extracted.
-
Extract the aqueous layer with fresh dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Product Handling and Stability
Question 6: My purified this compound is a solid, but it seems to be degrading or changing color over time. How should I store it?
Answer: Amines, particularly aromatic and benzylic amines, can be susceptible to air oxidation, which often results in discoloration (e.g., turning yellow or brown).
Storage Recommendations:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Low Temperature: Keep the compound in a refrigerator or freezer to slow down potential degradation pathways.
-
Protection from Light: Store in an amber vial or a container wrapped in aluminum foil, as light can also promote degradation.
-
As a Salt: For long-term storage, consider converting the amine to its hydrochloride (HCl) salt. Salts are generally more crystalline, stable, and less prone to air oxidation than the corresponding free base.
Workflow for Salt Formation:
Caption: General workflow for converting a free amine to its hydrochloride salt for enhanced stability.
References
-
ResearchGate. Tailing in TLC - can anyone help?. (2013). Available from: [Link]
-
Silliman Journal. View of Determination of Biogenic Amines Using Image Analysis of Ninhydrin-Visualized Biogenic Amine Spots in Thin Layer Chromatography. (2013). Available from: [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. (2022). Available from: [Link]
-
Reddit. Why does tailing happen in TLC?. (2021). Available from: [Link]
-
DrugFuture. Dothiepin. Available from: [Link]
- Google Patents. Process for the purification of amines.
-
PubChem. Dibenzo[b,e]thiepin-11(6H)-one. Available from: [Link]
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
PrepChem.com. Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-ol. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide. (2009). Available from: [Link]
- Google Patents. Process for removing primary amines from an amine-containing stream.
- Google Patents. Process for the preparation of pharmaceutical intermediates.
-
National Center for Biotechnology Information. 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol. Available from: [Link]
-
ResearchGate. (PDF) Dibenzo[b,e]thiepin-11(6H)-one. (2016). Available from: [Link]
-
National Center for Biotechnology Information. Detection Progress of Selected Drugs in TLC. (2015). Available from: [Link]
- Google Patents. Substituted alkyl amine derivatives of 6,11-dihydro-11-oxodibenz[b,e]oxepins.
-
University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]
- Google Patents. 6,11-Dihydro-11-oxo-dibenzo[b,e]thiepine-2-acetic acids.
-
ResearchGate. ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.. (2013). Available from: [Link]
-
National Center for Biotechnology Information. Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. (1998). Available from: [Link]
Sources
- 1. Stains for Developing TLC Plates [faculty.washington.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. View of Determination of Biogenic Amines Using Image Analysis of Ninhydrin-Visualized Biogenic Amine Spots in Thin Layer Chromatography [sillimanjournal.su.edu.ph]
- 4. 6,11-Dihydrodibenzo[b,e]thiepin-11-one | 1531-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Overcoming solubility issues with 6,11-Dihydrodibenzo[b,e]thiepin-11-amine in assays
Technical Support Center: 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that promising compounds can often present experimental challenges. The unique tricyclic structure of this compound, while key to its biological activity, also contributes to its poor aqueous solubility, a common hurdle for researchers.
This guide is designed to provide you with a logical, in-depth framework for diagnosing and resolving solubility issues. We will move beyond simple instructions to explain the physicochemical principles behind each strategy, empowering you to make informed decisions for robust and reproducible assay results.
Part 1: Fundamental Physicochemical Profile
Understanding the inherent properties of this compound is the first step in troubleshooting. Its behavior in solution is governed by its structure: a large, rigid, and non-polar tricyclic core combined with a basic amine group.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₄H₁₃NS | The high carbon-to-heteroatom ratio indicates significant lipophilicity. |
| Molecular Weight | 227.33 g/mol | |
| Structure | Tricyclic amine | The large, planar structure promotes strong crystal lattice energy, making it difficult to dissolve. The amine is a basic functional group. |
| Predicted pKa | ~8.5 - 9.5 (Weak Base) | The primary amine can be protonated. At pH values below its pKa, it will exist as a more water-soluble cationic salt.[1][2] |
| General Solubility | Soluble in DMSO, Methanol, Ethanol. Very poorly soluble in aqueous buffers at neutral pH. | DMSO is the standard for stock solutions, but dilution into aqueous media is the critical challenge.[3][4] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility-related problems in a question-and-answer format. Each answer provides a causal explanation and a direct path to a solution.
FAQ 1: Stock Solution Problems
Question: My 10 mM stock solution of this compound in DMSO appears cloudy or has visible precipitate, especially after freeze-thaw cycles. What is happening?
Answer: This is a frequent issue driven by two primary factors:
-
Water Contamination: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] The presence of even small amounts of water in your DMSO can dramatically decrease the solubility of a lipophilic compound like this one, causing it to precipitate.[6]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can promote precipitation. As the DMSO freezes, the compound's concentration in the remaining liquid phase increases, potentially exceeding its solubility limit and initiating crystallization. This new crystalline form may be less soluble than the original material, making it difficult to redissolve.[6]
Solutions & Protocol:
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO (≥99.9%) to prepare stock solutions.[5]
-
Proper Storage: Store DMSO stocks in tightly sealed vials with desiccant. For long-term storage, consider aliquoting the stock into smaller, single-use volumes to minimize the number of freeze-thaw cycles and exposure to air.
-
Re-solubilization Protocol: If you observe precipitation, gently warm the solution to 37°C for 10-15 minutes and vortex or sonicate until the compound is fully dissolved.[5] Always perform a visual inspection to ensure complete dissolution before making dilutions.
FAQ 2: Precipitation in Aqueous Assay Buffers
Question: My compound is perfectly clear in the DMSO stock, but it precipitates immediately when I dilute it into my cell culture medium or phosphate-buffered saline (PBS) at pH 7.4. Why does this happen?
Answer: This phenomenon, often called "crashing out," is the most common manifestation of poor aqueous solubility.[7][8] While the compound is soluble in 100% DMSO, this organic solvent is not present at a high enough concentration in your final assay buffer to maintain solubility. At a neutral pH of 7.4, which is below the compound's pKa, the amine group is largely unprotonated, leaving the molecule in its neutral, most lipophilic, and least water-soluble state.
Solutions: The key is to increase the aqueous solubility of the compound in the final assay medium. This can be achieved through several strategies, ordered from simplest to most advanced.
Part 3: Strategic Solutions & Detailed Protocols
Strategy 1: pH Adjustment (Primary Recommendation)
The most effective and straightforward method is to leverage the basic amine functional group. By lowering the pH of the aqueous buffer, you can protonate the amine, forming a cationic salt (R-NH₃⁺). This charged species is significantly more soluble in water than its neutral counterpart (R-NH₂).[1][9]
Protocol 1: pH-Adjusted Solubilization
-
Determine Assay Compatibility: First, confirm that your assay (e.g., enzyme activity, cell viability) is tolerant to a lower pH. Many biological systems are robust down to a pH of 6.0-6.5.
-
Prepare Acidic Buffer: Prepare your assay buffer and adjust its pH to be at least 2 units below the compound's pKa (e.g., adjust to pH 6.0).
-
Dilution Method: Add the DMSO stock solution to the pre-warmed (37°C), pH-adjusted buffer very slowly while vortexing or stirring vigorously.[5] This "stepwise dilution" helps prevent localized high concentrations that can lead to precipitation.
-
Final pH Check: After adding the compound, re-check the pH of the final solution. The addition of the basic compound may slightly raise the pH.
-
Important Control: Always run a vehicle control using your pH-adjusted buffer to ensure the pH itself does not affect your experimental outcome.
Strategy 2: Use of Co-solvents
If altering the pH is not feasible, a water-miscible organic co-solvent can be used to increase the "solvent power" of the aqueous buffer.[10]
Protocol 2: Co-solvent Formulation
-
Select a Co-solvent: Common, cell-compatible co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[11][12]
-
Determine Maximum Tolerated Concentration: Before your main experiment, perform a dose-response curve with the co-solvent alone to find the highest concentration that does not affect your cells or assay readout (typically <1-5% v/v).[11][13]
-
Preparation: Prepare an intermediate stock of your compound in the pure co-solvent (e.g., 10 mM in Ethanol).
-
Dilution: Slowly add this co-solvent stock to your aqueous buffer, ensuring the final concentration of the co-solvent remains below the maximum tolerated level determined in step 2.
Strategy 3: Cyclodextrin Inclusion Complexes (Advanced)
Cyclodextrins are cyclic oligosaccharides that act as molecular containers. Their exterior is hydrophilic, while their internal cavity is hydrophobic. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in biological assays.[16]
Protocol 3: Formulation with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Make a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your aqueous assay buffer. Gentle warming may be required to dissolve it completely.
-
Add Compound: Add your DMSO stock of this compound directly to the HP-β-CD solution. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 or greater).
-
Equilibrate: Vortex the mixture and allow it to equilibrate for at least 1 hour at room temperature or 37°C to allow for the formation of the inclusion complex.
-
Dilution & Control: This solution can now be used as your final working stock for dilution into the assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.[13]
Part 4: Decision-Making Workflow
Use the following flowchart to systematically troubleshoot your solubility issues.
// Nodes start [label="Solubility Issue Observed\n(Precipitation/Cloudiness)", fillcolor="#EA4335"]; check_stock [label="Is DMSO stock clear?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; fix_stock [label="1. Use Anhydrous DMSO\n2. Warm (37°C) & Sonicate\n3. Aliquot to limit freeze-thaw", fillcolor="#4285F4"]; assay_precip [label="Precipitation occurs upon\ndilution into aqueous buffer.", fillcolor="#EA4335"]; check_ph [label="Is your assay\ntolerant to lower pH\n(e.g., pH 6.0-6.5)?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; use_ph [label="SOLUTION:\nAdjust buffer pH to >2 units\nbelow compound pKa.\n(See Protocol 1)", fillcolor="#34A853"]; check_cosolvent [label="Is your assay tolerant to\n1-5% co-solvent\n(Ethanol, PEG, PG)?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; use_cosolvent [label="SOLUTION:\nUse a co-solvent.\n(See Protocol 2)\nRun solvent toxicity controls!", fillcolor="#34A853"]; use_cd [label="ADVANCED SOLUTION:\nFormulate with Cyclodextrins\n(HP-β-CD or SBE-β-CD).\n(See Protocol 3)", fillcolor="#34A853"]; success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853"];
// Edges start -> check_stock; check_stock -> fix_stock [label=" No"]; fix_stock -> check_stock; check_stock -> assay_precip [label=" Yes"]; assay_precip -> check_ph; check_ph -> use_ph [label=" Yes"]; check_ph -> check_cosolvent [label=" No"]; check_cosolvent -> use_cosolvent [label=" Yes"]; check_cosolvent -> use_cd [label=" No"]; use_ph -> success; use_cosolvent -> success; use_cd -> success; } enddot Caption: Troubleshooting workflow for solubility issues.
References
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Benchchem. Preventing oleanolic acid precipitation in DMSO stock solutions.
- National Institutes of Health (NIH). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- SpringerLink. Considerations regarding use of solvents in in vitro cell based assays.
- American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?.
- Sigma-Aldrich. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
- University of Rhode Island. Principles of Drug Action 1, Spring 2005, Amines.
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- Wikipedia. Cosolvent.
- ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- YouTube. Ph and Solubility of Drugs.
- Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. youtube.com [youtube.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ziath.com [ziath.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ajdhs.com [ajdhs.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar [semanticscholar.org]
Preventing degradation of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine during storage
Welcome to the technical support center for 6,11-Dihydrodibenzo[b,e]thiepin-11-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimental use. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to prevent and identify potential degradation.
Introduction: The Chemical Vulnerability of this compound
This compound is a tricyclic compound featuring two key functional groups that influence its stability: a thioether linkage within the thiepin ring and a primary amine at the 11-position. The thioether is susceptible to oxidation, while the amine group is prone to oxidation and reactions with atmospheric components. Understanding these inherent chemical liabilities is the first step toward preventing degradation.
This guide provides a proactive approach to storage and handling, empowering you to maintain the quality of your this compound samples.
I. Recommended Storage Conditions
Proper storage is the most critical factor in preventing the degradation of this compound. The following conditions are recommended based on the chemical nature of the molecule.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential oxidative and hydrolytic degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation of the thioether and amine functionalities by atmospheric oxygen. |
| Light | Amber or opaque vial | Prevents photolytic degradation, as aromatic systems can be susceptible to light-induced degradation. |
| Moisture | Tightly sealed container with desiccant | Minimizes hydrolysis and other moisture-mediated degradation pathways. Amines can be hygroscopic. |
II. Potential Degradation Pathways
Understanding the potential chemical transformations this compound may undergo is crucial for troubleshooting and analytical method development. The primary degradation pathways are oxidation, hydrolysis, and photolysis.
A. Oxidation
The thioether and amine groups are the primary sites of oxidation.
-
Thioether Oxidation: The sulfur atom in the thiepin ring can be oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. This is a common degradation pathway for thioether-containing compounds.
-
Amine Oxidation: The primary amine can undergo oxidation to form various products, including nitroso, nitro, and other colored compounds, which may be visually detectable as a change in the sample's appearance.
B. Hydrolysis
While generally stable to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to degradation. However, this is considered a lower-risk pathway compared to oxidation.
C. Photodegradation
Tricyclic aromatic systems can be susceptible to degradation upon exposure to UV or visible light. The energy from light can promote the formation of reactive species that lead to complex degradation products.
Visualizing Degradation Pathways
Caption: Potential degradation pathways of this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of solid material (e.g., yellowing, browning) | Oxidation of the amine or thioether functionality. | 1. Immediately transfer the sample to an inert atmosphere (glove box or desiccator with inert gas).2. Store at -20°C or below in an amber vial.3. Before use, assess purity using a stability-indicating analytical method (see Section IV). |
| Appearance of new peaks in HPLC analysis | Degradation has occurred. | 1. Identify the degradation products if possible using LC-MS.2. Review storage conditions and handling procedures to identify the source of degradation.3. Purify the sample if necessary and if the degradation is minimal. Otherwise, use a new, pure batch. |
| Poor solubility compared to a fresh sample | Formation of less soluble degradation products or polymerization. | 1. Confirm the identity and purity of the sample.2. If degradation is confirmed, it is recommended to use a fresh sample. Sonication may aid in dissolving partially degraded material for analytical purposes, but it is not recommended for biological experiments. |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | 1. Verify the purity of the compound before each experiment using a quick method like TLC or a more quantitative one like HPLC.2. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. |
IV. Stability Indicating Analytical Method: A Proactive Approach
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance over time. A well-designed High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.
A. Recommended HPLC Method Parameters (Starting Point)
The following is a general-purpose, stability-indicating HPLC method that can be optimized for your specific instrumentation and requirements.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 90-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
B. Forced Degradation Studies: Understanding Your Molecule's Limits
Forced degradation, or stress testing, is essential for identifying likely degradation products and demonstrating the specificity of your analytical method.[1][2][3] These studies involve subjecting the compound to harsh conditions to accelerate degradation.
Experimental Workflow for Forced Degradation Studies
Sources
Optimizing reaction conditions for reductive amination of the ketone precursor
Welcome to the technical support center for the reductive amination of ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions, maximize yields, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of reductive amination of a ketone?
A1: Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a ketone into a secondary or tertiary amine.[1] The reaction proceeds through a two-step mechanism:[2][3]
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to form an imine (for primary amines) or an iminium ion (for secondary amines).[2][4] This step is reversible and often acid-catalyzed. The equilibrium can be shifted towards the imine/iminium ion by removing water.[2]
-
Reduction: The C=N double bond of the imine or iminium ion is then reduced by a suitable reducing agent to yield the final amine product.[5][6]
This entire process can be performed in a single pot ("direct" reductive amination) if the reducing agent is selective enough not to reduce the starting ketone.[7][8]
Q2: My reaction yield is very low. What are the most common causes?
A2: Low yields in reductive amination can stem from several factors. Here are the most common culprits:
-
Inefficient Imine/Iminium Formation: The equilibrium between the ketone/amine and the imine/iminium ion may not favor the product. This can be due to steric hindrance, electronic effects, or inappropriate pH.
-
Decomposition of the Reducing Agent: Some reducing agents are sensitive to moisture or acidic/basic conditions and may decompose before they can reduce the imine.[9][10]
-
Reduction of the Starting Ketone: If a non-selective reducing agent is used in a one-pot procedure, it can reduce the starting ketone to an alcohol, consuming the reagent and starting material.[11]
-
Sub-optimal pH: The pH is critical. It needs to be acidic enough to catalyze imine formation but not so acidic that it protonates the amine starting material (rendering it non-nucleophilic) or deactivates the reducing agent.[5][12]
-
Steric Hindrance: Bulky ketones or amines can slow down the reaction or prevent it from going to completion.
Q3: How do I choose the right reducing agent for my reaction?
A3: The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the ketone.[13]
| Reducing Agent | Advantages | Disadvantages | Best For |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | Mild and highly selective for imines over ketones, allowing for one-pot reactions.[3][9][11] Low toxicity.[14] | Water-sensitive; not compatible with methanol.[7][15] Higher molecular weight. | General one-pot reductive aminations with a wide range of ketones and amines, including acid-sensitive substrates.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at mildly acidic pH (6-7), enabling one-pot synthesis.[5][16] Stable in acidic solutions.[2] | Highly toxic and generates toxic cyanide byproducts (HCN gas) upon acidic workup.[3][16] | One-pot reactions where toxicity can be safely managed. Its reactivity is pH-dependent.[6] |
| Sodium Borohydride (NaBH₄) | Inexpensive and potent reducing agent.[3] Greener option compared to cyanoborohydride.[1] | Reduces both ketones and imines, making it unsuitable for most one-pot procedures.[5][11] Hydrolyzes at low pH.[6] | A two-step procedure where the imine is formed first, and then NaBH₄ is added. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" method with high atom economy, producing only water as a byproduct.[17] Can be very effective. | Requires specialized high-pressure equipment. Catalyst can sometimes be sensitive or lead to over-reduction. | Large-scale industrial applications and when a clean, environmentally friendly process is desired.[1] |
Troubleshooting Guide
Problem 1: The starting ketone is being consumed, but the desired amine is not formed. I see a significant amount of the corresponding alcohol instead.
-
Causality: This is a classic selectivity issue. The reducing agent is reacting with the ketone starting material faster than the imine is being formed and reduced. This is common when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[11][18]
-
Troubleshooting Steps:
-
Switch to a More Selective Reducing Agent: The most reliable solution is to use sodium triacetoxyborohydride (STAB/NaBH(OAc)₃), which is known for its excellent selectivity in reducing imines in the presence of ketones.[3][11] Sodium cyanoborohydride (NaBH₃CN) is also an option, but requires careful pH control and handling due to its toxicity.[13]
-
Implement a Two-Step Procedure: If you must use NaBH₄, you must first form the imine intermediate.
-
Dissolve the ketone and amine in a suitable solvent.
-
If necessary, add a dehydrating agent (like molecular sieves) or use a Dean-Stark apparatus to drive the imine formation equilibrium forward.[1]
-
Monitor the reaction by TLC or NMR to confirm imine formation.
-
Only after the ketone has been consumed should you add the NaBH₄.[5]
-
-
Problem 2: My reaction is stalled. TLC/LC-MS analysis shows unreacted ketone and amine, with little to no product formation.
-
Causality: This indicates that the initial imine formation is the bottleneck. The equilibrium is not favoring the imine intermediate, which is a prerequisite for the reduction step.
-
Troubleshooting Steps:
-
Optimize pH: Imine formation is typically catalyzed by mild acid.[5] The optimal pH is usually between 4 and 6.[14]
-
Remove Water: The formation of an imine from a ketone and an amine is a condensation reaction that produces water.[2] According to Le Châtelier's principle, removing water will drive the equilibrium towards the imine product.
-
Increase Concentration/Temperature: Increasing the concentration of the reactants or gently heating the reaction can increase the rate of imine formation. Monitor for potential side reactions at higher temperatures.
-
Problem 3: I am observing the formation of a tertiary amine byproduct when reacting a primary amine.
-
Causality: The desired secondary amine product is reacting with another molecule of the ketone starting material. This newly formed iminium ion is then reduced, leading to an over-alkylated tertiary amine. This is more likely if the secondary amine product is more nucleophilic than the primary amine starting material.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents) relative to the ketone. This increases the probability that the ketone will react with the starting amine rather than the product amine.
-
Slow Addition of Ketone: Add the ketone slowly to the mixture of the amine and the reducing agent. This keeps the concentration of the ketone low at any given time, minimizing the chance of it reacting with the secondary amine product.
-
Use a Two-Step Procedure under Controlled Conditions: Isolate the secondary amine product first before attempting any further alkylation.
-
Experimental Protocols & Data
Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.).
-
Solvent Addition: Add a suitable aprotic solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF)) to achieve a concentration of 0.1-0.5 M.[15] Note: STAB is water-sensitive and not recommended for use in methanol.[7]
-
Acid Catalyst (Optional): If imine formation is known to be slow, add a catalytic amount of glacial acetic acid (1-5 mol%).
-
Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the imine.[19]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.1-1.5 equiv.) portion-wise to the stirred solution. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[20]
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization as needed.
Protocol 2: Monitoring Reaction Progress by TLC
-
Plate: Use silica gel TLC plates.
-
Eluent: A mixture of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve good separation of the ketone, amine, and product. A small amount of triethylamine (0.5-1%) can be added to the eluent system to prevent streaking of the amine spots.
-
Spotting: On the baseline of the TLC plate, spot the starting ketone, the starting amine, and a co-spot of both. Then, spot the reaction mixture.
-
Development: Develop the plate in the chosen eluent system.
-
Visualization:
-
UV Light: If any of the compounds are UV-active, visualize the plate under a UV lamp (254 nm).
-
Staining: If compounds are not UV-active, use a stain. A potassium permanganate (KMnO₄) stain or a ninhydrin stain (for primary/secondary amines) are common choices.
-
Visual Diagrams
Reductive Amination Mechanism
Caption: The two-step mechanism of reductive amination of a ketone.
Troubleshooting Workflow for Low Yield
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. interchim.fr [interchim.fr]
- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 10. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Identification and removal of impurities in 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 6,11-Dihydrodibenzo[b,e]thiepin-11-amine. The focus is on the practical identification and removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should expect when synthesizing this compound?
The impurity profile is intrinsically linked to the synthetic route employed. Most modern syntheses proceed via the ketone intermediate, 6,11-Dihydrodibenzo[b,e]thiepin-11-one.[1][2] Therefore, the most prevalent impurities arise from incomplete reaction or side-reactions associated with the reduction of a ketone or a ketone derivative (e.g., an oxime) to the target primary amine.
Key potential impurities include:
-
Unreacted Starting Material: 6,11-Dihydrodibenzo[b,e]thiepin-11-one (Ketone Precursor).[3] Its presence indicates an incomplete conversion during the amination/reduction step.
-
Reduction By-product: 6,11-Dihydrodibenzo[b,e]thiepin-11-ol (Alcohol By-product).[4][5][6] This forms if the ketone is reduced to an alcohol, a common side-reaction during reductive amination if conditions are not optimized.
-
Oxidation Products: this compound 5-oxide (S-Oxide) and 5,5-dioxide (Sulfone).[1][7][8] The thioether linkage in the thiepin ring is susceptible to oxidation, which can occur if the reaction is exposed to air, especially at elevated temperatures or in the presence of certain reagents.
A summary of these common impurities is provided below.
Data Presentation: Common Impurities
| Impurity Name | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | Structural Origin |
| 6,11-Dihydrodibenzo[b,e]thiepin-11-one | Ketone Precursor | C₁₄H₁₀OS | 226.29 | Incomplete reaction of starting material.[3] |
| 6,11-Dihydrodibenzo[b,e]thiepin-11-ol | Alcohol By-product | C₁₄H₁₂OS | 228.31 | Reduction of the ketone precursor.[5] |
| This compound 5,5-dioxide | Sulfone Derivative | C₁₄H₁₃NO₂S | 275.33 | Oxidation of the thioether bridge.[1][8] |
Q2: What is the recommended analytical workflow for identifying and quantifying these impurities?
A multi-technique approach is essential for robust impurity profiling. The gold standard is a combination of chromatographic separation and spectroscopic identification.[9][10]
-
Initial Purity Assessment (HPLC-UV/PDA): High-Performance Liquid Chromatography (HPLC) with a Photo-Diode Array (PDA) detector is the workhorse for initial assessment. It allows for the separation and quantification of the main component and its impurities. A gradient method is typically required for resolving compounds with different polarities.
-
Impurity Identification (LC-MS): Liquid Chromatography-Mass Spectrometry is crucial for determining the molecular weights of the impurity peaks observed in the HPLC chromatogram.[9][11] This is often the quickest way to tentatively identify impurities like the starting ketone (+1 Da relative to amine, but different polarity), the alcohol by-product (+1 Da), or oxidized species (+16 or +32 Da).
-
Structural Confirmation (NMR): For definitive structural elucidation of unknown impurities, isolation via preparative HPLC or column chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.
Mandatory Visualization: Impurity Identification & Remediation Workflowdot
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6,11-Dihydrodibenzo[b,e]thiepin-11-one | 1531-77-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Dosulepin EP Impurity C | 1531-85-7 | SynZeal [synzeal.com]
- 5. prepchem.com [prepchem.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. 6,11-DIHYDRODIBENZO(B,E)THIEPIN-11-AMINE 5,5-DIOXIDE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Welcome to the technical resource hub for the synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of this synthesis, from bench-scale validation to pilot-plant scale-up. We will address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure a robust, safe, and reproducible process.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process starting from 2-(phenylthiomethyl)benzoic acid. The key transformation involves an intramolecular cyclization to form the tricyclic ketone, 6,11-Dihydrodibenzo[b,e]thiepin-11-one, followed by a reductive amination to yield the target primary amine. While straightforward in principle, scaling this synthesis introduces significant challenges related to reaction control, impurity profiles, and product isolation.
Caption: General two-step synthesis of the target amine.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization (Step 1) is stalling or giving low yields. What are the common causes?
A1: This is a frequent issue, often related to the efficacy of the Friedel-Crafts acylation. The most common causes are:
-
Insufficient Dehydration: Polyphosphoric acid (PPA) acts as both the catalyst and solvent, but its primary role is to facilitate the intramolecular acylation through dehydration.[1] If the PPA is old or has absorbed atmospheric moisture, its activity will be compromised.
-
Inadequate Temperature: This reaction requires significant thermal energy to overcome the activation barrier. A temperature below 100-110°C is often insufficient for driving the reaction to completion.[2]
-
Poor Mixing: PPA is highly viscous. At scale, inefficient stirring can lead to poor mass and heat transfer, creating localized cold spots where the reaction does not proceed.
Q2: I'm observing a significant amount of the alcohol byproduct (6,11-dihydrodibenzo[b,e]thiepin-11-ol) after the reductive amination (Step 2). Why is this happening?
A2: The formation of the corresponding alcohol is a classic sign of direct ketone reduction competing with imine reduction. This occurs when the reducing agent attacks the ketone carbonyl before it can form an imine with the ammonia source. This can be caused by:
-
Incorrect Choice of Reducing Agent: A harsh reducing agent like sodium borohydride (NaBH₄) in a protic solvent can rapidly reduce the ketone. A more selective reagent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is specifically designed for reductive aminations as it is less reactive towards ketones but readily reduces the protonated imine intermediate.[3]
-
Suboptimal pH: Imine formation is pH-dependent. If the reaction medium is too acidic, the amine nucleophile will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl won't be sufficiently activated.
-
Slow Imine Formation: If the imine formation is sterically hindered or kinetically slow, the direct reduction of the ketone has more time to occur.
Q3: My final product is difficult to purify and "oils out" during crystallization. How can I achieve a crystalline solid?
A3: The free base of this compound can be challenging to crystallize. The standard and most effective method for purification and handling is to form a salt. The hydrochloride salt is typically a stable, crystalline solid. Oiling out during this process usually points to issues with solvent choice or impurities. Ensure the crude free base is reasonably pure before salt formation and use an appropriate solvent system, such as isopropanol (IPA) or ethanol/ether mixtures.
Troubleshooting and Scale-Up Guide
Scaling up a synthesis is not merely about using larger quantities; it involves navigating new challenges in process safety, reaction kinetics, and material handling.[4][5]
Caption: A decision tree for troubleshooting common synthesis issues.
Problem 1: Exothermic Reaction and Thermal Runaway Risk
-
Issue Identification: The intramolecular cyclization in PPA and the reductive amination can both be exothermic. What is a manageable temperature rise in a 100 mL flask can become a dangerous thermal runaway in a 100 L reactor due to the decrease in the surface-area-to-volume ratio.[6]
-
Causality: The heat generated by the reaction exceeds the rate of heat removal by the reactor's cooling system. This is a critical safety and quality issue, as higher temperatures can lead to byproduct formation and product degradation.
-
Mitigation Strategy:
-
Calorimetry Studies: Before scaling, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Controlled Addition: Instead of adding all reagents at once, implement a controlled, slow addition of the limiting reagent. For Step 1, this means adding the 2-(phenylthiomethyl)benzoic acid portion-wise to the hot PPA. For Step 2, the reducing agent should be added slowly while monitoring the internal temperature.
-
Reactor Qualification: Ensure the reactor's cooling system is capable of handling the calculated heat output.
-
Problem 2: Impurity Profile Changes at Scale
-
Issue Identification: New or significantly increased levels of impurities appear in the scaled-up batch compared to the lab-scale synthesis.
-
Causality: Longer reaction times, localized hot spots from inefficient mixing, and the higher cumulative impact of impurities in starting materials can all contribute to an altered impurity profile.[7]
-
Mitigation Strategy:
-
Raw Material Qualification: Implement stringent quality control on all incoming starting materials and reagents. A 0.1% impurity in a starting material becomes a significant quantity at the kilogram scale.[5]
-
In-Process Controls (IPCs): Use HPLC or UPLC to monitor the reaction progress and the formation of byproducts in real-time. This allows for adjustments to be made before the reaction is complete.
-
Process Optimization: Re-optimize reaction parameters at the pilot scale. A Design of Experiments (DoE) approach can efficiently identify the critical process parameters affecting purity.[8]
-
| Troubleshooting Summary Table | ||
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclization (Step 1) | Inactive PPA, insufficient temperature, poor mixing. | Use fresh, anhydrous PPA; ensure internal temp >110°C; use appropriate mechanical stirring.[2] |
| High Alcohol Impurity (Step 2) | Non-selective reducing agent (e.g., NaBH₄), incorrect pH. | Switch to a selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] |
| Incomplete Reaction (Step 2) | Insufficient reducing agent, low temperature, short reaction time. | Increase stoichiometry of reducing agent (e.g., 1.5-2.0 equiv.); allow longer reaction times and monitor by HPLC/TLC. |
| Product Oiling Out | Impurities present, poor solvent choice for crystallization. | Purify the crude free base (e.g., flash chromatography) before salt formation; screen different solvent systems (e.g., IPA, EtOH/MTBE, Acetonitrile). |
| Exotherm at Scale | Poor heat transfer, rapid reagent addition. | Perform reaction calorimetry; implement slow, controlled addition of reagents; ensure adequate reactor cooling capacity.[6] |
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific laboratory or plant conditions. All work should be conducted by trained personnel with appropriate safety precautions.
Protocol 1: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-one (Ketone)
-
Reactor Setup: In a properly sized glass-lined reactor equipped with an overhead mechanical stirrer, a temperature probe, and a nitrogen inlet, charge polyphosphoric acid (PPA, ~10 parts by weight relative to starting material).
-
Heating: Heat the PPA to 115-120°C with vigorous stirring.
-
Reagent Addition: Once the temperature is stable, add 2-(phenylthiomethyl)benzoic acid (1.0 equiv) in portions over 1-2 hours, ensuring the internal temperature does not exceed 130°C.
-
Reaction: After the addition is complete, maintain the reaction mixture at 120°C for 4-6 hours.
-
In-Process Control (IPC): Take a sample from the reaction, quench it carefully into ice water, extract with ethyl acetate, and analyze by HPLC or TLC to confirm the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to ~80°C and very carefully quench it by slowly adding it to a separate vessel containing stirred ice water (exothermic!).
-
Extraction: Extract the aqueous slurry with a suitable solvent like toluene or dichloromethane (3x).
-
Washes: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which can be recrystallized from a solvent like isopropanol.[2]
Protocol 2: Reductive Amination to this compound
-
Reactor Setup: To a clean, dry reactor under a nitrogen atmosphere, charge 6,11-Dihydrodibenzo[b,e]thiepin-11-one (1.0 equiv), ammonium acetate (5-10 equiv), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3]
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reducing Agent Addition: Cool the mixture to 0-5°C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise, keeping the internal temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC or TLC for the consumption of the ketone.
-
Work-up: Carefully quench the reaction by slow addition of saturated sodium bicarbonate solution. Stir until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCE) or another suitable solvent like ethyl acetate.
-
Washes: Combine the organic layers and wash with water and brine.
-
Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine as an oil or solid.
Protocol 3: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude amine from Protocol 2 in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in IPA (or bubble HCl gas) until the pH is acidic (~pH 2-3, check with wet pH paper).
-
Crystallization: Stir the mixture at 0-5°C for 1-2 hours. A precipitate of the hydrochloride salt should form. If no solid forms, a co-solvent like diethyl ether or heptane can be added to induce precipitation.
-
Isolation: Collect the solid product by filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum to yield the purified this compound hydrochloride.
References
-
PrepChem. Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-ol. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide. Available from: [Link]
- Google Patents. US20140309437A1 - Process for the preparation of pharmaceutical intermediates.
-
PureSynth. 611-Dihydrodibenzo[BE]Thiepin-11-One 98.0%(GC). Available from: [Link]
-
PharmaCompass. Dosulepin | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
-
Wikipedia. Dosulepin. Available from: [Link]
- Google Patents. EP0005055A3 - 6,11-dihydrodibenzo-thiepin-11-ones and their s-oxides, methods for their preparation and pharmaceutical compositions containing them.
-
Medsafe. Dosulepin Datasheet. Available from: [Link]
-
PubMed. Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives. Available from: [Link]
-
World Pharma Today. Overcoming Challenges in Scale-Up Production. Available from: [Link]
-
Synple Chem. Available Synple Chem Reagent Cartridges. Available from: [Link]
-
PubChem - NIH. Dosulepin. Available from: [Link]
-
Semantic Scholar. Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene. Available from: [Link]
-
PubMed Central. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Available from: [Link]
-
ResearchGate. 11-oxo-6,11-dihydrodibenzi[b,e]tiepin-5,5-dioxide compounds. Available from: [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Available from: [Link]
-
UKCPA - Handbook of Perioperative Medicines. Dosulepin. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Contract Pharma. Drug Substances: Scale-Up Challenges. Available from: [Link]
-
Slideshare. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. Available from: [Link]
-
ACS Publications. Synthesis and chemistry of enantiomerically pure 10,11-dihydrodibenzo[b,f]thiepines. Available from: [Link]
-
PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Available from: [Link]
- Google Patents. US3946036A - 6,11-Dihydro-11-oxo-dibenzo[b,e]thiepine-2-acetic acids.
-
ResearchGate. (PDF) Dibenzo[b,e]thiepin-11(6H)-one. Available from: [Link]
Sources
- 1. US20140309437A1 - Process for the preparation of pharmaceutical intermediates - Google Patents [patents.google.com]
- 2. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. contractpharma.com [contractpharma.com]
- 6. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Welcome to the technical support center for the characterization of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this complex tricyclic amine. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.
Part 1: Stability Challenges and Forced Degradation Studies
The inherent stability of a drug candidate is a critical parameter that influences its development, formulation, and storage. This compound, as a tricyclic amine, is susceptible to various degradation pathways. Forced degradation studies are essential to elucidate these pathways and develop a stability-indicating analytical method.[1][2][3][4][5]
FAQ 1: My sample of this compound shows degradation upon storage. What are the likely degradation pathways?
Answer:
Based on the structure of this compound, the primary degradation pathways to investigate are oxidation and hydrolysis.
-
Oxidative Degradation: The tertiary amine and the sulfur atom in the thiepin ring are susceptible to oxidation.[1][2] This can lead to the formation of N-oxides and sulfoxides. Exposure to air, light, and residual peroxides in solvents can accelerate this process.
-
Hydrolytic Degradation: While the amine itself is relatively stable to hydrolysis, impurities from the synthesis or interaction with excipients could introduce hydrolytically labile functional groups. It is crucial to assess stability across a range of pH values.
A systematic forced degradation study is the most effective way to identify and characterize these degradation products.
Troubleshooting Guide: Designing a Forced Degradation Study
This protocol outlines the typical stress conditions for a forced degradation study of this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at RT or 60°C | Degradants from acid-labile impurities |
| Base Hydrolysis | 0.1 M NaOH | 24-72 hours at RT or 60°C | Degradants from base-labile impurities |
| Oxidation | 3% H₂O₂ | 24 hours at RT | N-oxide, Sulfoxide |
| Thermal | 60-80°C (solid state) | 1-7 days | Various thermal degradants |
| Photostability | ICH Q1B guidelines | As per guidelines | Photolytic degradation products |
Experimental Workflow for Forced Degradation:
Caption: Workflow for a systematic forced degradation study.
Part 2: Chromatographic Challenges
The basic nature of the amine group in this compound presents specific challenges in reversed-phase HPLC, primarily related to poor peak shape and the need for chiral separation.
FAQ 2: I am observing significant peak tailing for my compound in reversed-phase HPLC. How can I improve the peak shape?
Answer:
Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[6][7][8][9] It is primarily caused by secondary interactions between the protonated amine and residual silanol groups on the silica-based stationary phase. Here are several strategies to mitigate this:
-
Mobile Phase pH Control: Operate at a low pH (2.5-3.5) to suppress the ionization of silanol groups. A buffered mobile phase is essential for consistent results.
-
Use of Additives: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (0.1%), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with your analyte.
-
Column Selection:
-
End-capped Columns: Utilize columns with thorough end-capping to minimize the number of accessible silanol groups.
-
Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles often exhibit reduced silanol activity and improved peak shape for basic compounds.
-
Polymer-based Columns: Consider polymer-based columns that are stable over a wider pH range and do not have silanol groups.
-
-
Sample Solvent: Dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects that can lead to peak distortion.[8]
Troubleshooting Guide: HPLC Method Development for Chiral Separation
This compound is a chiral molecule, and it is often necessary to separate and quantify the individual enantiomers. Chiral HPLC and Supercritical Fluid Chromatography (SFC) are the preferred techniques for this purpose.[10][11][12]
Table 2: Starting Conditions for Chiral HPLC Method Development
| Parameter | Recommendation | Rationale |
| Column | Polysaccharide-based chiral stationary phases (CSPs) (e.g., cellulose or amylose derivatives) | These have a broad applicability for the separation of a wide range of chiral compounds. |
| Mobile Phase | Normal Phase: Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Often provides better selectivity for chiral separations of amines. |
| Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer | Can be effective, but peak shape may be more challenging. | |
| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | To improve peak shape and reduce retention time by competing for active sites on the stationary phase. |
| Flow Rate | 0.5 - 1.0 mL/min | A good starting point for analytical scale columns. |
| Detection | UV at a wavelength of maximum absorbance (e.g., ~254 nm) | Provides good sensitivity for the aromatic system. |
Method Development Workflow for Chiral Separation:
Caption: A systematic approach to chiral method development.
Part 3: Spectroscopic Characterization
Accurate structural elucidation and confirmation are dependent on robust spectroscopic data.
FAQ 3: I am having difficulty interpreting the Mass Spectrum of my compound. What are the expected fragmentation patterns?
Answer:
-
Molecular Ion Peak (M+•): Expect a prominent molecular ion peak due to the relatively stable tricyclic system.
-
Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a hydrogen radical, leading to a stable iminium ion.
-
Loss of the Amine Group: Cleavage of the bond between the 11-carbon and the nitrogen could lead to the loss of the NH₂ group.
-
Ring Fragmentation: The dibenzothiepin ring system may undergo characteristic fragmentation, but this is often less favorable than the cleavage adjacent to the amine.
Logical Relationship for MS Fragmentation:
Caption: Predicted major fragmentation pathways.
FAQ 4: My ¹H NMR spectrum shows complex, overlapping signals in the aromatic region. How can I simplify the spectrum and assign the protons?
Answer:
The two benzene rings in the dibenzothiepin system will give rise to a series of overlapping multiplets in the aromatic region (typically 7.0-8.0 ppm). Here are some strategies to aid in signal assignment:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This will reveal which protons are coupled to each other within the same spin system (i.e., on the same benzene ring).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space correlations between protons that are close to each other, which can help in assigning protons on different rings that are in proximity due to the molecule's conformation.
-
-
Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, reducing overlap and simplifying the spectrum.
-
Solvent Effects: Changing the NMR solvent can sometimes induce small changes in chemical shifts that may help to resolve overlapping signals.
-
Comparison to Analogs: If available, comparing the spectrum to those of structurally similar compounds can provide valuable clues for signal assignment.[16][17][18][19]
Part 4: Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its processability, stability, and bioavailability.
FAQ 5: I have synthesized multiple batches of this compound, and they exhibit different physical properties. Could this be due to polymorphism?
Answer:
Yes, it is highly likely that you are observing polymorphism. Polymorphism is the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the constituents in the crystal lattice.[20][21][22] These different forms, or polymorphs, can have different melting points, solubilities, and stability.
Troubleshooting Guide: Basic Polymorph Screen
A systematic polymorph screen is necessary to identify the different crystalline forms of your compound.
Table 3: Solvents for Polymorph Screening
| Solvent Class | Examples |
| Protic | Methanol, Ethanol, Isopropanol, Water |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran |
| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane |
Experimental Workflow for Polymorph Screening:
Caption: A basic workflow for polymorph screening.
References
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The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC. [Link]
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Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
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What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Springer. [Link]
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Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]
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Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study. (2022, October). National Institutes of Health (NIH). [Link]
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Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. (n.d.). Waters Corporation. [Link]
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Analysis of chiral compounds using supercritical fluid chromatography. (2024, June 12). European Pharmaceutical Review. [Link]
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A Practical Guide to Pharmaceutical Polymorph Screening & Selection. (2025, August 6). ResearchGate. [Link]
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Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide. (n.d.). ResearchGate. [Link]
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“Sensitive and sustainable stability-indicating RP-HPLC method for simultaneous assay and impurity profiling of amitriptyline HCl: green metric, RGB model and forced degradation study". (2025, November 17). ResearchGate. [Link]
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Journal of Chromatography A. (n.d.). AFMPS. [Link]
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Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. (n.d.). ResearchGate. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online. [Link]
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When to conduct a polymorph screening? Ardena's phase-appropriate approach. (n.d.). Ardena. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]
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High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs. [Link]
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Pharmaceutical Polymorphism Screening & Selection. (n.d.). Charles River Laboratories. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. [Link]
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Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives. (1992, May 29). National Institutes of Health (NIH). [Link]
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High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). AZoM.com. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. [Link]
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sustainable stability indicating HPLC method for the determination of Tigecycline and greenness assessment. (2023, March 28). F1000Research. [Link]
- Substituted alkyl amine derivatives of 6,11-dihydro-11-oxodibenz[b,e]oxepins. (n.d.).
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]
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6,11-Dihydro-6-methyl-11-oxodibenzo[B,E]thiepin-3-carboxylic acid, methyl ester - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
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Dibenzo[ b , e ]thiepin-11(6 H )-one. (2016, May 25). ResearchGate. [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). National Institutes of Health (NIH). [Link]
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Analytical methods for determination of benzodiazepines. A short review. (2025, August 7). ResearchGate. [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
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Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. (n.d.). National Institutes of Health (NIH). [Link]
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Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2019, September 5). ResearchGate. [Link]
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Characteristic chemical shift ranges of some monoterpene skeletons and... (n.d.). ResearchGate. [Link]
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Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024, December 30). National Institutes of Health (NIH). [Link]
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1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. (2025, August 6). ResearchGate. [Link]
-
LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. (n.d.). National Institutes of Health (NIH). [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. [Link]
-
ssPINE: Probabilistic Algorithm for Automated Chemical Shift Assignment of Solid-State NMR Data from Complex Protein Systems. (2022, August 26). MDPI. [Link]
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Validation & Comparative
A Comparative Analysis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine and Classical Tricyclic Antidepressants
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of antidepressant drug discovery, the tricyclic scaffold has served as a foundational template for numerous clinically effective molecules. While classical tricyclic antidepressants (TCAs) like Amitriptyline and Imipramine have established therapeutic value, their broad pharmacological profiles often lead to undesirable side effects. This guide provides a comparative analysis of the lesser-explored 6,11-Dihydrodibenzo[b,e]thiepin-11-amine and its close structural analogs against established TCAs. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their characterization.
Introduction to Tricyclic Antidepressants: A Double-Edged Sword
Tricyclic antidepressants, named for their characteristic three-ring chemical structure, have been a cornerstone in the treatment of major depressive disorder for decades.[1][2] Their primary mechanism of action involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET.[1][2][3] This blockade leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission, which is believed to contribute to their antidepressant effects.[2]
TCAs are broadly classified into tertiary and secondary amines. Tertiary amines, such as Amitriptyline and Imipramine, generally exhibit more potent serotonin reuptake inhibition, while their secondary amine metabolites, Nortriptyline and Desipramine respectively, are more potent norepinephrine reuptake inhibitors.[1] This distinction in selectivity has significant implications for their therapeutic and side-effect profiles.
However, the clinical utility of TCAs is often hampered by their "dirty" pharmacology.[1] They are known to interact with a variety of other receptors, including muscarinic M1, histamine H1, and alpha-1 adrenergic receptors.[1][2] Antagonism at these receptors is responsible for the common anticholinergic (dry mouth, blurred vision, constipation), sedative, and cardiovascular (orthostatic hypotension) side effects associated with this class of drugs.[1]
The Dibenzothiepine Scaffold: A Platform for Pharmacological Diversity
The this compound belongs to the dibenzothiepine class of tricyclic compounds. This scaffold has given rise to compounds with diverse pharmacological activities, ranging from antidepressants to antipsychotics. A notable example is Dosulepin (also known as Dothiepin), the N,N-dimethyl analog of the topic compound. Dosulepin is a clinically used TCA that acts as a serotonin-norepinephrine reuptake inhibitor.[1][4] Another derivative, Zotepine, is an atypical antipsychotic that primarily acts as a dopamine and serotonin receptor antagonist.[3][5][6] This highlights the chemical tractability of the dibenzothiepine core in generating ligands with distinct central nervous system activities.
This compound: A Hypothetical Profile Based on Structure-Activity Relationships
Based on the general SAR of TCAs, this compound is predicted to be a more potent inhibitor of norepinephrine reuptake compared to serotonin reuptake. This would contrast with its tertiary amine counterpart, Dosulepin, which is expected to have a more balanced or serotonin-preferring profile.[1]
Comparative Pharmacological Profiles
The following table summarizes the known or inferred pharmacological properties of this compound and its analogs in comparison to classical TCAs.
| Compound | Amine Class | Primary Mechanism of Action | Receptor Antagonism Profile |
| This compound | Primary | Predicted potent NET inhibition, weaker SERT inhibition | Predicted lower anticholinergic and antihistaminergic activity compared to tertiary amines |
| Dosulepin | Tertiary | SERT/NET inhibition | Significant anticholinergic, antihistaminic, and antiadrenergic effects |
| Amitriptyline | Tertiary | Potent SERT inhibition, moderate NET inhibition | Strong anticholinergic and antihistaminic activity |
| Nortriptyline | Secondary | Potent NET inhibition, weaker SERT inhibition | Moderate anticholinergic and antihistaminic activity |
| Imipramine | Tertiary | Balanced SERT/NET inhibition | Strong anticholinergic and antihistaminic activity |
| Desipramine | Secondary | Highly potent and selective NET inhibition | Weak anticholinergic and antihistaminic activity |
Visualizing the Structures and Mechanism
To better understand the structural relationships and the primary mechanism of action, the following diagrams are provided.
Caption: Chemical structures of this compound and Amitriptyline.
Caption: Simplified mechanism of action of Tricyclic Antidepressants.
Experimental Protocols for Pharmacological Characterization
Accurate and reproducible experimental data are paramount in drug discovery. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological profile of antidepressant compounds.
Neurotransmitter Reuptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of serotonin and norepinephrine into synaptosomes or cells expressing the respective transporters.
Objective: To determine the IC50 value of a test compound for SERT and NET.
Materials:
-
Rat brain synaptosomes or HEK293 cells stably expressing human SERT or NET
-
[³H]-Serotonin and [³H]-Norepinephrine
-
Test compounds
-
Scintillation fluid and counter
-
Krebs-Ringer-HEPES buffer
Procedure:
-
Preparation of Synaptosomes/Cells:
-
For synaptosomes, isolate from rat brain tissue via differential centrifugation.
-
For cell lines, culture to confluence and harvest.
-
-
Assay Setup:
-
In a 96-well plate, add buffer, test compound at various concentrations, and synaptosomes/cells.
-
Include a control group with vehicle and a non-specific binding group with a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reuptake by adding [³H]-Serotonin or [³H]-Norepinephrine.
-
Incubate for a further 10-20 minutes at 37°C.
-
-
Termination and Measurement:
-
Terminate the assay by rapid filtration through glass fiber filters to separate the synaptosomes/cells from the incubation medium.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Caption: Workflow for Receptor Binding Assay.
Conclusion and Future Directions
While a complete pharmacological profile of this compound remains to be elucidated, its structural similarity to Dosulepin and the established SAR of TCAs suggest it holds potential as a norepinephrine-preferring reuptake inhibitor. A more favorable side-effect profile, with reduced anticholinergic and antihistaminergic activities, could be anticipated compared to its tertiary amine counterpart and many classical TCAs.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of this and other novel tricyclic compounds. Further investigation into the dibenzothiepine scaffold is warranted to explore its potential for developing next-generation antidepressants with improved efficacy and tolerability. Future research should focus on synthesizing this compound and its analogs and subjecting them to the rigorous pharmacological profiling outlined herein.
References
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PsychDB. Tricyclic Antidepressants (TCA). Available from: [Link]
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artgerecht. Tricyclic Antidepressants – Mechanism, Uses & Side Effects. Available from: [Link]
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Grokipedia. Zotepine. Available from: [Link]
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Wikipedia. Dosulepin. Available from: [Link]
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A Comparative Analysis of Dibenzothiepin and Dibenzocycloheptadiene Tricyclic Cores: A Guide for Researchers
This guide provides an in-depth comparative analysis of two prominent tricyclic antidepressant scaffolds: the dibenzo[b,e]thiepin ring system and the dibenzocycloheptadiene core structure. For the purpose of a data-driven comparison, this guide will focus on two representative molecules: Dothiepin (also known as Dosulepin), a derivative of 6,11-dihydrodibenzo[b,e]thiepin, and the widely-studied Amitriptyline .
While the initially requested compound, 6,11-Dihydrodibenzo[b,e]thiepin-11-amine, is a chemical intermediate rather than a clinically evaluated therapeutic, a comparative analysis of Dothiepin and Amitriptyline offers valuable insights into the structure-activity relationships and pharmacological nuances of their respective core structures. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons supported by experimental data and detailed methodologies.
Introduction: Two Scaffolds, Shared Ancestry, Divergent Profiles
Both Dothiepin and Amitriptyline belong to the class of tricyclic antidepressants (TCAs), which have been a cornerstone in the management of depressive disorders for decades. Their therapeutic efficacy is primarily attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. However, their clinical utility is often tempered by a range of side effects stemming from their interactions with other receptors, including muscarinic, histaminic, and adrenergic receptors.
The subtle yet significant difference in their tricyclic core—a sulfur atom in the central ring of the dibenzo[b,e]thiepin scaffold of Dothiepin versus a carbon atom in the dibenzocycloheptadiene core of Amitriptyline—gives rise to distinct pharmacological profiles. This guide will dissect these differences, providing a comprehensive overview for researchers engaged in the design and development of novel CNS-acting agents.
Comparative Pharmacology: A Tale of Two Tricyclics
The therapeutic and adverse effects of TCAs are a direct consequence of their affinity for various neurotransmitter transporters and receptors. A detailed examination of their binding profiles is therefore essential to understand their clinical differences.
Mechanism of Action: Monoamine Reuptake Inhibition
The primary antidepressant effect of both Dothiepin and Amitriptyline is the inhibition of serotonin and norepinephrine transporters (SERT and NET, respectively). This blockade increases the synaptic concentration of these neurotransmitters, leading to downstream signaling cascades that are thought to alleviate depressive symptoms.[1][2]
Both parent drugs, Amitriptyline and Dothiepin, are tertiary amines and exhibit a mixed inhibition of SERT and NET. Amitriptyline has similar in vitro potencies for inhibiting the reuptake of serotonin and norepinephrine.[3] Dothiepin also demonstrates equipotent inhibition of both serotonin and norepinephrine reuptake.[3]
A crucial aspect of their pharmacology lies in their primary metabolites. Amitriptyline is demethylated to Nortriptyline , which is a more potent and selective inhibitor of norepinephrine reuptake.[3][4] Similarly, Dothiepin is metabolized to Northiaden , which also shows a slight selectivity for norepinephrine reuptake inhibition.[3] The longer half-life of these active metabolites significantly contributes to the overall therapeutic effect of the parent drugs.[3]
dot
Caption: Metabolism of Amitriptyline and Dothiepin to their active secondary amine metabolites.
Receptor Binding Profile and Side Effects
The characteristic side effects of TCAs are a direct result of their "off-target" binding to various neurotransmitter receptors.[5][6] The subtle structural differences between Amitriptyline and Dothiepin lead to variations in their receptor affinity, which in turn influences their side-effect profiles.
While comprehensive, directly comparative Ki value tables for both drugs and their metabolites across all relevant receptors are scarce in the literature, clinical and pharmacological reviews provide a clear picture of their relative receptor antagonism.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Side-Effect Profile
| Target | Amitriptyline | Nortriptyline | Dothiepin | Northiaden | Associated Side Effects |
| SERT | ~20[4] | ~100[4] | ~78[7] | Data not readily available | Nausea, headache, sexual dysfunction |
| NET | ~50[4] | ~10[4] | ~70[7] | Slightly selective for NET[3] | Tachycardia, tremors, erectile dysfunction |
| H₁ Receptor | Potent Antagonist[8] | Potent Antagonist | Potent Antagonist | Data not readily available | Sedation, weight gain, confusion[7][8] |
| Muscarinic (M₁) Receptors | Potent Antagonist (KD ~18 nM)[9] | Potent Antagonist | Less Potent than Amitriptyline[1][4] | Data not readily available | Dry mouth, blurred vision, constipation, urinary retention, memory impairment[6] |
| α₁-Adrenergic Receptors | Potent Antagonist[8] | Potent Antagonist | Less Potent than Amitriptyline[7] | Data not readily available | Orthostatic hypotension, dizziness, sedation[7] |
Note: Ki values are approximate and can vary between studies and experimental conditions. The information for Dothiepin and Northiaden is more qualitative based on available literature.
Clinical studies consistently report that Dothiepin is associated with a lower incidence and severity of anticholinergic side effects (dry mouth, blurred vision) and cardiovascular effects (orthostatic hypotension) compared to Amitriptyline.[1][10] This clinical observation aligns with the pharmacological data suggesting Dothiepin has a lower affinity for muscarinic and α₁-adrenergic receptors.[1][7]
Comparative Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) profiles of Amitriptyline and Dothiepin also contribute to their clinical characteristics.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Amitriptyline | Nortriptyline (active metabolite) | Dothiepin | Northiaden (active metabolite) |
| Bioavailability | 30-60% | - | ~30% | - |
| Protein Binding | ~95% | ~93-95% | ~84% | Data not readily available |
| Elimination Half-life (t½) | 10-50 hours[7] | 18-44 hours | 14-24 hours[3] | 36-46 hours[3] |
| Metabolism | Primarily via CYP2C19 and CYP2D6 to Nortriptyline[7] | - | Extensively metabolized to Northiaden | - |
The longer half-life of the active metabolite Northiaden is a significant factor in the sustained therapeutic effect of Dothiepin.[3]
Clinical Efficacy and Tolerability: A Head-to-Head Comparison
Numerous clinical trials have directly compared the efficacy and tolerability of Dothiepin and Amitriptyline in the treatment of major depressive disorder.
A consistent finding across multiple studies is that Dothiepin and Amitriptyline have comparable antidepressant efficacy .[10][11][12] However, a significant number of these studies have concluded that Dothiepin is better tolerated, with a lower incidence of side effects , particularly anticholinergic and cardiovascular adverse events.[10][13][14]
For instance, one double-blind study found that while both drugs were equally effective in alleviating depressive symptoms, the overall incidence of side effects, including blurred vision, dry mouth, and drowsiness, was significantly less with Dothiepin.[10] Another study reported that Dothiepin caused a greater improvement in depression scores after 4 weeks of treatment compared to Amitriptyline, with a lower incidence and severity of side effects.[13]
It is important to note that individual patient responses can vary, and the choice of antidepressant should be tailored to the patient's specific symptoms, comorbidities, and tolerability profile.
Downstream Signaling Pathways
The therapeutic effects of tricyclic antidepressants are not solely due to the immediate increase in synaptic monoamines. Chronic administration leads to adaptive changes in downstream signaling pathways, which are believed to be crucial for their antidepressant action.
Inhibition of SERT and NET by TCAs leads to an increased activation of postsynaptic G-protein coupled receptors (GPCRs). This, in turn, modulates intracellular signaling cascades, most notably the cyclic AMP (cAMP) pathway.
dot
Caption: Simplified signaling pathway of tricyclic antidepressants.
This cascade ultimately leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which in turn increases the expression of neurotrophic factors such as BDNF (brain-derived neurotrophic factor). BDNF plays a critical role in neuronal survival, growth, and synaptic plasticity, processes that are often impaired in depression.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are generalized protocols for key in vitro assays.
Neurotransmitter Reuptake Inhibition Assay (Radiolabeled Substrate Method)
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
Objective: To determine the IC₅₀ value of a test compound for SERT and NET.
Materials:
-
HEK293 cells stably expressing human SERT or NET.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled substrate: [³H]-Serotonin for SERT, [³H]-Norepinephrine for NET.
-
Test compounds (Amitriptyline, Dothiepin) and reference inhibitors.
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for 10-20 minutes at room temperature.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Radioligand Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the Ki (inhibition constant) of a test compound for receptors such as H₁, M₁, and α₁-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells or tissues expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-pyrilamine for H₁ receptors, [³H]-QNB for muscarinic receptors, [³H]-prazosin for α₁-adrenergic receptors).
-
Test compounds (Amitriptyline, Dothiepin).
-
Assay buffer.
-
96-well plates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Determine the IC₅₀ value of the test compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
dot
Caption: General workflow for in vitro pharmacological profiling.
Conclusion
The comparative analysis of Dothiepin and Amitriptyline provides a compelling case study in how subtle modifications to a core chemical scaffold can significantly impact the pharmacological profile of a drug. While both compounds are effective antidepressants through their inhibition of serotonin and norepinephrine reuptake, the dibenzo[b,e]thiepin core of Dothiepin appears to confer a more favorable side-effect profile, likely due to a reduced affinity for muscarinic and α₁-adrenergic receptors compared to the dibenzocycloheptadiene core of Amitriptyline.
For researchers in drug discovery and development, this analysis underscores the importance of comprehensive in vitro pharmacological profiling to predict clinical outcomes. The provided experimental protocols offer a starting point for the rigorous evaluation of novel compounds targeting the central nervous system. A thorough understanding of the structure-activity relationships within these and other tricyclic frameworks will continue to be invaluable in the quest for more effective and better-tolerated treatments for depressive disorders.
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Mendlewicz, J., Linkowski, P., & Rees, J. A. (1980). A double-blind comparison of dothiepin and amitriptyline in patients with primary affective disorder: serum levels and clinical response. The British Journal of Psychiatry, 136, 154–160. [Link]
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Claghorn, J. L., Schroeder, J., & Goldstein, B. J. 2nd. (1984). Comparison of the electrocardiographic effect of dothiepin and amitriptyline. Journal of Clinical Psychiatry, 45(7), 291–293. [Link]
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Rees, J. A., & Cryer, P. C. (1976). A single-blind comparative study of once daily dothiepin ('Prothiaden') and divided daily doses of amitriptyline. Current Medical Research and Opinion, 4(6), 416–421. [Link]
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Hyttel, J., Christensen, A. V., & Fjalland, B. (1980). Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. Acta Pharmacologica et Toxicologica, 47(1), 53–59. [Link]
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Dorman, T. (1980). Clinical Trial Comparison of a Sustained Release Form of Amitriptyline with Dothiepin. The Journal of International Medical Research, 8(6), 420-425. [Link]
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Rees, J. A., & Cryer, P. C. (1976). A single-blind comparative study of once daily dothiepin ("Prothiaden") and divided daily doses of amitriptyline. Current medical research and opinion, 4(6), 416–421. [Link]
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Donovan, S., Vlottes, P., & Min, J. M. (1991). Dothiepin Versus Amitriptyline for Depression. Drug Investigation, 3(3), 178-182. [Link]
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Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737–748. [Link]
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Mayer, F. P., Wimmer, L., Sitte, H. H., & Pollak, D. D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 683. [Link]
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Arias, H. R., Targowska-Duda, K. M., & Kaczor, A. A. (2015). Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel. Neurochemistry international, 89, 156–166. [Link]
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Comparative Efficacy Analysis: 6,11-Dihydrodibenzo[b,e]thiepin-11-amine versus Dosulepin in the Context of Antidepressant Drug Discovery
Introduction
The relentless pursuit of novel and more effective therapeutics for major depressive disorder (MDD) necessitates a thorough evaluation of new chemical entities against established clinical agents. This guide provides a comparative analysis of Dosulepin (also known as dothiepin), a tricyclic antidepressant (TCA), and 6,11-Dihydrodibenzo[b,e]thiepin-11-amine, a related but less-studied compound. It is critical to establish at the outset that Dosulepin is a clinically approved medication with a long history of use in some countries for treating depression[1][2]. In contrast, this compound is primarily recognized as a chemical intermediate in synthetic chemistry and its pharmacological profile, particularly concerning antidepressant efficacy, is not well-documented in publicly available literature[3][4].
Therefore, this guide will first provide a comprehensive overview of the established pharmacology and clinical profile of Dosulepin. Subsequently, it will outline a rigorous, multi-stage experimental framework that would be required to ascertain the potential antidepressant efficacy of this compound and enable a scientifically valid comparison with Dosulepin. This document is intended for researchers and professionals in drug development, offering both a review of a known TCA and a roadmap for the preclinical to clinical evaluation of novel analogues.
Part 1: Profile of an Established Tricyclic Antidepressant: Dosulepin
Dosulepin is a thioanalogue of amitriptyline and functions as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1][5]. Its therapeutic action is primarily attributed to its ability to block the reuptake of serotonin (5-HT) and norepinephrine (NE) at the synaptic cleft, thereby increasing the availability of these neurotransmitters in the central nervous system[6][7].
Mechanism of Action and Pharmacological Profile
Dosulepin's mechanism is multifaceted. Beyond its primary SNRI activity, it exhibits significant antagonism at several other receptor sites, which contributes to both its therapeutic effects and its side-effect profile[1][2][6][7]. These secondary activities include:
-
Antihistaminergic (H1 receptor antagonism): This contributes to its sedative properties, which can be beneficial for depressed patients with insomnia[6][7].
-
Anticholinergic (muscarinic receptor antagonism): Responsible for side effects such as dry mouth, blurred vision, and constipation[5][6].
-
Anti-adrenergic (α1-adrenoceptor antagonism): Can lead to postural hypotension[1].
The principal active metabolite of Dosulepin, northiaden (desmethyldosulepin), is a more potent inhibitor of norepinephrine reuptake and has reduced antihistaminic and anticholinergic activity compared to the parent compound[1][7].
The following diagram illustrates the primary mechanism of action of Dosulepin at the synaptic cleft.
Caption: Dosulepin blocks SERT and NET, increasing neurotransmitter levels.
Pharmacokinetic Profile
Dosulepin is readily absorbed after oral administration and undergoes extensive first-pass metabolism in the liver. Its key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Bioavailability | ~30% | [1] |
| Peak Plasma Concentration | 2-3 hours | [1] |
| Protein Binding | 84% | [1] |
| Metabolism | Hepatic (N-demethylation, S-oxidation) | [1][6] |
| Active Metabolite | Northiaden (desmethyldosulepin) | [1][6] |
| Elimination Half-life | ~51 hours (parent compound) | [1][2] |
| Excretion | Primarily renal (metabolites) | [5][7] |
Clinical Efficacy and Limitations
Dosulepin has demonstrated efficacy in the treatment of major depressive disorder, particularly in cases with co-morbid anxiety[2][8]. However, its use has declined in many regions due to a narrow therapeutic index and significant toxicity in overdose, primarily related to cardiotoxicity from sodium channel blockade[1][7]. This risk profile has led to recommendations that it not be used as a first-line treatment[2].
Part 2: A Proposed Framework for Efficacy Comparison
To evaluate the antidepressant potential of a novel compound like this compound and compare it to a standard like Dosulepin, a systematic, multi-phase research program is required. The following sections detail the necessary experimental protocols.
Phase 1: In Vitro Characterization
The initial phase focuses on determining the molecular targets and potency of the investigational compound.
1.1. Receptor and Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and Dosulepin for key CNS targets.
Protocol:
-
Preparation of Membranes: Utilize commercially available cell lines stably expressing human recombinant serotonin transporter (SERT), norepinephrine transporter (NET), dopamine transporter (DAT), and a panel of CNS receptors (e.g., H1, M1-M5, 5-HT2A, α1-adrenergic). Prepare cell membrane homogenates.
-
Radioligand Binding: Perform competitive binding assays using a specific radioligand for each target (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
Incubation: Incubate membrane preparations with the radioligand and a range of concentrations of the test compounds (this compound and Dosulepin).
-
Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
1.2. Neurotransmitter Reuptake Inhibition Assays
Objective: To functionally assess the inhibition of serotonin and norepinephrine reuptake.
Protocol:
-
Cell Culture: Use cell lines expressing human SERT or NET (e.g., HEK293-hSERT).
-
Assay: Plate cells and incubate with varying concentrations of the test compounds.
-
Substrate Addition: Add a fluorescent substrate for the transporter (e.g., commercially available dyes that are taken up by the cell via the transporter).
-
Measurement: Measure the fluorescence intensity inside the cells using a plate reader. A decrease in fluorescence indicates inhibition of reuptake.
-
Data Analysis: Calculate the IC50 for reuptake inhibition for each compound.
The following diagram outlines the workflow for this in vitro screening phase.
Caption: Workflow for in vitro characterization of novel compounds.
Phase 2: In Vivo Preclinical Efficacy Models
If in vitro results are promising (e.g., potent SERT/NET inhibition), the next step is to assess efficacy in established animal models of depression-like behavior[9][10][11].
2.1. Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the immobility time of rodents in an inescapable water tank[10][12].
Protocol:
-
Animals: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Habituation (Pre-test): On day 1, place each animal in a cylinder of water (25°C) for 15 minutes.
-
Dosing: Administer the test compounds (e.g., 10, 30, 100 mg/kg, intraperitoneally) and vehicle control 24, 5, and 1 hour before the test session on day 2. Dosulepin serves as the positive control.
-
Test Session: On day 2, place the animals back in the water for a 6-minute session.
-
Scoring: Record the last 4 minutes of the session and score the total time spent immobile (making only minimal movements to keep the head above water).
-
Data Analysis: A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like efficacy.
2.2. Sucrose Preference Test (SPT)
Objective: To measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water[12][13]. This is often conducted in the context of a chronic stress model.
Protocol:
-
Model Induction: Induce a depressive-like state using a chronic unpredictable mild stress (CUMS) paradigm for 4-6 weeks[10].
-
Baseline: Before CUMS, acclimatize animals to two bottles in their home cage: one with 1% sucrose solution and one with tap water. Measure consumption over 24 hours to establish a baseline preference.
-
Dosing: Begin daily administration of test compounds, Dosulepin, or vehicle during the final 2-3 weeks of the CUMS protocol.
-
Testing: After the dosing period, repeat the two-bottle choice test.
-
Calculation: Sucrose preference (%) = (Sucrose intake / Total fluid intake) x 100.
-
Data Analysis: A significant reversal of the CUMS-induced decrease in sucrose preference indicates an anti-anhedonic effect.
Phase 3: Clinical Trial Design (Hypothetical)
Should a compound like this compound demonstrate a superior preclinical profile (e.g., high efficacy with a wider safety margin than Dosulepin), the final step is evaluation in humans. More than half of all antidepressant clinical trials fail to show superiority over placebo, making robust design critical[14][15].
Hypothetical Phase II Proof-of-Concept Study
-
Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo and an active comparator (Dosulepin) in patients with MDD.
-
Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Adults (18-65 years) with a diagnosis of MDD and a baseline score of ≥20 on the Montgomery-Åsberg Depression Rating Scale (MADRS). Including patients with more severe depression can help differentiate drug-placebo effects[14][16].
-
Treatment Arms:
-
Investigational Drug (flexible dose, e.g., 50-150 mg/day)
-
Dosulepin (flexible dose, e.g., 75-225 mg/day)
-
Placebo
-
-
Duration: 8 weeks of treatment.
-
Primary Outcome: Change from baseline in the MADRS total score at week 8.
-
Secondary Outcomes: Clinical Global Impression (CGI) scores, response and remission rates, safety and tolerability assessments.
The use of a flexible-dosing schedule has been shown to reduce placebo response without diminishing the antidepressant effect, thereby increasing the ability to detect a true drug effect[14][16].
Conclusion
Dosulepin is a well-characterized tricyclic antidepressant whose clinical utility is tempered by a significant side-effect burden and toxicity in overdose[1][7]. The compound this compound, while belonging to the same broad chemical family, currently lacks the necessary pharmacological data to make any direct efficacy comparison.
The experimental framework outlined in this guide provides a clear, scientifically rigorous pathway for the comprehensive evaluation of novel dibenzothiepine derivatives. Through systematic in vitro characterization, in vivo behavioral modeling, and carefully designed clinical trials, it would be possible to determine if compounds like this compound offer a therapeutic advantage over established agents like Dosulepin. This structured approach is essential for advancing the field of antidepressant drug discovery and ultimately improving patient outcomes in the treatment of major depressive disorder.
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Preskorn, S. H., et al. (2008). The History and Current State of Antidepressant Clinical Trial Design: A Call to Action for Proof-of-Concept Studies. The Journal of Clinical Psychiatry, 69(Suppl E1), 4-11. Retrieved from [Link]
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Sahariah, B., et al. (2024). Design, synthesis and in-vitro anti-depressant activity evaluation of some 2-styrylbenzimidazole derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 20. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Receptor Binding Profiles of Dibenzothiepine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dibenzothiepine Scaffold in Neuropharmacology
The dibenzothiepine core is a tricyclic chemical structure that serves as the foundation for several pharmacologically active compounds, most notably a class of atypical antipsychotic agents. These agents are critical in the management of complex psychiatric disorders like schizophrenia. Unlike first-generation antipsychotics, which primarily act via potent dopamine D2 receptor antagonism, dibenzothiepine derivatives and other atypical agents exhibit a more complex and broad receptor binding profile. This multi-receptor activity is fundamental to their "atypical" nature, conferring a therapeutic advantage that often includes efficacy against the negative and cognitive symptoms of schizophrenia, alongside a reduced propensity for extrapyramidal side effects (EPS).[1]
Understanding the nuanced receptor binding profile of each derivative is not merely an academic exercise; it is the key to predicting a compound's therapeutic efficacy, its side-effect liabilities, and its overall clinical utility. A drug's affinity—quantified by the inhibition constant (Ki)—for various dopamine, serotonin, histamine, muscarinic, and adrenergic receptors dictates its mechanism of action and clinical fingerprint.[1] This guide provides an in-depth comparison of key dibenzothiepine derivatives, grounding the discussion in quantitative binding data and the experimental methodologies used to obtain them.
Key Derivatives in Focus: A Comparative Overview
For this guide, we will focus on three prominent dibenzothiepine derivatives: Zotepine, Metitepine, and Clotiapine. While all share the core tricyclic scaffold, subtle variations in their chemical structure lead to significant differences in their interaction with CNS receptors.
-
Zotepine: An established atypical antipsychotic known for its broad receptor profile and efficacy in treating both positive and negative symptoms of schizophrenia.[1][2]
-
Metitepine (Methiothepin): Often used as a non-selective serotonin receptor antagonist in preclinical research, it possesses a very broad and potent binding profile that also includes significant dopaminergic and adrenergic antagonism.[3]
-
Clotiapine: Another derivative with antipsychotic properties, sharing structural similarities and a multi-receptor binding profile with other members of the class.
Comparative Receptor Binding Profiles
The pharmacological character of these derivatives is best understood by directly comparing their binding affinities (Ki values) at key neuroreceptors. The Ki value represents the concentration of a drug required to occupy 50% of the receptors in the absence of the native ligand; a lower Ki value signifies a higher binding affinity. The data presented below, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, provides a quantitative foundation for our comparison.[4][5]
It is crucial to acknowledge that Ki values can exhibit variability across different studies due to heterogeneous laboratory conditions, such as the radioligand used, tissue source (e.g., human cloned vs. animal tissue), and assay buffer composition.[6] The data in Table 1 represents averaged values from human receptor assays to ensure the most clinically relevant comparison.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Dibenzothiepine Derivatives
| Receptor | Zotepine | Metitepine | Clotiapine |
|---|---|---|---|
| Dopamine D1 | 18.1 | 25 | 29 |
| Dopamine D2 | 7.41 | 1.1 | 10 |
| Dopamine D3 | 6.46 | 5.4 | 22 |
| Dopamine D4 | 12.8 | 3.2 | 3.9 |
| Serotonin 5-HT1A | 229 | 2.2 | 2,700 |
| Serotonin 5-HT2A | 3.27 | 0.32 | 1.3 |
| Serotonin 5-HT2C | 3.89 | 0.22 | 1.9 |
| Serotonin 5-HT6 | 12 | 1.8 | 6.0 |
| Serotonin 5-HT7 | 15 | 0.11 | 4.0 |
| Histamine H1 | 3.8 | 1.3 | 2.5 |
| Muscarinic M1 | 117 | 107 | 21 |
| Adrenergic α1 | 12 | 1.3 | 6.3 |
| Adrenergic α2 | 37 | 15 | 110 |
Data compiled and averaged from the NIMH PDSP Ki Database.[4][5]
Functional Implications of Binding Profiles
The raw affinity data becomes clinically meaningful when interpreted in the context of therapeutic action and potential side effects.
The Serotonin-Dopamine Interplay: 5-HT2A/D2 Ratio
A defining characteristic of many atypical antipsychotics, including these dibenzothiepines, is a high affinity for the serotonin 5-HT2A receptor, often greater than or equal to their affinity for the dopamine D2 receptor.[7]
-
D2 Receptor Antagonism: Blockade of D2 receptors in the brain's mesolimbic pathway is the primary mechanism for alleviating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[8][9] However, potent D2 blockade in the nigrostriatal pathway is also responsible for the debilitating extrapyramidal side effects (EPS) seen with older, typical antipsychotics.[9]
-
5-HT2A Receptor Antagonism: Potent 5-HT2A antagonism is thought to mitigate EPS by enhancing dopamine release in the nigrostriatal pathway, counteracting the effects of D2 blockade.[7] Furthermore, this action may contribute to efficacy against negative symptoms and improve sleep architecture.[10]
From our data, Metitepine and Clotiapine show a significantly higher affinity for 5-HT2A than D2 receptors. Zotepine has very high affinity for both, with a slightly higher affinity for 5-HT2A. This profile is consistent with their classification as "atypical" agents with a lower expected risk of EPS compared to high-potency D2 antagonists like haloperidol.
Side Effect Profile: H1, M1, and α1 Receptor Antagonism
A drug's "promiscuity" at other receptors is a strong predictor of its side-effect profile.
-
Histamine H1 Antagonism: High affinity for H1 receptors is strongly associated with sedative effects and significant weight gain. All three derivatives show potent H1 antagonism (Ki < 10 nM), suggesting a high likelihood of causing sedation and metabolic side effects.
-
Muscarinic M1 Antagonism: Blockade of M1 cholinergic receptors leads to classic anticholinergic side effects: dry mouth, blurred vision, constipation, and cognitive impairment. Clotiapine (Ki = 21 nM) shows the highest affinity, suggesting a greater potential for these effects compared to Zotepine and Metitepine.
-
Adrenergic α1 Antagonism: Blockade of α1 adrenergic receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness. All three compounds are potent α1 antagonists, indicating a risk for these cardiovascular side effects.
A Note on Structure-Activity Relationships (SAR)
The dibenzothiepine scaffold is a privileged structure in neuropharmacology. The structure-activity relationship (SAR) for these tricyclic compounds is complex, but some general principles can be observed:
-
The Tricyclic Core: The electron-rich, three-ring system is crucial for anchoring the molecule within the binding pockets of multiple G protein-coupled receptors (GPCRs).
-
The Piperazine Moiety: The basic nitrogen atom in the piperazine side chain is a key pharmacophoric feature. It typically forms a salt bridge with a conserved aspartate residue in the third transmembrane domain of aminergic GPCRs, which is critical for high-affinity binding.
-
Substitutions: Small modifications to the tricyclic rings or the terminal nitrogen of the piperazine chain can drastically alter the binding profile. For example, the addition of electron-withdrawing groups (like the chloro group on Clotiapine and Zotepine) can modulate the electronic properties of the ring system and influence receptor affinity and selectivity.
Experimental Methodology: The Radioligand Binding Assay
The binding affinity data presented in this guide is generated using a robust and highly sensitive technique known as a competitive radioligand binding assay. This method provides a self-validating system for quantifying the interaction between a test compound and its receptor target.
Causality Behind the Method
The assay's logic is based on the principle of competition. A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. In parallel incubations, increasing concentrations of an unlabeled test compound (e.g., Zotepine) are added. The more potent the test compound, the less of it is needed to displace the radiolabeled ligand from the receptor. By measuring the decrease in bound radioactivity, we can determine the test compound's affinity.
Step-by-Step Competitive Binding Protocol
-
Receptor Preparation:
-
Homogenize tissue or cultured cells known to express the target receptor (e.g., HEK-293 cells transfected with the human D2 receptor) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and centrifuging again. This step removes cytosolic components that could interfere with the assay.
-
Resuspend the final pellet in the assay buffer and determine the total protein concentration using a standard method like the BCA assay. This allows for consistent receptor amounts in each reaction.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value for the receptor), and the membrane preparation. These wells measure the maximum possible binding of the radioligand.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known, non-labeled drug that saturates the target receptor. This measures the amount of radioligand that binds to non-receptor components (like the filter plate itself). The causality here is that any binding observed in the presence of a saturating competitor must be non-specific.
-
Competition Wells: Add assay buffer, the radioligand, the membrane preparation, and serial dilutions of the unlabeled test compound.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 60 minutes) at a stable temperature (e.g., 30°C) with gentle agitation. This allows the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C filters). The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add a scintillation cocktail to each well, which emits light when excited by the radioactive particles.
-
Count the radioactivity in each well using a microplate scintillation counter. The output is typically in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.
-
Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis to fit the curve and determine the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
Visualizing the Molecular Mechanisms
To better understand the downstream consequences of receptor antagonism, we can visualize the signaling pathways involved.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Antagonism of D2 (Gi) and 5-HT2A (Gq) Signaling Pathways.
Conclusion
The dibenzothiepine derivatives Zotepine, Metitepine, and Clotiapine are potent, multi-receptor antagonists. Their "atypical" antipsychotic profiles are largely defined by a combination of high-affinity D2 and 5-HT2A receptor blockade. While this combination is crucial for therapeutic efficacy with a reduced risk of motor side effects, their significant affinities for H1, M1, and α1 receptors predict a considerable burden of sedative, metabolic, and cardiovascular side effects. This comparative guide underscores the necessity of a detailed receptor binding analysis in the early stages of drug development. By leveraging quantitative in vitro techniques like radioligand binding assays, researchers can build predictive models of a compound's in vivo activity, enabling more rational design and selection of candidates with optimized efficacy and improved safety profiles.
References
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Title: Schematic diagram showing the major 5-HT receptors signalling pathways. Source: ResearchGate URL: [Link]
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Title: Structure Activity Relationship of Antipsychotic Drug Source: Slideshare URL: [Link]
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Cross-validation of analytical methods for 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
An Expert’s Guide to the Cross-Validation of Analytical Methods for 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, the methods used for quantification and purity assessment must be rigorously proven to be fit for purpose. This guide provides a detailed comparison and cross-validation framework for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind the experimental design. The cross-validation of analytical methods is a critical exercise in the lifecycle management of an analytical procedure, ensuring data comparability and consistency when a method is updated, transferred between laboratories, or when data from different analytical technologies must be correlated.[1][2] This process is underpinned by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) which emphasizes a more holistic, lifecycle-based approach to method validation.[1][3][4]
The Analyte: this compound
This compound is a tricyclic compound featuring a dibenzothiepine core, a structure common in various pharmaceutically active molecules. Its primary amine functional group and non-polar ring system dictate its chromatographic behavior, making it suitable for reversed-phase liquid chromatography.
Caption: Chemical Structure of this compound.
The Imperative of Cross-Validation
Cross-validation serves to demonstrate that two distinct analytical procedures can yield comparable and reliable data for the same intended purpose.[5] This is crucial in scenarios such as:
-
Method Modernization: Replacing a legacy HPLC-UV method with a more sensitive and specific LC-MS/MS method.
-
Inter-Laboratory Comparison: Ensuring data consistency when different labs within an organization use different, albeit validated, methods.[6]
-
Data Bridging: Correlating data from early-phase development (often using LC-MS/MS for metabolite identification) with late-phase quality control (typically using robust HPLC-UV methods).
The process involves a head-to-head comparison of key validation parameters as defined by ICH guidelines.[7][8]
Caption: Workflow for the Cross-Validation of two analytical methods.
Experimental Protocols
The following protocols are designed as self-validating systems, providing sufficient detail for replication and demonstrating the causality behind procedural choices.
Method 1: HPLC-UV Analysis
This method represents a robust, workhorse technique commonly used in quality control environments for assay and purity determinations.
1. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium Acetate, analytical grade
-
Glacial Acetic Acid, analytical grade
-
Water, 18.2 MΩ·cm (e.g., Milli-Q)
-
This compound Reference Standard
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the tricyclic structure of the analyte.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid. Rationale: The buffer controls the ionization state of the primary amine (pKa ~9-10), ensuring consistent retention and peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 10 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Controlled temperature ensures retention time stability.
-
Detection Wavelength: 235 nm. Rationale: Chosen based on the UV absorbance maximum of the dibenzothiepine chromophore.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) ACN:Water.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase A.
-
Quality Control (QC) Samples: Prepare QC samples by spiking a known amount of analyte into a representative matrix (e.g., placebo formulation) at low, medium, and high concentrations (e.g., 5, 75, 200 µg/mL).
Method 2: LC-MS/MS Analysis
This method provides superior sensitivity and specificity, making it ideal for trace-level analysis, bioanalysis, or as a confirmatory technique.
1. Reagents and Materials:
-
Same as HPLC-UV, but using LC-MS grade solvents and additives (e.g., Formic Acid).
-
Internal Standard (IS): A structurally similar compound, such as a deuterated analog of the analyte or a related tricyclic amine (e.g., Desipramine).
2. Chromatographic Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source, or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size. Rationale: Smaller particle size provides higher efficiency and resolution, allowing for faster analysis times.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier that promotes protonation of the analyte, enhancing signal intensity in positive ESI mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% A to 5% A over 3 minutes, hold for 0.5 minutes, return to initial conditions over 0.5 minutes, and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 450 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Q1 (Precursor Ion) → Q3 (Product Ion). To be determined by infusion of the standard. For a similar structure like Amitriptyline (MW 277.4), a transition could be m/z 278.2 → 91.1.
-
Internal Standard (IS): Q1 → Q3.
-
-
Rationale: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out matrix interference.
4. Standard and Sample Preparation:
-
Stock and Working Standards: Prepared similarly to the HPLC-UV method, but at lower concentrations (e.g., 0.1, 1, 10, 100, 500 ng/mL).
-
Sample Processing: All standards and samples are spiked with the internal standard to a final concentration (e.g., 50 ng/mL) prior to injection. Rationale: The IS corrects for variations in injection volume and matrix-induced ion suppression/enhancement.
Data Comparison and Performance Evaluation
The same set of prepared standards and QC samples must be analyzed by both methods. The results are then compared against predefined acceptance criteria, which should be established in the validation protocol.[7][8]
Table 1: Comparison of Specificity and Linearity
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Specificity | Peak Purity Index > 0.999. No interference from placebo or stressed samples at analyte retention time. | No interfering peaks observed in the MRM chromatograms for blank matrix. | No significant interference at the retention time of the analyte. |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.995 |
| Range | 1 - 250 µg/mL | 0.1 - 500 ng/mL | Method must be linear, accurate, and precise over the defined range. |
Table 2: Comparison of Accuracy and Precision
| QC Level | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Accuracy (% Recovery) / Precision (%RSD) | Accuracy (% Recovery) / Precision (%RSD) | Accuracy: 85-115% (LC-MS), 98-102% (HPLC). Precision: ≤15% RSD. | |
| LQC | 101.2% / 2.5% | 97.5% / 4.8% | |
| MQC | 99.8% / 1.8% | 102.1% / 3.1% | |
| HQC | 100.5% / 1.5% | 99.3% / 2.7% |
Discussion of Results and Method Selection
The data presented in the tables (representative) highlights the distinct advantages of each technique.
-
HPLC-UV: Demonstrates excellent precision and accuracy for higher concentration ranges, typical for API assay. Its simplicity, lower cost, and robustness make it the preferred choice for routine quality control and release testing.[9]
-
LC-MS/MS: Offers a significantly wider linear range and much lower limits of detection. The unparalleled specificity from MRM analysis makes it indispensable for determining low-level impurities, analyzing samples in complex biological matrices, or for confirmatory analyses.[10][11]
The cross-validation exercise confirms that while the LC-MS/MS method is orders of magnitude more sensitive, the HPLC-UV method is perfectly "fit for purpose" for its intended application of assaying the bulk drug substance. The accuracy and precision data from both methods are well within acceptable limits, indicating that data generated by either method, within their respective validated ranges, is reliable and comparable. The decision to use one method over the other is therefore driven by the specific analytical challenge at hand, a core principle of the modern, risk-based approach to analytical procedure development.[1]
Conclusion
The cross-validation of analytical methods for this compound is not a mere procedural formality but a scientific investigation that ensures data integrity throughout the pharmaceutical product lifecycle. By systematically comparing a robust HPLC-UV method with a highly sensitive LC-MS/MS method, we have demonstrated that both techniques, while different in their technological capabilities, provide accurate and reliable data within their validated domains. This guide provides a comprehensive framework for researchers and drug development professionals to design and execute their own cross-validation studies, ensuring that their analytical methods are not only validated but also thoroughly understood in the context of their specific application.
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Synthesis, Characterization and Antimicrobial Activity Evaluation of Some New Derivatives of 6, 11-dihydrodibenzo [b, e] thiepin 5, 5-dioxide . ResearchGate. [Link]
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Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry . Journal of Chromatography A. [Link]
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LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium . MDPI. [Link]
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A Comparative Guide to the Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine: A Benchmarking Analysis
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing 6,11-Dihydrodibenzo[b,e]thiepin-11-amine, a key scaffold in medicinal chemistry. The dibenzo[b,e]thiepin framework is integral to various therapeutic agents, particularly those targeting neurological disorders.[1][2] As such, efficient and scalable access to its derivatives is of paramount importance to researchers in drug discovery and development. This document moves beyond a simple recitation of protocols to offer a critical evaluation of competing synthetic routes, grounded in mechanistic principles and practical considerations for laboratory and process scale-up.
The Strategic Importance of the Dibenzo[b,e]thiepin Scaffold
The tricyclic structure of 6,11-dihydrodibenzo[b,e]thiepin is a privileged scaffold in neuropharmacology. The parent ketone, 6,11-Dihydrodibenzo[b,e]thiepin-11-one, serves as a crucial intermediate for synthesizing a range of compounds, including antidepressants like Dosulepin.[2] The introduction of an amine functionality at the 11-position unlocks access to a diverse chemical space for developing novel therapeutic agents with potential antidepressant, anti-inflammatory, and antiallergenic properties.[2][3]
This guide focuses on the final, critical transformation: the conversion of the readily accessible ketone intermediate to the target primary amine, this compound. We will benchmark the two most prevalent strategies:
-
Method A: Direct Reductive Amination
-
Method B: Oximation Followed by Reduction
The Common Gateway: Synthesis of the Ketone Precursor
Both benchmarked methods commence from the common intermediate, 6,11-Dihydrodibenzo[b,e]thiepin-11-one . A robust and widely cited method for its preparation involves the acid-catalyzed intramolecular cyclization of 2-(phenylthiomethyl)benzoic acid.[3][4]
The choice of polyphosphoric acid (PPA) as the cyclizing agent is strategic; it acts as both a strong acid catalyst and a dehydrating agent, effectively driving the intramolecular Friedel-Crafts acylation to completion. This reaction is typically clean and provides the tricyclic ketone in good yields.
Caption: Synthesis of the key ketone intermediate.
Benchmarking Synthetic Routes to the Target Amine
The conversion of the ketone to the primary amine is the pivotal step where methodological choices significantly impact yield, purity, and operational complexity. Below, we dissect the two primary approaches.
Caption: The two primary synthetic pathways from ketone to amine.
Method A: Direct Reductive Amination
This approach consolidates the transformation into a single operational step by forming an imine or enamine intermediate in situ, which is immediately reduced to the amine.
-
Mechanistic Principle: The reaction is initiated by the condensation of the ketone with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form a transient imine. A chemoselective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present to reduce the C=N double bond preferentially over the starting ketone's C=O bond. This selectivity is crucial for the success of the reaction, preventing the formation of the corresponding alcohol as a major byproduct.[5] Catalytic hydrogenation over a metal catalyst in the presence of ammonia is another viable, albeit often higher-pressure, alternative.
-
Advantages:
-
Process Efficiency: A one-pot reaction reduces handling, solvent use, and purification steps, making it attractive from a process chemistry perspective.
-
Atom Economy: Fewer reagents are required compared to the two-step method.
-
-
Challenges & Considerations:
-
Reagent Toxicity: Sodium cyanoborohydride is highly toxic and requires careful handling and quenching with bleach to destroy residual cyanide.
-
Byproduct Formation: Incomplete imine formation or competitive ketone reduction can lead to the alcohol byproduct. Over-alkylation to form secondary amines is generally not a concern with ammonia but can be if primary amines are used.
-
Reaction Control: The reaction pH must be carefully controlled (typically mildly acidic, pH 5-6) to facilitate imine formation without degrading the hydride reagent.
-
Method B: Oximation Followed by Reduction
This classical two-step method involves the isolation of a stable oxime intermediate, which is then reduced in a separate step to furnish the desired amine.
-
Mechanistic Principle:
-
Oximation: The ketone is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., pyridine, sodium acetate) to form the corresponding 6,11-dihydrodibenzo[b,e]thiepin-11-one oxime.[3][4] This reaction is typically high-yielding and produces a stable, crystalline intermediate that is easily purified.
-
Reduction: The purified oxime is then subjected to reduction. A variety of reducing agents can be employed, each with its own benefits and drawbacks. Common choices include:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel): A clean and effective method, often providing high yields of the primary amine with water as the only byproduct.
-
Dissolving Metal Reduction (e.g., Na/Ethanol): A classic but often less controlled method.
-
Hydride Reagents (e.g., Lithium Aluminum Hydride - LiAlH₄): A powerful and effective reagent, but requires strictly anhydrous conditions and careful quenching.
-
-
-
Advantages:
-
Robustness & Purity: The formation of a stable, isolable intermediate allows for purification before the final reduction, often leading to a cleaner final product. This "cleans up" any impurities from the initial ketone synthesis.
-
Predictability: Both steps are generally high-yielding and well-documented in the literature for a wide range of substrates.
-
Safety: Avoids the use of cyanide-based reagents.
-
-
Challenges & Considerations:
-
Process Inefficiency: As a two-step process, it requires more unit operations (reaction, workup, isolation for each step), increasing time and solvent consumption.
-
Harsh Reagents: The use of powerful reducing agents like LiAlH₄ requires specialized handling and anhydrous conditions, which may not be ideal for large-scale synthesis.
-
Quantitative Comparison and Data Summary
The choice between these methods often depends on the specific goals of the synthesis: speed and efficiency for discovery chemistry versus robustness and purity for scale-up. The following table summarizes typical performance metrics based on literature precedents for analogous transformations.
| Parameter | Method A: Direct Reductive Amination | Method B: Oximation & Reduction | Rationale & Causality |
| Overall Yield | 65-80% (Typical) | 75-90% (Typical, over two steps) | Method B often has higher overall yield due to the purification of the stable oxime intermediate, which removes impurities that might interfere with the final reduction. |
| Purity of Crude Product | Moderate to High | High to Very High | The isolation and purification of the oxime in Method B acts as a built-in purification step, leading to a cleaner final reduction. |
| Number of Steps | 1 (One-Pot) | 2 (Stepwise) | Method A is inherently more efficient in terms of operational steps, saving time and resources. |
| Reagent Safety | High Concern: NaBH₃CN is toxic. | Moderate Concern: LiAlH₄ is pyrophoric. Catalytic hydrogenation requires pressure equipment. | The hazards differ but are significant for both routes. The cyanide risk in Method A is often a deciding factor for academic labs. |
| Scalability | Good | Excellent | Method B's robustness and the stability of the intermediate make it highly reliable and predictable for scale-up, which is a major advantage in process development. |
| Cost-Effectiveness | Potentially higher reagent cost (specialized borohydrides) but lower operational cost. | Lower cost for bulk reagents (NH₂OH·HCl, H₂) but higher operational cost (time, energy, solvent). | The balance depends on the scale and available infrastructure. For large scale, the cost of hydrogen is minimal. |
Detailed Experimental Protocols
The following protocols are representative procedures designed to be self-validating through clear steps and expected outcomes.
Protocol for Method A: Direct Reductive Amination
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 6,11-Dihydrodibenzo[b,e]thiepin-11-one (1.0 eq).
-
Reagent Addition: Add methanol as the solvent, followed by ammonium acetate (7-10 eq). Stir the mixture until all solids are dissolved.
-
pH Adjustment: Adjust the pH of the solution to ~6 using glacial acetic acid.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes. Caution: Perform in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting ketone.
-
Workup: Carefully quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Basify the solution with 2M NaOH to pH > 10.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or crystallization of its hydrochloride salt.
Protocol for Method B: Oximation Followed by Reduction
Step 1: Synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-one Oxime [3]
-
Setup: In a round-bottom flask, dissolve 6,11-Dihydrodibenzo[b,e]thiepin-11-one (1.0 eq) in pyridine or a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 2-3 eq). If not using pyridine, add a base like sodium acetate (3 eq).
-
Reaction: Heat the mixture to reflux for 1-4 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature and pour it into cold water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum. The oxime is often pure enough for the next step, but can be recrystallized from ethanol if needed.
Step 2: Reduction of the Oxime to the Amine
-
Setup: To a flask under an inert atmosphere (N₂ or Ar), add the dried oxime (1.0 eq).
-
Catalytic Hydrogenation (Preferred): Suspend the oxime in ethanol or methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen (50 psi) and shake or stir vigorously at room temperature for 6-12 hours.
-
Workup (Hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification: Purify the amine by column chromatography or crystallization as described in Method A.
Conclusion and Recommendations
Both direct reductive amination and the two-step oximation-reduction sequence are viable and effective methods for synthesizing this compound. The optimal choice is dictated by the specific context of the research.
-
For early-stage discovery and medicinal chemistry , where speed and rapid access to analogs are critical, the Direct Reductive Amination (Method A) is often preferred due to its one-pot nature.
-
For process development and large-scale synthesis , where robustness, predictability, and final product purity are paramount, the Oximation-Reduction pathway (Method B) is superior. The ability to isolate and purify a stable intermediate ensures a more controlled and reliable process, justifying the additional operational step.
Ultimately, this guide provides the foundational data and rationale for scientists to make an informed decision that aligns with their synthetic goals, resource availability, and safety infrastructure.
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A Head-to-Head Comparison of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine with Novel Antidepressants: A Guide for Researchers
The landscape of antidepressant drug discovery is undergoing a paradigm shift. For decades, the field was dominated by monoaminergic-based therapies. However, a deeper understanding of the neurobiology of depression has illuminated novel therapeutic targets, leading to the development of drugs with distinct mechanisms of action. This guide delves into a comparative analysis of a classic tricyclic scaffold, represented by 6,11-Dihydrodibenzo[b,e]thiepin-11-amine, and three pioneering novel antidepressants: esketamine, brexpiprazole, and zuranolone.
Introduction to the Compounds
This compound is a tricyclic compound that serves as a foundational structure for several psychoactive agents. Its derivatives have been explored for a range of neurological applications.[1] A notable and clinically utilized derivative is dosulepin (also known as dothiepin), a tricyclic antidepressant (TCA) that has been in clinical use for decades.[2][3] Given the structural similarity and the established antidepressant effects of its analogue, this guide will utilize dosulepin as a proxy for understanding the potential pharmacological profile of this compound.
Novel Antidepressants represent a departure from the traditional monoamine hypothesis of depression. This guide will focus on:
-
Esketamine : The S-enantiomer of ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, which has demonstrated rapid antidepressant effects.[4]
-
Brexpiprazole : A serotonin-dopamine activity modulator (SDAM) with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.
-
Zuranolone : A neuroactive steroid that acts as a positive allosteric modulator of the GABA-A receptor.[5][6]
Mechanisms of Action: A Comparative Overview
The therapeutic efficacy of these compounds stems from their distinct interactions with key neurotransmitter systems.
This compound (via Dosulepin): A Monoaminergic Modulator
As a tricyclic antidepressant, dosulepin, the structural analog of this compound, primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) .[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the synaptic availability of these neurotransmitters.[7] Additionally, dosulepin exhibits antagonist activity at several other receptors, including histamine H1 and serotonin 5-HT2A receptors, which contributes to its side effect profile, including sedation.[7]
Mechanism of Action for Esketamine.
Brexpiprazole: A Serotonin-Dopamine Activity Modulator
Brexpiprazole exhibits a unique pharmacological profile characterized by partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and potent antagonism at serotonin 5-HT2A receptors . This "serotonin-dopamine activity modulation" is believed to fine-tune the balance of these neurotransmitter systems, contributing to its antidepressant and antipsychotic effects.
Mechanism of Action for Brexpiprazole.
Zuranolone: A GABAergic Modulator
Zuranolone is a neuroactive steroid that acts as a positive allosteric modulator of GABA-A receptors , targeting both synaptic and extrasynaptic receptors. [8]By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, zuranolone is thought to rebalance neural circuits implicated in depression. [5][6]
Mechanism of Action for Zuranolone.
Comparative Pharmacological Data
A direct comparison of the pharmacological profiles of these compounds reveals their distinct affinities for various molecular targets. The following table summarizes available receptor binding data (Ki values in nM), where a lower value indicates a higher affinity.
| Target | This compound (as Dosulepin) | Esketamine | Brexpiprazole | Zuranolone |
| SERT | ~20 | - | - | - |
| NET | ~50 | - | - | - |
| NMDA Receptor | - | ~300 | - | - |
| Dopamine D2 Receptor | - | - | 0.30 | - |
| Serotonin 5-HT1A Receptor | - | - | 0.12 | - |
| Serotonin 5-HT2A Receptor | 13 | - | 0.47 | - |
| Histamine H1 Receptor | 1.1 | - | 19 | - |
| GABA-A Receptor | - | - | - | Positive Allosteric Modulator |
Note: Data is compiled from various sources and should be considered representative. Direct comparative studies may yield different absolute values.
Preclinical Efficacy: A Look at the Evidence
Preclinical models of depression, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST), are crucial for evaluating the potential antidepressant efficacy of novel compounds.
-
This compound (as Dosulepin) : As a tricyclic antidepressant, dosulepin has been shown to be effective in preclinical models. For instance, it has been demonstrated to shorten the period of immobility in the forced swimming test in animals, which is indicative of an antidepressant-like effect. [9]
-
Esketamine : Preclinical studies have shown that esketamine and its parent compound, ketamine, produce rapid and robust antidepressant-like effects in various animal models, including the FST. [10]Notably, esketamine has demonstrated efficacy in models of sertraline non-responsiveness, suggesting its potential for treatment-resistant depression. [10]
-
Brexpiprazole : Preclinical studies have demonstrated the antidepressant-like effects of brexpiprazole in various animal models, which are attributed to its unique serotonin-dopamine activity modulation.
-
Zuranolone : Preclinical characterization of zuranolone has established it as a potent and efficacious neuroactive steroid GABA-A receptor positive allosteric modulator with CNS exposure in preclinical models. [5][6]It has demonstrated anticonvulsant and anxiolytic-like activity in these models, supporting its potential for treating mood disorders. [5]
Experimental Protocols
To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential.
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant-like activity in rodents. [11][12][13] Objective: To measure the effect of a test compound on the duration of immobility in rodents forced to swim in an inescapable cylinder of water. A decrease in immobility time is interpreted as an antidepressant-like effect.
Procedure:
-
Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Acclimation: Animals are individually placed in the swim cylinder for a 15-minute pre-test session 24 hours before the test session.
-
Test Session: On the test day, animals are administered the test compound or vehicle at a predetermined time before the test. Each animal is then placed in the cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (when the animal makes only the movements necessary to keep its head above water) is recorded during the last 4 minutes of the 5-minute session.
Tail Suspension Test Experimental Workflow.
Receptor Binding Assay
Objective: To determine the affinity of a compound for a specific receptor.
General Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue preparation containing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).
Procedure:
-
Tissue Preparation: Prepare a membrane fraction from a relevant tissue source (e.g., brain tissue) or use cells expressing the receptor of interest.
-
Incubation: Incubate the membrane preparation with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 and subsequently calculate the Ki value.
Conclusion and Future Directions
The comparison of this compound, as represented by its analog dosulepin, with the novel antidepressants esketamine, brexpiprazole, and zuranolone, highlights the evolution of antidepressant drug discovery. While the tricyclic scaffold laid the groundwork for monoaminergic-based therapies, the newer agents demonstrate the potential of targeting the glutamatergic and GABAergic systems.
For researchers and drug development professionals, this guide underscores the importance of a multi-faceted approach to evaluating antidepressant candidates. A thorough understanding of the mechanism of action, a comprehensive pharmacological profile, and robust preclinical efficacy data are all critical for advancing the next generation of treatments for depressive disorders. Future research should focus on direct head-to-head preclinical and clinical studies to further elucidate the comparative efficacy and safety profiles of these and other emerging antidepressant therapies.
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A Comparative Meta-Analysis of Dibenzothiepine-Based Antipsychotics: Efficacy, Safety, and Mechanistic Insights
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Dibenzothiepine derivatives represent a significant class of atypical antipsychotics, with zotepine and clotiapine being the most clinically evaluated compounds. This guide provides a comprehensive meta-analysis of the available clinical trial data for these drugs, offering a comparative assessment of their efficacy and safety profiles in the treatment of schizophrenia and acute psychosis. We delve into the underlying receptor pharmacology that dictates their therapeutic and adverse effects, present a methodological framework for conducting such meta-analyses, and provide a detailed experimental protocol for a key preclinical assay. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of psychopharmacology.
Introduction: The Dibenzothiepine Scaffold in Antipsychotic Drug Discovery
The dibenzothiepine tricycle forms the structural core of a class of atypical antipsychotic agents that have been in clinical use for several decades. These compounds are characterized by a broad receptor binding profile, interacting with dopamine, serotonin, and other neurotransmitter receptors, which contributes to their efficacy in treating the positive and negative symptoms of schizophrenia.[1][2] This multi-receptor action, however, also underlies their potential for a range of side effects. Zotepine and clotiapine are the most prominent members of this class, and a robust body of clinical trial data exists for both.
A meta-analysis of this data is crucial for evidence-based clinical decision-making and for guiding future drug development efforts. By systematically combining the results of multiple studies, a meta-analysis can provide a more precise estimate of treatment effects and a more comprehensive understanding of the risk-benefit profile of these drugs than any single study alone.[3] This guide will synthesize the available evidence for zotepine and clotiapine, offering a direct comparison of their clinical performance.
Methodology of Meta-Analysis in Psychopharmacology
A rigorous and transparent methodology is the cornerstone of a reliable meta-analysis. The process involves a systematic approach to identifying, evaluating, and synthesizing all relevant research on a specific topic.
Search Strategy and Study Selection
The initial step involves a comprehensive search of multiple electronic databases (e.g., PubMed, Embase, Cochrane Library) to identify all relevant randomized controlled trials (RCTs). Search terms should include the drug names ("zotepine," "clotiapine"), the indication ("schizophrenia," "acute psychosis"), and study design ("randomized controlled trial," "clinical trial").
Inclusion and Exclusion Criteria:
Clearly defined inclusion and exclusion criteria are essential to ensure the quality and homogeneity of the included studies.
-
Inclusion Criteria:
-
Randomized controlled trials (RCTs).
-
Studies involving patients with a diagnosis of schizophrenia, schizoaffective disorder, or acute psychotic illness, based on standardized diagnostic criteria (e.g., DSM, ICD).[4]
-
Studies comparing the dibenzothiepine-based drug with a placebo or another active comparator.
-
Studies reporting on efficacy outcomes (e.g., change in PANSS or BPRS scores) and/or safety outcomes (e.g., incidence of adverse events).[5][6]
-
-
Exclusion Criteria:
-
Observational studies, case reports, and reviews.
-
Studies with a high risk of bias, as assessed by tools such as the Cochrane Risk of Bias tool.
-
Studies not providing sufficient quantitative data for extraction.
-
Studies involving patients with significant comorbidities that could confound the results, such as substance use disorders or neurological conditions.[7][8][9]
-
Data Extraction and Analysis
Data from the selected studies should be extracted in a standardized manner, including:
-
Study characteristics (e.g., author, year of publication, sample size).
-
Patient characteristics (e.g., age, sex, diagnosis).
-
Intervention details (e.g., drug, dose, duration of treatment).
-
Outcome measures (e.g., mean change in PANSS/BPRS scores, standard deviations, number of patients with adverse events).
Statistical analysis is then performed using appropriate meta-analytic techniques. For continuous outcomes like changes in symptom scores, the standardized mean difference (SMD) or weighted mean difference (WMD) is calculated. For dichotomous outcomes like the incidence of adverse events, the risk ratio (RR) or odds ratio (OR) is used.
Figure 1: Workflow of a systematic review and meta-analysis.
Comparative Efficacy of Dibenzothiepine-Based Drugs
The efficacy of antipsychotic medications is primarily assessed by their ability to reduce the positive and negative symptoms of schizophrenia. The Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) are the most commonly used instruments in clinical trials to measure these outcomes.[5][10]
Zotepine
Clinical trials have demonstrated the efficacy of zotepine in the treatment of schizophrenia. In a double-blind trial comparing zotepine to haloperidol, patients treated with zotepine showed significant improvements in all rating instruments, whereas those on haloperidol did not.[2] Another study found that zotepine was significantly more effective than haloperidol in improving negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS).[11]
When compared to other atypical antipsychotics, the evidence is more nuanced. A randomized controlled trial comparing zotepine with risperidone in acutely ill schizophrenic patients with agitation found no significant difference in the reduction of PANSS total scores between the two groups.[1] However, a Cochrane review comparing zotepine to other atypical antipsychotics found that zotepine may be less effective than clozapine.[12]
| Comparison | Outcome Measure | Result (Zotepine vs. Comparator) | Reference |
| Zotepine vs. Haloperidol | BPRS Score Change | -17.03 vs. -13.45 | [11] |
| Zotepine vs. Haloperidol | SANS Score Change | -23.82 vs. -15.15 (p < 0.05) | [11] |
| Zotepine vs. Risperidone | PANSS Total Score Change | -34.7 vs. -28.6 (p = 0.125) | [1] |
| Zotepine vs. Placebo | 20% BPRS Reduction | RR 0.44 (Favors Zotepine) | [10] |
Table 1: Summary of Efficacy Data for Zotepine from Selected Clinical Trials.
Clotiapine
Clotiapine has been evaluated for the treatment of acute psychotic illnesses. A Cochrane review of five trials found no significant evidence to support the use of clotiapine over other standard treatments such as chlorpromazine, perphenazine, or trifluoperazine.[13] The authors of the review noted significant methodological flaws in the included studies.
In a double-blind crossover study comparing clotiapine to chlorpromazine in patients with severe chronic schizophrenia, clotiapine was found to be significantly superior to chlorpromazine based on PANSS, Nurse's Observation Scale for Inpatient Evaluation (NOSIE), and Clinical Global Impression (CGI) scores.[14]
| Comparison | Outcome Measure | Result (Clotiapine vs. Comparator) | Reference |
| Clotiapine vs. Chlorpromazine | PANSS Total Score | Significantly superior to chlorpromazine | [14] |
| Clotiapine vs. Chlorpromazine, Perphenazine, Trifluoperazine | Global Clinical Outcome | No significant difference | [13] |
Table 2: Summary of Efficacy Data for Clotiapine from Selected Clinical Trials.
Comparative Safety and Tolerability
The clinical utility of antipsychotic drugs is often limited by their adverse effect profiles. A thorough assessment of safety and tolerability is therefore essential.
Zotepine
Zotepine is associated with a range of adverse effects. Compared to haloperidol, zotepine is associated with fewer extrapyramidal symptoms (EPS).[11] However, it has been linked to weight gain, sedation, and an increase in pulse rate.[11] In a comparison with risperidone, zotepine was associated with a greater decrease in serum uric acid and prolactin levels.[1] A Cochrane review suggested that zotepine may result in fewer movement disorder adverse effects than typical antipsychotics.[10]
| Adverse Event | Zotepine vs. Comparator | Incidence/Metric | Reference |
| Extrapyramidal Symptoms (EPS) | vs. Haloperidol | Decreased with zotepine (-0.34) vs. increased with haloperidol (+2.32) | [11] |
| Weight Gain | vs. Haloperidol | 2.32 kg increase with zotepine | [11] |
| Prolactin Levels | vs. Risperidone | Greater decrease with zotepine | [1] |
| Sedation | vs. Haloperidol | More frequent with zotepine | [2] |
Table 3: Summary of Safety Data for Zotepine from Selected Clinical Trials.
Clotiapine
The safety profile of clotiapine appears to be similar to that of other classic neuroleptics. In a comparison with chlorpromazine, there was no clear difference in the incidence of dyskinesia.[15] A Cochrane review found that weak data suggests clotiapine may result in less need for antiparkinsonian treatment compared to zuclopentixol acetate.[13]
| Adverse Event | Clotiapine vs. Comparator | Incidence/Metric | Reference |
| Dyskinesia | vs. Chlorpromazine | No clear difference | [15] |
| Need for Antiparkinsonian Medication | vs. Zuclopentixol Acetate | RR 0.43 (Favors Clotiapine) | [13] |
Table 4: Summary of Safety Data for Clotiapine from Selected Clinical Trials.
Mechanism of Action: A Receptor Pharmacology Perspective
The therapeutic and adverse effects of dibenzothiepine-based antipsychotics are a direct consequence of their interactions with a multitude of neurotransmitter receptors.
Receptor Binding Profiles
Both zotepine and clotiapine exhibit a broad receptor binding profile, with affinities for dopamine (D1, D2, D3, D4), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), adrenergic (α1, α2), histamine (H1), and muscarinic (M1) receptors. Their "atypical" antipsychotic properties are largely attributed to their potent antagonism of serotonin 5-HT2A receptors in addition to their dopamine D2 receptor blockade.[16][17] This dual antagonism is thought to increase dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, while also reducing the risk of extrapyramidal symptoms.[18]
| Receptor | Zotepine Affinity | Clotiapine Affinity |
| Dopamine D2 | High | High |
| Serotonin 5-HT2A | High | High |
| Histamine H1 | High | High |
| Adrenergic α1 | High | High |
| Muscarinic M1 | Moderate | Moderate |
Table 5: Simplified Receptor Binding Affinities of Zotepine and Clotiapine.
Dopamine and Serotonin Signaling Pathways
The therapeutic action of these drugs is primarily mediated through their modulation of the mesolimbic and mesocortical dopamine pathways. Hyperactivity in the mesolimbic pathway is associated with the positive symptoms of schizophrenia, and D2 receptor antagonism in this region is thought to alleviate these symptoms.[19] Conversely, hypoactivity in the mesocortical pathway is linked to negative and cognitive symptoms. By blocking 5-HT2A receptors, which normally inhibit dopamine release, atypical antipsychotics can increase dopamine levels in the prefrontal cortex, potentially mitigating these deficits.[18]
Figure 2: Simplified mechanism of action of dibenzothiepine-based antipsychotics.
Experimental Protocols: Receptor Binding Assay
Receptor binding assays are fundamental in vitro tools used to determine the affinity of a drug for its target receptors. Here, we provide a generalized protocol for a competitive radioligand binding assay.
Objective
To determine the binding affinity (Ki) of a test compound (e.g., zotepine) for a specific receptor (e.g., dopamine D2 receptor).
Materials
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]-spiperone for D2 receptors).
-
Test compound (e.g., zotepine).
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
96-well filter plates.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.
-
Prepare solutions of the radioligand and non-specific binding control at the desired concentrations.
-
Prepare the cell membrane suspension in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Test Compound: Assay buffer, radioligand, test compound at various concentrations, and cell membranes.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This meta-analysis provides a comparative overview of the clinical data for the dibenzothiepine-based antipsychotics, zotepine and clotiapine. The evidence suggests that zotepine is an effective antipsychotic, particularly for negative symptoms, with a side effect profile that may be more favorable than typical antipsychotics in terms of extrapyramidal symptoms. The data for clotiapine is less robust, with some studies suggesting superiority over older antipsychotics, while systematic reviews highlight the need for higher quality evidence.
The broad receptor binding profiles of these drugs explain both their therapeutic efficacy and their potential for adverse effects. Future research should focus on developing dibenzothiepine derivatives with more selective receptor affinities to optimize the balance between efficacy and tolerability. Further well-designed, large-scale clinical trials are also needed to provide a more definitive comparison of these drugs with other atypical antipsychotics.
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An open-label, randomized, controlled trial of zotepine and risperidone for acutely ill, hospitalized, schizophrenic patients with symptoms of agitation. J Clin Psychopharmacol. 2013;33(5):623-630. [Link]
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Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. 2015. [Link]
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Zotepine in the treatment of schizophrenic patients with prevailingly negative symptoms. A double-blind trial vs. haloperidol. Int Clin Psychopharmacol. 1992;7(1):23-27. [Link]
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Zotepine for schizophrenia. Cochrane Database Syst Rev. 2006;(4):CD001948. [Link]
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The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue. Front Psychiatry. 2014;5:47. [Link]
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Review: clozapine shows some improved clinical efficacy over risperidone and zotepine in treatment of schizophrenia, but robust evidence is lacking. Evid Based Ment Health. 2011;14(2):46. [Link]
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Chlorpromazine versus clotiapine for schizophrenia. Cochrane Database Syst Rev. 2017;4(4):CD011810. [Link]
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People with schizophrenia who take part in clinical trials may not be representative of the population with this disorder. Hospital Clínic Barcelona. 2022. [Link]
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Atypical and Conventional Antipsychotic Drugs in Treatment-Naive First-Episode Schizophrenia: A 52-Week Randomized Trial of Clozapine Vs Chlorpromazine. ResearchGate. 2005. [Link]
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Eligibility of schizophrenia inpatients to participate in clinical trials. Rev Psiquiatr Salud Ment (Engl Ed). 2014;7(2):74-82. [Link]
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Chlorpromazine versus clotiapine for schizophrenia. Cochrane Database Syst Rev. 2017;4(4):CD011810. [Link]
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Chlorpromazine versus atypical antipsychotic drugs for schizophrenia. Cochrane Database Syst Rev. 2017;4(4):CD011810. [Link]
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Zotepine Versus Risperidone in Aggressive Schizophrenic Patients of Acute Ward. DecenTrialz. [Link]
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Onset of Action of Selected Second-Generation Antipsychotics (Pines)–A Systematic Review and Meta-Analyses. Pharmaceuticals (Basel). 2022;15(12):1548. [Link]
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How do participants in clinical trials compare with other patients with schizophrenia? Schizophr Res. 2021;234:1-6. [Link]
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Anti-aggressive effects of clozapine in involuntarily committed black patients with severe mental illness. Schizophr Res. 2022;243:163-169. [Link]
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Psychiatric Pharmacy Essentials: Major Clinical Trials in Schizophrenia/Psychosis. American Association of Psychiatric Pharmacists. [Link]
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Augmentation Strategies for Partial or Non-responders to Clozapine in Patients with Schizophrenia: A Bayesian Network Meta-analysis of Randomized Controlled Trials. Clin Psychopharmacol Neurosci. 2021;19(2):296-311. [Link]
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A comparison of an atypical and typical antipsychotic, zotepine versus haloperidol in patients with acute exacerbation of schizophrenia: a parallel-group double-blind trial. Psychopharmacol Bull. 1996;32(1):81-87. [Link]
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Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Curr Neuropharmacol. 2017;15(7):962-974. [Link]
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Representation and Outcomes of Individuals With Schizophrenia Seen in Everyday Practice Who Are Ineligible for Randomized Clinical Trials. JAMA Psychiatry. 2022;79(3):232-241. [Link]
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Simplified receptor binding affinity profiles for atypical... ResearchGate. [Link]
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Quetiapine. Wikipedia. [Link]
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Receptor Binding Assay. Creative Bioarray. [Link]
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Increasing placebo response in antipsychotic trials: a clinical perspective. Int J Neuropsychopharmacol. 2011;14(8):1147-1155. [Link]
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Placebo Response in Antipsychotic Clinical Trials: A Meta-Analysis. Schizophr Bull. 2016;42(4):911-922. [Link]
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Comparison of Combination Olanzapine+Lithium or Chlorpromazine+Lithium in Treatment of First Manic Episode With Psychotic Features. ClinicalTrials.gov. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
It is imperative to note that the information herein is based on the chemical properties of the closely related compound, 6,11-Dihydrodibenzo[b,e]thiepin-11-one, and general principles for handling amines. Therefore, consultation with your institution's Environmental Health and Safety (EHS) department for a definitive waste characterization is a critical and mandatory step before proceeding with any disposal protocol.
I. Hazard Identification and Risk Assessment
Prior to handling 6,11-Dihydrodibenzo[b,e]thiepin-11-amine, a thorough risk assessment is paramount. Based on the data for the analogous ketone, 6,11-Dihydrodibenzo[b,e]thiepin-11-one, the following hazards should be anticipated:
-
Skin and Eye Irritation: The ketone analogue is known to cause skin and serious eye irritation.[1][2] It is prudent to assume the amine derivative will exhibit similar or potentially more pronounced irritant properties.
-
Respiratory Tract Irritation: Inhalation may cause irritation to the respiratory system.[2]
-
Unknown Toxicological Properties: The toxicological properties of this compound have not been fully investigated.[3] Therefore, it should be handled as a substance with unknown toxicity.
II. Personal Protective Equipment (PPE)
To mitigate the risks identified above, the following minimum PPE must be worn when handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye contact which can lead to serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1] |
| Body Protection | Laboratory coat | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation | To minimize the risk of inhaling dust or vapors.[1][3] |
III. Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills:
-
Evacuate and Isolate: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.[1]
-
Collect: Place the spilled material and any contaminated absorbent into a designated, compatible, and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and EHS department of the spill.
For Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and alert others in the vicinity.
-
Isolate the Area: Close all doors to the affected area.
-
Seek Assistance: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
IV. Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Step 1: Waste Determination
The first and most critical step is to determine if the waste is hazardous.[7] This determination should be made at the point of generation. Given that this compound is a pharmaceutical-like compound with irritant properties and unknown toxicity, it is highly likely to be classified as hazardous waste.
Step 2: Waste Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions.
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents and acids.[3][8]
-
Keep solid and liquid waste containing this compound in separate, dedicated containers.
Step 3: Containerization
The choice of waste container is crucial for safe storage and transport.
-
Compatibility: Use a container that is compatible with amines.[7][8] High-density polyethylene (HDPE) is generally a suitable choice.
-
Integrity: The container must be in good condition, with no leaks or cracks.
-
Closure: The container must have a tightly sealing lid to prevent the release of vapors.[7][8]
Step 4: Labeling
Accurate and clear labeling is a regulatory requirement and a key safety feature. The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" .
-
The approximate concentration and quantity of the waste.
-
The date of accumulation (when the first drop of waste was added to the container).
-
The associated hazards (e.g., "Irritant," "Handle with Care").
Step 5: Storage
Waste containers must be stored safely pending collection.
-
Location: Store in a designated satellite accumulation area within the laboratory.
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[8]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to capture any potential leaks.
Step 6: Disposal
-
Professional Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[8] Your institution's EHS department will coordinate the collection and disposal of the waste.
-
Prohibited Disposal Methods:
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
VI. Conclusion
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the principles of hazard identification, proper PPE usage, diligent spill management, and a compliant disposal protocol, researchers can ensure a safe laboratory environment and uphold their responsibility to environmental stewardship. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
VII. References
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (n.d.). Retrieved from
-
Medication & Pharmaceutical Waste Disposal Explained. Stericycle. Retrieved from
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Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. Retrieved from
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Pharmaceutical Waste. Department of Toxic Substances Control - CA.gov. Retrieved from
-
Pharmaceutical Waste Guidance. County of San Diego. Retrieved from
-
Amine Disposal For Businesses. Collect and Recycle. Retrieved from
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from
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This compound | CAS#:1745-53-5. Chemsrc. Retrieved from
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SAFETY DATA SHEET. Fisher Scientific. Retrieved from
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SAFETY DATA SHEET. TCI Chemicals. Retrieved from
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Hazardous Waste Disposal Procedures. (n.d.). Retrieved from
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Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem. Retrieved from
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6,11-Dihydrodibenzo b,e thiepin-11-one 98 1531-77-7. Sigma-Aldrich. Retrieved from
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from
-
6,11-Dihydrodibenzo[b,e]thiepin-11-one | 1531-77-7. TCI Chemicals. Retrieved from
-
6,11-dihydrodibenzo(b,e)thiepin-11-amine 5,5-dioxide hydrochloride. Sigma-Aldrich. Retrieved from
-
6,11-Dihydrodibenzo[b,e]thiepin-11-one 1531-77-7. TCI Chemicals. Retrieved from
-
Material Safety Data Sheet - 6,11-Dihydrodibenzo[b,e]Thiepin-11-one, 97%. Cole-Parmer. Retrieved from
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A Comprehensive Guide to Personal Protective Equipment for Handling 6,11-Dihydrodibenzo[b,e]thiepin-11-amine
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 6,11-Dihydrodibenzo[b,e]thiepin-11-amine. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest level of safety and operational integrity for researchers, scientists, and drug development professionals. The following procedures are designed to be a self-validating system, grounded in established safety principles.
Hazard Analysis and Risk Assessment
The foundational step in ensuring laboratory safety is a thorough understanding of the potential hazards. Based on data for the analogous "-one" compound, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[2][6]
Known Hazards of Structurally Similar Compounds:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.[2][3][6]
Given these potential hazards, a multi-layered approach to PPE is essential to minimize exposure.
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment, robust engineering controls must be implemented to minimize the risk of exposure at the source.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2] For weighing and transferring solid material, a certified chemical fume hood is mandatory to prevent the inhalation of dust particles.[3]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][7]
Personal Protective Equipment (PPE): A Systematic Approach
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards.[8] A face shield, worn over goggles, is required when there is a significant risk of splashes, such as during transfers of solutions or reactions under pressure.[8][9] |
| Hands | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile gloves are a suitable initial choice for incidental contact.[9] For prolonged handling or immersion, consult a glove manufacturer's chemical resistance guide. Double gloving provides an additional layer of protection against tears and permeation. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn at all times and be fully buttoned.[8] For large-scale operations, a chemical-resistant apron or coveralls may be necessary. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet; open-toed shoes are strictly prohibited in the laboratory.[8][9] |
| Respiratory | NIOSH-Approved Respirator (as needed) | For procedures that may generate significant dust or aerosols, a NIOSH-approved N95 respirator or higher is recommended.[5] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation.[9] |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to guide users through the safe handling of this compound, from preparation to disposal.
Preparation and Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and that safety shower and eyewash stations are unobstructed.
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Prepare a Clean Workspace: Ensure the work area is clean and free of clutter.
-
Gather All Necessary Equipment: Have all spatulas, weigh boats, solvents, and reaction vessels ready to minimize movement and potential for spills.
Handling and Experimental Use
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring: If the compound is used in a reaction, ensure the apparatus is properly secured and monitored.
-
Post-Handling Decontamination: After handling, wipe down the work area with an appropriate decontaminating solution.
Diagram of Safe Handling Workflow
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and a hazardous waste sticker.
-
Disposal Protocol: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[2] This typically involves arranging for pickup by a certified hazardous waste disposal company.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately. |
References
- Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: Dibenzo[b,e]thiepin-11(6H)-one.
- TCI Chemicals. (2025, August 6). Safety Data Sheet: 6,11-Dihydrodibenzo[b,e]thiepin-11-one.
-
Chemsrc. (2025, September 2). This compound | CAS#:1745-53-5. Retrieved from [Link]
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Sigma-Aldrich. (n.d.). 6,11-Dihydrodibenzo b,e thiepin-11-one 98 1531-77-7.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Sigma-Aldrich. (n.d.). 6,11-dihydrodibenzo(b,e)thiepin-11-amine 5,5-dioxide hydrochloride.
- Fisher Scientific. (2024, March 28).
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- National Center for Biotechnology Information. (n.d.). Dibenzo[b,e]thiepin-11(6H)-one. PubChem.
- National Center for Biotechnology Information. (n.d.). 7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol. PubChem.
- BOC Sciences. (n.d.). 3-Azetidinamine,1-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-... (CAS No. 69159-43-9) SDS.
- Oakland University. (2025-2026). Hazardous Waste - EHSO Manual.
- TCI Chemicals. (n.d.). 6,11-Dihydrodibenzo[b,e]thiepin-11-one 1531-77-7.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6,11-Dihydrodibenzo[b,e]Thiepin-11-one, 97%.
Sources
- 1. This compound | CAS#:1745-53-5 | Chemsrc [chemsrc.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 6,11-Dihydrodibenzo[b,e]thiepin-11-one(1531-77-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. 6,11-Dihydrodibenzo[b,e]thiepin-11-one | 1531-77-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 6,11-二氢二苯并[b,e]硫杂卓-11-酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
